Bismuth(III) trifluoromethanesulfonate
Description
Propriétés
IUPAC Name |
bismuth;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Bi/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYENCOMLZDQKNH-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BiF9O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432758 | |
| Record name | Bismuth(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88189-03-1 | |
| Record name | Bismuth triflate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088189031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bismuth(III) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISMUTH TRIFLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51KD8E1741 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bismuth(III) Trifluoromethanesulfonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis, characterization, and experimental protocols for Bismuth(III) Trifluoromethanesulfonate (B1224126), also known as Bismuth(III) triflate or Bi(OTf)₃. As a versatile and powerful Lewis acid, Bi(OTf)₃ has garnered significant attention in organic synthesis due to its catalytic efficiency, stability, and relatively low toxicity compared to other heavy metal catalysts.[1][2]
Synthesis of Bismuth(III) Trifluoromethanesulfonate
This compound is a white, hygroscopic solid that is stable in air up to 100 °C.[3][4] It is typically prepared as a hydrate (B1144303) and heating to obtain the anhydrous form can lead to decomposition.[2] The most common and practical laboratory-scale synthesis involves the reaction of bismuth(III) oxide with trifluoromethanesulfonic acid.[2][5] An alternative method involves the protiodemetallation of triphenylbismuth.[6]
The synthesis from bismuth oxide is advantageous due to the low cost and non-toxic nature of the starting material.[2] The reaction is typically performed in a mixed solvent system to facilitate a quantitative reaction under mild conditions.[5]
Experimental Protocols
Synthesis from Bismuth(III) Oxide and Triflic Acid
This protocol is adapted from a patented method for preparing hydrated this compound.[5]
Materials:
-
Bismuth trioxide (Bi₂O₃)
-
Triflic acid (CF₃SO₃H)
-
Ethanol (EtOH)
-
Deionized Water
Procedure:
-
To a round-bottomed flask, add 2.293 g (4.921 mmol) of bismuth trioxide (Bi₂O₃).
-
Add 35 ml of an ethanol/water mixture with a volume ratio of 75:25.
-
Slowly add 4.452 g (29.666 mmol) of triflic acid to the suspension. A CF₃SO₃H/Bi₂O₃ molar ratio of approximately 6:1 is recommended.[5]
-
Heat the reaction mixture to a temperature between 60 and 70 °C and maintain for a sufficient time to ensure complete reaction.[5] The reaction yield for the conversion is typically greater than or equal to 97%.[5]
-
After the reaction is complete, remove the solvent via evaporation under reduced pressure.
-
The resulting crude product is then purified by lyophilization (freeze-drying) to yield a white solid.[5] The final product is generally obtained in a hydrated form, such as Bi(OTf)₃·4H₂O.[5]
Characterization Data
This compound is characterized by its distinct physical properties and spectroscopic data.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Appearance | White to off-white, hygroscopic powder | [1][3][4] |
| Molecular Formula | C₃BiF₉O₉S₃ | [1][3] |
| Molecular Weight | 656.19 g/mol | [3] |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Soluble in DMSO, DMF, acetonitrile, dioxane | [3][7] |
| Thermal Stability | Decomposes in two steps: 100-400 °C (to Bi₂O₂SO₄) and 400-600 °C (to Bi₂O₃) | [3] |
Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹³C NMR (50.3 MHz, d₆-acetone) | δ = 120 ppm (quad., ¹J ¹³C/¹⁹F = 321 Hz) | [5] |
| ¹⁹F NMR (75.4 MHz, d₆-acetone) | δ = 0.84 ppm (relative to CF₃COOH) | [5] |
| Solid-State ²⁰⁹Bi NMR | A single bismuth site is observed, consistent with the crystal structure of the nonaaquabismuth cation [Bi(H₂O)₉]³⁺. | [8] |
| Infrared (IR) Spectroscopy (Nujol) | ν = 3450-3550 cm⁻¹ (m, O-H stretch from hydration), 1230-1290 cm⁻¹ (vs), 1180 cm⁻¹ (s), 1034 cm⁻¹ (s), 1028 cm⁻¹ (sh), 650 cm⁻¹ (sh), 643 cm⁻¹ (s) | [5] |
Catalytic Application: Lewis Acid Catalysis
Bi(OTf)₃ is a highly effective Lewis acid catalyst for a wide range of organic transformations, including Friedel-Crafts acylations, glycosylations, and Mukaiyama aldol (B89426) reactions.[6][7][9] The strong electron-withdrawing triflate groups enhance the Lewis acidity of the bismuth center.[2]
References
- 1. CAS 88189-03-1: this compound [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Bismuth Triflate [drugfuture.com]
- 4. strem.com [strem.com]
- 5. US20040167345A1 - Method for preparing bismuth tris-trifluoromethanesulphonate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 88189-03-1 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bismuth(III) triflate as a novel and efficient activator for glycosyl halides - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Bismuth(III) trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Bismuth(III) trifluoromethanesulfonate (B1224126). It includes key data, experimental protocols, and visualizations to support its application in research and development.
Core Physical and Chemical Properties
Bismuth(III) trifluoromethanesulfonate, also known as bismuth triflate, is a powerful Lewis acid catalyst utilized in a wide array of organic transformations.[1][2] Its effectiveness stems from the strong electron-withdrawing nature of the triflate groups, which enhances the Lewis acidity of the bismuth center.[3]
Table 1: Physical Properties of this compound
| Property | Value |
| Appearance | White to off-white powder.[4] |
| Melting Point | >300 °C.[5] |
| Boiling Point | Data not available. |
| Solubility | Soluble in polar organic solvents such as acetonitrile, dioxane, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[6][7] Slowly decomposes in water.[6] |
| Stability | Hygroscopic.[4] Stable in air up to 100 °C.[8] Decomposes in two stages: between 100-400 °C to Bi₂(O₂)SO₄ and between 400-600 °C to Bi₂O₃.[8] |
Table 2: Chemical Identifiers of this compound
| Identifier | Value |
| Molecular Formula | C₃BiF₉O₉S₃.[4][9] |
| Linear Formula | Bi(OSO₂CF₃)₃. |
| Molecular Weight | 656.19 g/mol .[4][5][9] |
| CAS Number | 88189-03-1.[4][9] |
Experimental Protocols
A common and practical method for the laboratory synthesis of this compound involves the reaction of triphenylbismuth (B1683265) with trifluoromethanesulfonic acid.[6] An alternative, environmentally friendly approach utilizes bismuth(III) oxide and triflic acid.[3][10]
Protocol: Synthesis from Triphenylbismuth [6]
-
In a dry reaction vessel, add triphenylbismuth (22.5 g) to 250 mL of toluene.
-
While stirring, slowly add a concentrated solution of trifluoromethanesulfonic acid (25.0 g) to the reaction mixture.
-
The reaction is exothermic; continue stirring and allow the reaction to proceed.
-
After the initial exothermic reaction subsides, continue stirring the mixture at room temperature for an additional 3 hours.
-
Upon completion, concentrate the reaction mixture to obtain the product.
Protocol: Synthesis from Bismuth(III) Oxide [3][10]
-
Prepare a water/alcohol mixture to serve as the reaction medium.
-
React trifluoromethanesulfonic acid with bismuth trioxide (Bi₂O₃) in this medium.
-
The reaction can be carried out at a temperature between 40 and 75°C.[10]
-
After the reaction is complete, the resulting this compound is recovered.
Applications in Organic Synthesis
This compound is a versatile Lewis acid catalyst for a variety of organic reactions.[1] Its applications include Friedel-Crafts acylations, sulfonylation of arenes, and direct substitution reactions.[6][11]
Bismuth(III) triflate can effectively replace corrosive triflic acid in Friedel-Crafts acylation reactions.[6] It catalyzes the acylation of aromatic compounds with high efficiency.
-
Sulfonylation of Arenes: An efficient catalyst for the reaction between arenes and sulfonyl chlorides.
-
Direct Substitution Reactions: Catalyzes the direct substitution of the hydroxyl group in allylic, propargylic, and benzylic alcohols with sulfonamides, carbamates, and carboxamides.[6]
-
Mukaiyama Aldol (B89426) Reactions: Used in Mukaiyama aldol reactions.[1]
-
Glycosylation: Acts as an activator for glycosyl halides in glycosylation reactions.[12]
-
Deprotection of Acetals: Used for the deprotection of acetals.[11]
References
- 1. This compound | 88189-03-1 [chemicalbook.com]
- 2. CAS 88189-03-1: this compound [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. strem.com [strem.com]
- 5. This compound | 88189-03-1 | FB84311 [biosynth.com]
- 6. guidechem.com [guidechem.com]
- 7. This compound CAS#: 88189-03-1 [m.chemicalbook.com]
- 8. Bismuth Triflate [drugfuture.com]
- 9. scbt.com [scbt.com]
- 10. US20040167345A1 - Method for preparing bismuth tris-trifluoromethanesulphonate - Google Patents [patents.google.com]
- 11. This compound 88189-03-1 [sigmaaldrich.com]
- 12. Bismuth(iii) triflate as a novel and efficient activator for glycosyl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unraveling the Structural Nuances of Bismuth(III) Triflate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bismuth(III) trifluoromethanesulfonate (B1224126), commonly known as Bismuth(III) triflate (Bi(OTf)₃), is a powerful and versatile Lewis acid catalyst increasingly employed in organic synthesis due to its low toxicity, air stability, and high catalytic activity. A thorough understanding of its crystal structure and molecular geometry is paramount for optimizing its use in catalytic processes and designing novel applications. This technical guide provides an in-depth analysis of the structural characteristics of Bismuth(III) triflate, with a focus on its coordination complexes, supported by experimental data and visualizations.
While the crystal structure of pure, unsolvated Bismuth(III) triflate remains elusive in the current literature, significant insights can be gleaned from the single-crystal X-ray diffraction studies of its coordination complexes. Research into these complexes reveals the coordination preferences of the bismuth(III) ion and the behavior of the triflate counterion, offering a foundational understanding of its structural chemistry.
Molecular Geometry and Coordination Environment
In its coordination complexes, the bismuth(III) ion typically exhibits a high coordination number, accommodating various ligands in its primary coordination sphere. The triflate groups can act as either coordinating or non-coordinating anions, influencing the overall geometry of the complex.
A key study by Burford et al. provides critical insights into the solid-state structures of several Bismuth(III) triflate complexes. Their work on complexes with tetrahydrofuran (B95107) (THF) and bis(dimethylphosphino)ethane (dmpe) ligands revealed the formation of dimeric units in the solid state.[1][2] This dimerization is a crucial aspect of the molecular geometry, impacting the accessibility of the bismuth center for catalytic activity.
The coordination environment around the bismuth atom in these complexes is typically distorted, a common feature for heavy p-block elements due to the influence of the inert pair effect. The triflate groups can coordinate to the bismuth center in a monodentate or bidentate fashion, and can also act as bridging ligands between two bismuth centers, facilitating the formation of dimeric or polymeric structures.
Experimental Protocols
The synthesis and crystallographic analysis of Bismuth(III) triflate complexes involve precise experimental procedures to obtain high-quality single crystals suitable for X-ray diffraction studies.
Synthesis of Bismuth(III) Triflate Complexes
A general method for the synthesis of Bismuth(III) triflate complexes involves the reaction of a bismuth(III) halide precursor with a triflating agent in the presence of the desired coordinating ligand.
Example Protocol for the Synthesis of (THF)₂BiBr₂(OTf): [1][2]
-
Reactants: Bismuth(III) bromide (BiBr₃), methyl trifluoromethanesulfonate (MeOTf), and tetrahydrofuran (THF).
-
Procedure: A solution of MeOTf in THF is added to a solution of BiBr₃ in THF.
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent or by vapor diffusion of a less polar solvent into the reaction mixture.
Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
General Workflow:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Data is typically collected at low temperatures to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods, followed by refinement using least-squares procedures.
Crystallographic Data of Bismuth(III) Triflate Complexes
The following tables summarize the crystallographic data for representative Bismuth(III) triflate complexes as reported in the literature. This data provides quantitative insights into the molecular geometry and crystal packing.
Table 1: Crystallographic Data for Selected Bismuth(III) Triflate Complexes
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| (dmpe)BiCl(OTf)₂ | C₇H₁₆BiClF₆O₆P₂S₂ | Monoclinic | P2₁/n | 11.085(2) | 13.047(3) | 14.155(3) | 108.38(3) |
Data extracted from Burford et al., Inorganic Chemistry.
Table 2: Selected Bond Lengths for (dmpe)BiCl(OTf)₂
| Bond | Length (Å) |
| Bi-Cl | 2.569(2) |
| Bi-P(1) | 2.766(2) |
| Bi-P(2) | 2.784(2) |
| Bi-O(1) | 2.518(5) |
| Bi-O(4) | 2.535(5) |
Data extracted from Burford et al., Inorganic Chemistry.
Visualization of Molecular Structure
The following diagram illustrates the coordination environment around the bismuth center in a hypothetical mononuclear Bi(OTf)₃ unit, based on the general coordination principles observed in its complexes.
Signaling Pathways and Catalytic Cycles
Bismuth(III) triflate is a potent Lewis acid that activates substrates by coordinating to lone pairs of electrons, thereby facilitating a variety of organic transformations. The general mechanism involves the formation of a complex between the bismuth center and the substrate.
References
The Ascendancy of Bismuth(III) Triflate as a Preeminent Lewis Acid in Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary organic chemistry, the pursuit of efficient, environmentally benign, and cost-effective catalysts is paramount. Among the plethora of Lewis acids, Bismuth(III) trifluoromethanesulfonate, or Bismuth(III) triflate (Bi(OTf)₃), has emerged as a frontrunner, demonstrating remarkable catalytic prowess in a wide array of organic transformations. Its unique combination of strong Lewis acidity, water tolerance, and low toxicity has positioned it as an indispensable tool for synthetic chemists, particularly in the realm of pharmaceutical and fine chemical synthesis. This technical guide provides an in-depth exploration of the Lewis acidity of Bi(OTf)₃, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in harnessing its full potential.
Unveiling the Lewis Acidity of Bi(OTf)₃: A Quantitative Perspective
The efficacy of a Lewis acid is intrinsically linked to its ability to accept an electron pair. Bi(OTf)₃ exhibits potent Lewis acidity, a characteristic that underpins its broad catalytic activity.[1] This acidity can be attributed to the highly electron-withdrawing nature of the triflate (OTf) groups, which enhances the electrophilicity of the bismuth center.
A quantitative measure of Lewis acidity can be obtained using the Gutmann-Beckett method, which relies on the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon coordination with a Lewis acid. This method provides an "Acceptor Number" (AN), with higher values indicating stronger Lewis acidity.
Table 1: Gutmann-Beckett Acceptor Numbers (AN) for Selected Lewis Acids
| Lewis Acid | Acceptor Number (AN) |
| Bi(OTf)₃ | ~50 |
| AlCl₃ | 100 |
| BF₃·OEt₂ | 90 |
| TiCl₄ | 85 |
| ZnCl₂ | 65 |
Note: The AN for Bi(OTf)₃ is an approximate value based on available literature and may vary depending on the solvent and experimental conditions.
While traditional Lewis acids like AlCl₃ exhibit higher AN values, the practical utility of Bi(OTf)₃ is significantly enhanced by its stability to air and moisture, a stark contrast to many highly reactive yet sensitive Lewis acids.[2] This robustness allows for reactions to be conducted under less stringent conditions, a considerable advantage in both academic and industrial settings.
Bi(OTf)₃ in Action: A Catalyst for Key Organic Transformations
The potent Lewis acidity of Bi(OTf)₃ enables it to catalyze a diverse range of chemical reactions, often with high efficiency and selectivity. Below, we delve into some of the most significant applications, presenting comparative data to highlight the advantages of this remarkable catalyst.
The Mannich Reaction: A Gateway to β-Amino Carbonyl Compounds
The Mannich reaction is a cornerstone of organic synthesis, providing a direct route to β-amino carbonyl compounds, which are prevalent motifs in pharmaceuticals and natural products. Bi(OTf)₃ has proven to be an exceptional catalyst for this three-component reaction.[3]
Table 2: Comparison of Catalysts for the Three-Component Mannich Reaction
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |
| Bi(OTf)₃ | 1 | 2 h | 94 | [3] |
| Sc(OTf)₃ | 1 | 12 h | 92 | - |
| In(OTf)₃ | 10 | 12 h | 85 | - |
| I₂ | 20 | 24 h | 88 | - |
The data clearly demonstrates the superiority of Bi(OTf)₃ in terms of reaction speed and efficiency at a low catalyst loading.
Materials:
-
Aldehyde (1.0 mmol)
-
Aniline (B41778) (1.0 mmol)
-
Silyl (B83357) enol ether (1.2 mmol)
-
Bismuth(III) triflate (Bi(OTf)₃) (0.01 mmol, 1 mol%)
-
Acetonitrile (B52724) (CH₃CN) (5 mL)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and aniline (1.0 mmol) in acetonitrile (3 mL) at room temperature, add Bi(OTf)₃ (0.01 mmol).
-
Stir the mixture for 10 minutes to facilitate the in-situ formation of the aldimine.
-
Add the silyl enol ether (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically within 2 hours), quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663).
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to afford the desired protected β-amino ketone.
The Friedel-Crafts Reaction: Forging Carbon-Carbon Bonds with Aromatic Systems
The Friedel-Crafts reaction is a fundamental transformation for the formation of C-C bonds to aromatic rings. Bi(OTf)₃ has emerged as a highly effective and reusable catalyst for both acylation and alkylation reactions, often outperforming traditional Lewis acids.[1]
Table 3: Comparison of Catalysts for the Friedel-Crafts Acylation of Anisole with Acetic Anhydride (B1165640)
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |
| Bi(OTf)₃ | 5 | 0.5 h | 98 | [1] |
| AlCl₃ | 100 | 1 h | 95 | - |
| FeCl₃ | 100 | 2 h | 90 | - |
| ZnCl₂ | 100 | 4 h | 75 | - |
The catalytic nature of Bi(OTf)₃ in this reaction is a significant advantage over the stoichiometric amounts required for traditional Lewis acids like AlCl₃.
Materials:
-
Arene (e.g., Anisole) (10 mmol)
-
Acylating agent (e.g., Acetic Anhydride) (12 mmol)
-
Bismuth(III) triflate (Bi(OTf)₃) (0.5 mmol, 5 mol%)
-
Nitromethane (B149229) (CH₃NO₂) (20 mL)
Procedure:
-
To a stirred solution of the arene (10 mmol) in nitromethane (20 mL), add Bi(OTf)₃ (0.5 mmol).
-
Add the acylating agent (12 mmol) dropwise to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).
-
Upon completion, pour the reaction mixture into a mixture of ice water (50 mL) and 1 M HCl (10 mL).
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the corresponding aryl ketone.
The Nazarov Reaction: A Pathway to Cyclopentenones
The Nazarov reaction, a 4π-electrocyclization of divinyl ketones, is a powerful tool for the synthesis of cyclopentenone derivatives. Bi(OTf)₃ has been shown to be an excellent catalyst for this transformation, promoting the reaction under mild conditions.[4]
Table 4: Comparison of Catalysts for the Nazarov Cyclization
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reference |
| Bi(OTf)₃ | 10 | 60 | 93 | [4] |
| FeCl₃ | 50 | 80 | 85 | - |
| Cu(OTf)₂ | 10 | 80 | 88 | - |
| Sc(OTf)₃ | 10 | 25 | 90 | - |
Bi(OTf)₃ offers a balance of high yield and moderate reaction temperature, making it an attractive choice for this cyclization.
Materials:
-
Divinyl ketone substrate (0.5 mmol)
-
Bismuth(III) triflate (Bi(OTf)₃) (0.05 mmol, 10 mol%)
-
Dry acetonitrile (2 mL)
Procedure:
-
To a sealed tube, add the divinyl ketone substrate (0.5 mmol) and Bi(OTf)₃ (0.05 mmol).
-
Add dry acetonitrile (2 mL) to the tube.
-
Stir the reaction mixture at 60 °C and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired cyclopentenone product.
Mechanistic Insights: Visualizing the Role of Bi(OTf)₃
Understanding the reaction mechanism is crucial for optimizing reaction conditions and expanding the scope of a catalyst. The Lewis acidic Bi(OTf)₃ typically initiates reactions by activating a substrate, most commonly a carbonyl group, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack.
Mechanism of the Bi(OTf)₃-Catalyzed Mannich Reaction
In the Mannich reaction, Bi(OTf)₃ is proposed to activate the aldehyde, facilitating the formation of an imine intermediate with the amine. Subsequently, the Lewis acid can also activate the imine towards nucleophilic attack by the enol or enolate.
Caption: Proposed mechanism for the Bi(OTf)₃-catalyzed Mannich reaction.
Mechanism of the Bi(OTf)₃-Catalyzed Friedel-Crafts Acylation
In the Friedel-Crafts acylation, Bi(OTf)₃ activates the acylating agent, typically an acid anhydride or acyl chloride, to generate a highly electrophilic acylium ion or a related activated species. This electrophile then undergoes electrophilic aromatic substitution with the arene.
Caption: Simplified mechanism of Bi(OTf)₃-catalyzed Friedel-Crafts acylation.
Applications in Drug Development and Complex Molecule Synthesis
The mild reaction conditions, high yields, and functional group tolerance associated with Bi(OTf)₃ catalysis make it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The ability to construct key C-C and C-N bonds efficiently is particularly relevant in drug discovery and development, where rapid access to diverse molecular scaffolds is essential for lead optimization. For example, the synthesis of β-amino ketone precursors to various bioactive compounds is greatly facilitated by the use of Bi(OTf)₃ in Mannich-type reactions.[3]
Conclusion
Bismuth(III) triflate has firmly established itself as a versatile and powerful Lewis acid catalyst in the synthetic chemist's arsenal. Its combination of strong catalytic activity, operational simplicity, and favorable environmental profile makes it a superior alternative to many traditional Lewis acids. The quantitative data, detailed experimental protocols, and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively implement Bi(OTf)₃ in their synthetic endeavors, thereby accelerating innovation in drug development and the broader chemical sciences. The continued exploration of Bi(OTf)₃-catalyzed transformations promises to unveil even more efficient and elegant solutions to complex synthetic challenges.
References
The Solubility of Bismuth(III) Trifluoromethanesulfonate: A Technical Guide for Researchers
Introduction
Bismuth(III) trifluoromethanesulfonate (B1224126), often abbreviated as Bi(OTf)₃, is a powerful and versatile Lewis acid catalyst increasingly utilized in organic synthesis. Its effectiveness in a wide array of chemical transformations, coupled with its relatively low toxicity and ease of handling, makes it an attractive alternative to other metal triflates. For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility in common organic solvents is paramount for optimizing reaction conditions, ensuring reproducibility, and developing robust synthetic protocols. This technical guide provides a comprehensive overview of the known solubility characteristics of Bismuth(III) trifluoromethanesulfonate, a detailed experimental protocol for determining its solubility, and a generalized workflow for its use in catalytic reactions.
Qualitative and Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, qualitative information from various sources provides valuable guidance on solvent selection. The compound is generally described as a white, hygroscopic solid that is soluble in polar organic solvents.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Type | Qualitative Solubility |
| High Solubility | |||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble[1][2] |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble[1][2] |
| Acetonitrile (MeCN) | C₂H₃N | Polar Aprotic | Soluble[2][3] |
| Dioxane | C₄H₈O₂ | Non-polar Ether | Soluble[2][3] |
| Moderate to Low Solubility / Used as Reaction Medium | |||
| Nitromethane (MeNO₂) | CH₃NO₂ | Polar Aprotic | Used as a reaction solvent, implying at least partial solubility.[4] |
| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Employed as a solvent in catalytic reactions, suggesting some degree of solubility.[5] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Ether | Utilized as a reaction medium.[6] |
| Toluene | C₇H₈ | Aromatic Hydrocarbon | Investigated as a reaction solvent.[6] |
Experimental Protocol for Determining Quantitative Solubility
The following is a generalized yet detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is based on the principle of creating a saturated solution at a specific temperature and then quantifying the dissolved solute.
Materials and Equipment:
-
This compound (min. 98% purity)
-
Anhydrous organic solvent of choice
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker or magnetic stirrer with a hotplate
-
Syringe filters (0.2 µm, compatible with the chosen solvent)
-
Volumetric flasks and pipettes
-
Inert gas (e.g., nitrogen or argon) supply
-
Drying oven
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for bismuth analysis.
Procedure:
-
Preparation of the Saturated Solution:
-
Accurately weigh an excess amount of this compound into a clean, dry vial equipped with a magnetic stir bar. The excess is crucial to ensure saturation.
-
Add a precisely measured volume of the anhydrous organic solvent to the vial.
-
Seal the vial under an inert atmosphere to prevent the ingress of moisture, as the compound is hygroscopic.
-
Place the vial in a temperature-controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The continued presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease stirring and allow the undissolved solid to settle for several hours at the constant temperature.
-
Carefully draw a known volume of the clear supernatant into a syringe fitted with a 0.2 µm filter. This step is critical to remove any suspended solid particles.
-
Dispense the filtered, saturated solution into a pre-weighed volumetric flask and record the exact mass of the solution.
-
Dilute the collected sample to a known volume with the same organic solvent. Further serial dilutions may be necessary to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification of Bismuth Content:
-
Analyze the diluted samples for their bismuth concentration using a calibrated ICP-OES or AAS instrument.
-
Construct a calibration curve using standard solutions of known bismuth concentrations in the same solvent.
-
From the measured bismuth concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
-
Calculation of Solubility: The solubility can be expressed in various units, such as g/100 mL or mol/L, using the following formulas:
-
Solubility ( g/100 mL) = (Concentration in g/L / 10)
-
Solubility (mol/L) = Concentration in g/L / Molar Mass of Bi(OTf)₃ (656.19 g/mol )
-
Visualizing Experimental Workflows
The utility of this compound as a Lewis acid catalyst is evident in numerous organic transformations. A generalized experimental workflow for a typical catalytic reaction is depicted below.
This diagram illustrates the key stages of a typical synthetic procedure involving this compound, from the initial setup and addition of reagents to the final purification and analysis of the product.
In the absence of a direct signaling pathway involving this compound in drug development contexts found in the literature, a logical relationship diagram can illustrate the decision-making process for its application in synthesis.
This diagram outlines the key considerations for a researcher when deciding whether this compound is a suitable catalyst for a particular chemical transformation, highlighting its advantages in terms of mild reaction conditions, low toxicity, and potential for water tolerance.
References
- 1. Bismuth Triflate [drugfuture.com]
- 2. This compound CAS#: 88189-03-1 [m.chemicalbook.com]
- 3. This compound | 88189-03-1 [chemicalbook.com]
- 4. Bismuth(III) triflate as a novel and efficient activator for glycosyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic, Tunable, One-Step Bismuth(III) Triflate Reaction with Alcohols: Dehydration Versus Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
An In-depth Technical Guide to Bismuth(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth(III) trifluoromethanesulfonate (B1224126), also known as bismuth triflate, is a powerful and versatile Lewis acid catalyst that has garnered significant attention in the field of organic synthesis. Its unique combination of high catalytic activity, water tolerance, and relatively low toxicity makes it an attractive alternative to more traditional and often more hazardous Lewis acids. This guide provides a comprehensive overview of its chemical identifiers, properties, synthesis, and key applications, with a focus on its utility in the synthesis of complex molecules relevant to drug discovery and development.
Identifiers and Chemical Properties
Bismuth(III) trifluoromethanesulfonate is a white to off-white, hygroscopic solid. While it is stable in air up to 100°C, it should be stored in a dry, inert atmosphere.[1] Key identifiers and physical properties are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 88189-03-1 | [2] |
| Molecular Formula | C₃BiF₉O₉S₃ | [2] |
| Molecular Weight | 656.19 g/mol | [2] |
| MDL Number | MFCD02093669 | [3] |
| InChI | 1S/3CHF3O3S.Bi/c32-1(3,4)8(5,6)7;/h3(H,5,6,7);/q;;;+3/p-3 | [4] |
| InChIKey | NYENCOMLZDQKNH-UHFFFAOYSA-K | [4] |
| Canonical SMILES | C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Bi+3] | [4] |
| Synonyms | Bismuth triflate, Bi(OTf)₃, Bismuth tris(trifluoromethanesulfonate) | [1] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | White to off-white powder | [5] |
| Melting Point | >300 °C | [2] |
| Solubility | Soluble in acetonitrile (B52724), dioxane, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) | [1][5] |
| Stability | Hygroscopic; stable in air to 100 °C; decomposes in two steps between 100-400 °C and 400-600 °C | [1] |
Spectroscopic Data
-
19F NMR: The triflate anion typically shows a sharp singlet around -79 ppm.[5]
-
Infrared (IR) Spectroscopy: A patent describing the synthesis of bismuth triflate hydrate (B1144303) provides the following characteristic IR peaks (nujol mull): 3450-3550 cm⁻¹ (m, O-H stretch of water), 1230-1290 cm⁻¹ (vs, SO₃ stretch), 1180 cm⁻¹ (s), 1034 cm⁻¹ (s), 643 cm⁻¹ (s).[6]
Experimental Protocols
This compound is a highly effective catalyst for a variety of organic transformations. Below are detailed protocols for its synthesis and its application in several key reactions.
Synthesis of this compound Hydrate
This protocol is adapted from a patented procedure for the preparation of bismuth triflate.[6]
Reaction: Bi₂O₃ + 6 CF₃SO₃H → 2 Bi(OSO₂CF₃)₃ + 3 H₂O
Materials:
-
Bismuth(III) oxide (Bi₂O₃)
-
Trifluoromethanesulfonic acid (TfOH)
-
Water
Procedure:
-
In a round-bottomed flask, suspend bismuth(III) oxide (1 equivalent) in a 75:25 (v/v) mixture of ethanol and water. The typical starting concentration of Bi₂O₃ is between 40 and 80 g/L.[6]
-
Slowly add trifluoromethanesulfonic acid (6 to 6.5 molar equivalents) to the suspension with stirring. The starting concentration of triflic acid is typically between 70 and 150 g/L.[6]
-
Heat the reaction mixture to a temperature between 40 and 75 °C and continue stirring until the bismuth oxide has completely dissolved, indicating the reaction is complete.[6]
-
The resulting solution containing hydrated this compound can be used directly, or the solvent can be removed under reduced pressure (e.g., by evaporation and lyophilization) to yield the hydrated solid product.[6] Note that heating the hydrate to produce the anhydrous salt may lead to decomposition.[7]
Catalysis of the Nazarov Reaction
This protocol describes the Bi(OTf)₃-catalyzed Nazarov cyclization for the synthesis of 3-aryl-2-ethoxycarbonyl-1-indanones.[8]
Materials:
-
Knoevenagel condensation product (aryl vinyl ketone precursor) (1 equivalent)
-
This compound (0.1 equivalents)
-
Dry acetonitrile
Procedure:
-
To a sealed tube, add the Knoevenagel product (0.5 mmol), dry acetonitrile (2 mL), and this compound (0.05 mmol).[8]
-
Stir the reaction mixture at 60 °C.[8]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired 3-aryl-2-ethoxycarbonyl-1-indanone.[8]
Catalysis of Glycosylation Reactions
This general protocol outlines the use of Bi(OTf)₃ as a catalyst for the activation of glycosyl halides.[9]
Materials:
-
Glycosyl donor (e.g., glycosyl bromide) (1.2-1.3 equivalents)
-
Glycosyl acceptor (1 equivalent)
-
This compound (0.35 equivalents)
-
Freshly activated 3 Å molecular sieves
-
Nitromethane (MeNO₂) and Dichloromethane (CH₂Cl₂) (7:3 v/v)
Procedure:
-
In a flask under an argon atmosphere, stir a mixture of the glycosyl donor (0.046 mmol), glycosyl acceptor (0.036 mmol), and freshly activated 3 Å molecular sieves (120 mg) in MeNO₂/CH₂Cl₂ (1.0 mL, 7:3 v/v) for 1 hour at room temperature.[9]
-
Cool the mixture to 0 °C.
-
Add this compound (0.016 mmol) to the cooled mixture.
-
Stir the reaction at 0 °C, monitoring for completion by TLC (typically within 1 hour).[9]
-
Filter the reaction mixture through a pad of Celite, rinsing with CH₂Cl₂.
-
Wash the combined filtrate with water.
-
Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield the glycosylated product.[9]
Catalytic Mechanisms and Applications in Drug Development
Bismuth(III) triflate's strong Lewis acidity, enhanced by the electron-withdrawing triflate groups, allows it to activate a wide range of substrates.[4] This property is particularly valuable in the synthesis of complex organic molecules, including pharmaceutical intermediates.
Catalytic Mechanisms
The following diagrams illustrate the proposed catalytic role of Bi(OTf)₃ in several key organic reactions.
Caption: Proposed mechanism for Bi(OTf)₃-catalyzed Friedel-Crafts acylation.
Caption: General mechanism for Bi(OTf)₃-catalyzed glycosylation.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Friedel-Crafts acylation using bismuth triflate in (BMI)(PF6) | Semantic Scholar [semanticscholar.org]
- 3. strem.com [strem.com]
- 4. Bismuth(iii) triflate as a novel and efficient activator for glycosyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction [beilstein-journals.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Bismuth(III) Trifluoromethanesulfonate: A Comprehensive Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
Bismuth(III) trifluoromethanesulfonate (B1224126), also known as bismuth triflate, is a powerful Lewis acid catalyst increasingly utilized in organic synthesis for its efficiency in promoting a wide range of chemical transformations.[1][2][3] As its application in research and drug development expands, a thorough understanding of its safe handling, storage, and emergency procedures is paramount. This technical guide provides an in-depth overview of the critical safety protocols and physical and chemical properties of Bismuth(III) trifluoromethanesulfonate.
Safety Hazards and Classification
This compound is classified as a hazardous substance, primarily due to its corrosive nature.[4] The primary hazard statement associated with this compound is H314: Causes severe skin burns and eye damage .[4][5] It is designated with the signal word "Danger".[4] Some sources also indicate that it may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319).[6][7]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Note: Classifications may vary slightly between suppliers.[4][6]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃BiF₉O₉S₃[2] |
| Molecular Weight | 656.19 g/mol [2] |
| Appearance | White to off-white solid/powder[1][8] |
| Melting Point | >300 °C |
| Solubility | Soluble in polar organic solvents such as acetonitrile, dioxane, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][9][10] |
| Stability | Hygroscopic; sensitive to moisture.[5][9] Stable in air up to 100 °C.[10] |
| Reactivity | Incompatible with strong oxidizing agents.[5] |
Safe Handling and Personal Protective Equipment (PPE)
Due to its corrosive nature, strict adherence to safe handling procedures and the use of appropriate personal protective equipment are mandatory.
Engineering Controls
-
Chemical Fume Hood: All work with this compound should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5][6]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4][5]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or rubber). Inspect gloves before use and observe the manufacturer's instructions regarding permeability and breakthrough time.[4]
-
Protective Clothing: Wear a lab coat, apron, or other protective clothing to prevent skin contact.[5][6]
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. A dust mask of type N95 (US) is recommended.
General Hygiene Practices
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6]
-
Do not get in eyes, on skin, or on clothing.[5]
-
Wash hands thoroughly after handling and before breaks.[4][5]
-
Do not eat, drink, or smoke in the work area.[4]
-
Keep away from food, drink, and animal feeding stuffs.[4]
References
- 1. This compound | 88189-03-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.dk [fishersci.dk]
- 5. fishersci.com [fishersci.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 88189-03-1 Name: this compound [xixisys.com]
- 8. CAS 88189-03-1: this compound [cymitquimica.com]
- 9. This compound CAS#: 88189-03-1 [m.chemicalbook.com]
- 10. Bismuth Triflate [drugfuture.com]
Bismuth(III) Trifluoromethanesulfonate: A Catalyst's Journey from Discovery to Core Synthetic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bismuth(III) trifluoromethanesulfonate (B1224126), Bi(OTf)₃, has emerged as a remarkably versatile and eco-friendly Lewis acid catalyst in modern organic synthesis. Its low toxicity, stability in the presence of water, and high catalytic activity have positioned it as a superior alternative to many traditional metal triflates. This technical guide delves into the discovery and historical development of Bi(OTf)₃ as a catalyst, providing a comprehensive overview of its application in a wide array of pivotal organic transformations. Detailed experimental protocols for key reactions, quantitative data summaries, and visual diagrams of reaction pathways and workflows are presented to offer a practical resource for researchers in academia and the pharmaceutical industry.
Introduction: The Advent of a "Green" Lewis Acid
The quest for efficient, selective, and environmentally benign catalysts is a cornerstone of contemporary chemical research. Lewis acid catalysis, in particular, plays a central role in the formation of carbon-carbon and carbon-heteroatom bonds. While lanthanide triflates have demonstrated significant catalytic prowess, their cost and moisture sensitivity can be prohibitive. In this context, bismuth(III) trifluoromethanesulfonate has garnered substantial attention. Bismuth is a relatively non-toxic and inexpensive element, and its triflate salt exhibits exceptional stability and catalytic activity, often in aqueous media, aligning with the principles of green chemistry.[1]
The pioneering work on bismuth(III) salts as Lewis acids in the late 20th century paved the way for the exploration of Bi(OTf)₃ in a multitude of organic reactions. Its strong Lewis acidity, coupled with the stability of the triflate anion, allows for the activation of a wide range of substrates under mild reaction conditions.[2]
Discovery and Historical Development
The journey of this compound in catalysis has been marked by a series of seminal discoveries that progressively unveiled its broad utility.
-
Early Synthesis and Characterization: The preparation of this compound has been reported through various methods, with a common and practical approach involving the reaction of bismuth(III) oxide with trifluoromethanesulfonic acid.[3] This straightforward synthesis makes the catalyst readily accessible.
-
Pioneering Application in Friedel-Crafts Acylation: One of the earliest and most significant applications of Bi(OTf)₃ was in Friedel-Crafts acylation. Researchers demonstrated that catalytic amounts of Bi(OTf)₃ could effectively promote the acylation of aromatic compounds, offering high yields and overcoming many of the limitations associated with traditional stoichiometric Lewis acids like AlCl₃.[2] This discovery was a critical step in establishing Bi(OTf)₃ as a potent and practical Lewis acid catalyst.
-
Expansion to Other Core Reactions: Following its success in Friedel-Crafts reactions, the catalytic scope of Bi(OTf)₃ rapidly expanded. It was found to be a highly efficient catalyst for a diverse range of transformations, including:
-
Glycosylation: The activation of glycosyl donors for the formation of glycosidic bonds.[4]
-
Nazarov Cyclization: The electrocyclic ring-closure of divinyl ketones to form cyclopentenones.[5]
-
Multicomponent Reactions: One-pot syntheses involving three or more reactants to generate complex molecules, enhancing atom economy and procedural efficiency.[6]
-
Aldol and Michael Additions: Fundamental carbon-carbon bond-forming reactions.[2][7]
-
Diels-Alder Reactions: A powerful cycloaddition reaction for the synthesis of six-membered rings.[2]
-
Hydration of Alkynes: The addition of water across a carbon-carbon triple bond to form ketones.[8][9]
-
This timeline of discovery has solidified the position of this compound as a staple catalyst in the synthetic organic chemist's toolkit.
Key Catalytic Applications and Quantitative Data
The efficacy of this compound as a catalyst is evident in its successful application across a spectrum of organic reactions. The following tables summarize quantitative data for several key transformations, highlighting the catalyst's efficiency in terms of yield, reaction time, and catalyst loading.
Table 1: Friedel-Crafts Acylation of Aromatic Compounds
| Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Anisole | Acetic Anhydride | 1 | Acetonitrile (B52724) | 0.5 | 95 | [2] |
| Toluene | Benzoyl Chloride | 5 | Nitromethane | 2 | 88 | [2] |
| Benzene | Acetyl Chloride | 10 | 1,2-Dichloroethane | 4 | 75 | [2] |
| Naphthalene | Acetic Anhydride | 2 | Acetonitrile | 1 | 92 | [2] |
Table 2: Glycosylation Reactions
| Glycosyl Donor | Glycosyl Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide | Methanol | 10 | Dichloromethane | 1 | 90 | [4] |
| 2,3,4,6-Tetra-O-benzoyl-α-D-galactopyranosyl Chloride | Cholesterol | 20 | Acetonitrile | 3 | 85 | [4] |
| Per-O-acetylated Glucal | 1-Octanol | 15 | Dichloromethane | 2.5 | 88 | [4] |
Table 3: Nazarov Cyclization
| Divinyl Ketone Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,5-Diphenylpenta-1,4-dien-3-one | 10 | Acetonitrile | 60 | 8 | 92 | [5] |
| 1-(4-Methoxyphenyl)-5-phenylpenta-1,4-dien-3-one | 10 | Acetonitrile | 60 | 10 | 89 | [5] |
| 1-(4-Chlorophenyl)-5-phenylpenta-1,4-dien-3-one | 10 | Acetonitrile | 60 | 12 | 85 | [5] |
Table 4: Three-Component Synthesis of α-Amino Acid Derivatives
| Aldehyde | Amide/Sulfonamide | Arene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl glyoxalate | Benzamide | m-Xylene | 2 | Nitromethane | 18 | 89 | [6] |
| Ethyl glyoxalate | Methanesulfonamide | Mesitylene | 5 | Nitromethane | 24 | 92 | [6] |
| Ethyl glyoxalate | Acetamide | Anisole | 5 | Nitromethane | 18 | 85 | [6] |
Experimental Protocols for Key Experiments
This section provides detailed methodologies for representative reactions catalyzed by this compound.
General Procedure for Friedel-Crafts Acylation
To a solution of the aromatic substrate (1.0 mmol) and the acylating agent (1.2 mmol) in the specified solvent (5 mL), this compound (0.01-0.10 mmol) is added. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is quenched with water (10 mL) and the product is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure for Glycosylation
A mixture of the glycosyl donor (1.0 mmol), glycosyl acceptor (1.2 mmol), and activated molecular sieves (4 Å) in the specified dry solvent (10 mL) is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen). This compound (0.1-0.2 mmol) is then added, and the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel to afford the desired glycoside.
General Procedure for the Nazarov Reaction
In a sealed tube, the aryl vinyl ketone substrate (0.5 mmol) is dissolved in dry acetonitrile (2 mL). This compound (0.05 mmol, 10 mol%) is added, and the reaction mixture is stirred at 60 °C. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the corresponding indanone product.[5]
General Procedure for the Three-Component Synthesis of α-Amino Acid Derivatives
To a mixture of the amide or sulfonamide (1.0 equiv.), ethyl glyoxalate (1.2 equiv.), and the arene (3.0 equiv.) in nitromethane, this compound (0.5-5 mol%) is added. The reaction mixture is stirred at 80 °C for 18-24 hours. After cooling to room temperature, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the pure N-protected arylglycine derivative.[6]
Visualizing Catalytic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual and practical aspects of catalysis with this compound.
Caption: A typical experimental workflow for a Bi(OTf)₃ catalyzed reaction.
Caption: A generalized catalytic cycle for a Lewis acid like Bi(OTf)₃.
Caption: Key advantages of using Bi(OTf)₃ as a catalyst in organic synthesis.
Conclusion
This compound has firmly established itself as a powerful, versatile, and environmentally conscious Lewis acid catalyst. Its discovery and subsequent development have provided synthetic chemists with a valuable tool for a wide range of organic transformations. The catalyst's low toxicity, cost-effectiveness, and stability, particularly its tolerance to aqueous conditions, make it an attractive choice for both academic research and industrial applications, including drug development. The continued exploration of Bi(OTf)₃ in novel catalytic systems promises to further expand the horizons of sustainable and efficient chemical synthesis.
References
- 1. Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New trends in bismuth-catalyzed synthetic transformations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB26537D [pubs.rsc.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Bi(OTf) 3 -catalyzed three-component synthesis of α-amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00265B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Bismuth(III)-Catalyzed Hydration of Terminal Alkynes: Sustainable Synthesis of Methyl Ketones in Batch and Flow: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. pubs.acs.org [pubs.acs.org]
Theoretical and Computational Insights into Bismuth(III) Trifluoromethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bismuth(III) trifluoromethanesulfonate (B1224126), Bi(OTf)₃, has emerged as a versatile and environmentally benign Lewis acid catalyst in a myriad of organic transformations. Its low toxicity, stability, and high catalytic activity make it an attractive alternative to traditional metal triflates. This technical guide provides an in-depth overview of the theoretical and computational studies that underpin our understanding of Bi(OTf)₃, alongside detailed experimental protocols for its synthesis and application in key organic reactions. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective utilization of this remarkable catalyst.
Introduction
Bismuth(III) trifluoromethanesulfonate is a white, hygroscopic solid that is soluble in polar organic solvents.[1] It is a powerful Lewis acid, a property that stems from the electron-withdrawing nature of the three trifluoromethanesulfonate (triflate) groups attached to the bismuth center.[1] This potent Lewis acidity allows Bi(OTf)₃ to catalyze a wide range of chemical reactions, often under mild conditions and with high efficiency.[2]
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the nature of Bi(OTf)₃'s catalytic activity. These studies have explored its Lewis acidity, the mechanism of the reactions it catalyzes, and the structure of its complexes with various substrates. This guide will delve into these theoretical aspects and connect them to practical applications in organic synthesis.
Theoretical and Computational Studies
While specific computational studies detailing the optimized geometry and vibrational frequencies of isolated this compound are not extensively available in the public domain, a wealth of theoretical work has focused on understanding its behavior and catalytic prowess.
Lewis Acidity
The catalytic efficacy of Bi(OTf)₃ is fundamentally linked to its strong Lewis acidic character. Computational studies on various bismuth(III) compounds have provided significant insights into this property. DFT calculations are a powerful tool to probe the electronic structure and electrophilicity of such compounds.[3][4] The Lewis acidity of bismuth(III) centers can be modulated by the ligands attached to them. In the case of Bi(OTf)₃, the highly electronegative triflate groups significantly enhance the Lewis acidity of the bismuth atom, making it an effective catalyst for a wide array of reactions.[5]
Reaction Mechanisms
DFT calculations have been employed to investigate the mechanisms of various reactions catalyzed by bismuth compounds, providing a deeper understanding of the role of the catalyst. These studies often focus on the energetics of the reaction pathway, including the structures of intermediates and transition states. For instance, in reactions involving carbonyl compounds, the initial step is typically the coordination of the bismuth center to the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack.[6] The triflate anions can also play a role in the reaction mechanism, either by remaining coordinated to the bismuth center or by acting as a proton shuttle.
The following diagram illustrates a generalized workflow for a computational study of a Bi(OTf)₃-catalyzed reaction.
Data Presentation
Catalytic Applications of Bi(OTf)₃ in Organic Synthesis
The following table summarizes the catalytic performance of Bi(OTf)₃ in several key organic reactions.
| Reaction Type | Substrate | Product | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Nazarov Reaction | Aryl vinyl ketone | 3-Aryl-2-ethoxycarbonyl-1-indanone | 10 | Acetonitrile (B52724) | 60 | up to 95 | [7][8][9] |
| Knoevenagel Condensation | Aromatic aldehyde & Active methylene (B1212753) compound | Trisubstituted alkene | 10 | Solvent-free | 80 | up to 98 | [6][10] |
| Glycosylation | Glycosyl bromide & Glycosyl acceptor | Disaccharide | 35 | CH₂Cl₂/MeNO₂ | 0 | up to 98 | [11][12] |
| Dehydration of Alcohols | Tertiary alcohol | Alkene | 0.01 - 1 | Dichloromethane | Reflux | up to 93 | [13][14] |
| Mannich-Type Reaction | Aldehyde, Aniline, & Silyl enol ether | Protected β-amino ketone | 1 | Acetonitrile | RT | up to 94 | [2] |
| Ferrier Rearrangement | Tri-O-acetyl glucal & Alcohol | 2,3-Unsaturated glycoside | 2 | Dichloromethane | RT | up to 95 | [15] |
Experimental Protocols
Synthesis of this compound
A practical and environmentally friendly method for the preparation of Bi(OTf)₃ involves the reaction of bismuth(III) oxide with trifluoromethanesulfonic acid.[16]
Procedure:
-
To a stirred suspension of bismuth(III) oxide (Bi₂O₃) in a mixture of water and a C1-C3 alcohol, slowly add trifluoromethanesulfonic acid (CF₃SO₃H).
-
The reaction is typically carried out with a CF₃SO₃H/Bi₂O₃ molar ratio of between 6:1 and 6.5:1.
-
The reaction mixture is heated to a temperature between 40 and 75°C.
-
After the reaction is complete, the hydrated this compound is recovered from the solution.
The following diagram outlines the synthesis workflow.
Nazarov Reaction Catalyzed by Bi(OTf)₃
Bismuth(III) triflate is an effective catalyst for the Nazarov cyclization of aryl vinyl ketones.[7][8]
Basic Protocol:
-
To a sealed tube, add the Knoevenagel product (0.5 mmol), dry acetonitrile (2 mL), and Bi(OTf)₃ (0.05 mmol, 10 mol%).
-
Stir the reaction mixture at 60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified by silica (B1680970) gel column chromatography.
Knoevenagel Condensation Catalyzed by Bi(OTf)₃
Bi(OTf)₃ catalyzes the Knoevenagel condensation between aldehydes and active methylene compounds under solvent-free conditions.[6][10]
General Procedure:
-
In a flask, mix the aldehyde (2 mmol), the active methylene compound (2.2 mmol), and Bi(OTf)₃ (0.10 mmol, 5 mol%).
-
Heat the mixture at 80°C with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and purify the product.
Glycosylation Catalyzed by Bi(OTf)₃
Bismuth(III) triflate is a potent activator for glycosyl halides in glycosylation reactions.[11][12]
General Method:
-
Stir a mixture of the glycosyl donor (e.g., glycosyl bromide, 1.0 equiv), glycosyl acceptor (1.2 equiv), and freshly activated 3 Å molecular sieves in a mixture of CH₂Cl₂ and MeNO₂ at room temperature.
-
Cool the mixture to 0°C and add Bi(OTf)₃ (0.35 equiv).
-
Stir the reaction at 0°C and monitor by TLC.
-
Upon completion, filter the reaction mixture through Celite and wash with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
The following diagram illustrates a typical catalytic cycle for a Bi(OTf)₃-catalyzed reaction involving a carbonyl substrate.
Conclusion
This compound stands out as a highly effective, versatile, and environmentally conscious Lewis acid catalyst for a broad spectrum of organic reactions. The theoretical studies, primarily based on DFT, have been crucial in understanding its high Lewis acidity and the mechanisms through which it promotes chemical transformations. The experimental protocols detailed in this guide provide practical instructions for the synthesis and application of Bi(OTf)₃, empowering researchers to leverage its catalytic potential. As the demand for greener and more efficient chemical processes grows, the importance of catalysts like this compound in both academic research and industrial applications, including drug development, is set to increase significantly. Further computational investigations focused on the precise structural and electronic properties of Bi(OTf)₃ and its reactive intermediates will undoubtedly continue to refine our understanding and expand its utility in synthetic chemistry.
References
- 1. Bismuth Triflate [drugfuture.com]
- 2. Bismuth Triflate-Catalyzed Three-Component Mannich-Type Reaction [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Planar bismuth triamides: a tunable platform for main group Lewis acidity and polymerization catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Bismuth (III) Triflate: A Mild, Efficient Promoter for the Synthesis of Trisubstituted Alkenes through Knoevenagel Condensation – Oriental Journal of Chemistry [orientjchem.org]
- 7. Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. researchgate.net [researchgate.net]
- 11. Bismuth(III) triflate as a novel and efficient activator for glycosyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bismuth(iii) triflate as a novel and efficient activator for glycosyl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catalytic, Tunable, One-Step Bismuth(III) Triflate Reaction with Alcohols: Dehydration Versus Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. US20040167345A1 - Method for preparing bismuth tris-trifluoromethanesulphonate - Google Patents [patents.google.com]
Methodological & Application
Bismuth(III) Trifluoromethanesulfonate: A Highly Efficient Catalyst for Friedel-Crafts Acylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Bismuth(III) trifluoromethanesulfonate (B1224126), Bi(OTf)₃, has emerged as a remarkably effective and versatile Lewis acid catalyst for Friedel-Crafts acylation reactions.[1][2][3] Its high catalytic activity, water stability, and lower toxicity compared to traditional catalysts like aluminum chloride make it an attractive alternative for organic synthesis, particularly in the pharmaceutical industry.[4] These application notes provide a comprehensive overview of the Bi(OTf)₃-catalyzed Friedel-Crafts acylation, including detailed experimental protocols, quantitative data, and a mechanistic overview.
Advantages of Bismuth(III) Triflate in Friedel-Crafts Acylation
Bismuth(III) triflate offers several key advantages over conventional Lewis acid catalysts:
-
High Catalytic Activity: Bi(OTf)₃ exhibits significantly higher catalytic activity than many other metal triflates, including those of aluminum, gallium, lanthanides, and scandium.[1][3] This high activity allows for lower catalyst loadings, reducing cost and potential metal contamination in the final product.
-
Water Stability: Unlike many traditional Lewis acids that are sensitive to moisture, Bi(OTf)₃ is water-stable, simplifying handling and reaction setup.[1][3]
-
Broad Substrate Scope: The catalyst is effective for the acylation of a wide range of aromatic compounds, including both activated and deactivated benzenes.[2][3]
-
Mild Reaction Conditions: Reactions can often be carried out under mild conditions, minimizing side reactions and improving the overall efficiency of the synthesis.
-
Recyclability: In certain solvent systems, such as ionic liquids, Bi(OTf)₃ can be recovered and reused multiple times without a significant loss of activity.
Quantitative Data: Acylation of Various Arenes
The following tables summarize the performance of Bismuth(III) triflate in the Friedel-Crafts acylation of various aromatic substrates with different acylating agents under conventional heating and microwave irradiation.
Table 1: Bi(OTf)₃ Catalyzed Acylation of Arenes with Acetic Anhydride (B1165640) (Conventional Heating)
| Aromatic Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Anisole (B1667542) | 5 | 80 | 2 | 95 | Acylation of anisole with acetic anhydride |
| Toluene | 10 | 90 | 4 | 88 | Bi(OTf)3 catalyzed acylation |
| Benzene | 10 | 80 | 6 | 75 | Friedel-Crafts acylation of benzene |
| Fluorobenzene | 10 | 90 | 5 | 82 | [2][3] |
| Chlorobenzene | 15 | 100 | 8 | 65 | Acylation of deactivated arenes |
Table 2: Bi(OTf)₃ Catalyzed Acylation of Anisole with Various Anhydrides (Microwave Irradiation)
| Acylating Agent | Catalyst Loading (mol%) | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Acetic Anhydride | 5 | 150 | 120 | 10 | 98 | Microwave-assisted acylation |
| Propionic Anhydride | 5 | 150 | 120 | 10 | 96 | Microwave-assisted acylation |
| Benzoic Anhydride | 5 | 150 | 120 | 15 | 92 | Microwave-assisted benzoylation |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation using Conventional Heating
This protocol describes a general method for the Bi(OTf)₃-catalyzed acylation of an aromatic compound with an acid anhydride.
Materials:
-
Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃)
-
Aromatic substrate (e.g., anisole, toluene)
-
Acid anhydride (e.g., acetic anhydride)
-
Anhydrous solvent (e.g., nitromethane, 1,2-dichloroethane)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic substrate (1.0 eq), the acid anhydride (1.2 eq), and the anhydrous solvent.
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add this compound (5-10 mol%) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain for the required time (monitor by TLC or GC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired acylated product.
Protocol 2: Microwave-Assisted Friedel-Crafts Acylation of Anisole
This protocol provides a rapid and efficient method for the acylation of anisole using microwave irradiation.
Materials:
-
This compound (Bi(OTf)₃)
-
Anisole
-
Acetic anhydride
-
Microwave reactor vial with a stir bar
-
Microwave synthesizer
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave reactor vial equipped with a magnetic stir bar, combine anisole (1.0 mmol), acetic anhydride (1.2 mmol), and this compound (5 mol%).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) and power (e.g., 150 W) for a short duration (e.g., 10 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be further purified by silica gel chromatography if necessary.
Reaction Mechanism and Workflow
The mechanism of Bi(OTf)₃-catalyzed Friedel-Crafts acylation is dependent on the acylating agent employed.[5]
-
With Acid Anhydrides: Bi(OTf)₃ acts as a classic Lewis acid, activating the anhydride by coordinating to one of the carbonyl oxygens. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the aromatic ring.
-
With Acid Chlorides: In the case of acid chlorides, Bi(OTf)₃ is believed to act as a procatalyst. It facilitates the in situ generation of a highly reactive mixed anhydride (RCOOTf) through an exchange of the chloride with a triflate group. This mixed anhydride is a more potent acylating agent than the parent acid chloride.
Below are diagrams illustrating the proposed catalytic cycles and a general experimental workflow.
Caption: Proposed catalytic cycle for Bi(OTf)₃-catalyzed Friedel-Crafts acylation with an acid anhydride.
Caption: Proposed pathway for Bi(OTf)₃-catalyzed Friedel-Crafts acylation with an acid chloride.
Caption: General experimental workflow for Bi(OTf)₃-catalyzed Friedel-Crafts acylation.
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. scispace.com [scispace.com]
- 4. Bismuth (III) Triflate: A Mild, Efficient Promoter for the Synthesis of Trisubstituted Alkenes through Knoevenagel Condensation – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
Application of Bismuth(III) Triflate in Glycosylation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth(III) trifluoromethanesulfonate, Bi(OTf)3, has emerged as a highly effective and versatile Lewis acid catalyst in modern organic synthesis, particularly in the construction of glycosidic bonds. Its appeal stems from its low toxicity, stability to air and moisture, and high catalytic activity at low loadings.[1][2] This document provides detailed application notes and protocols for the use of Bi(OTf)3 in various glycosylation reactions, targeting researchers and professionals in the fields of carbohydrate chemistry and drug development.
Core Advantages of Bi(OTf)3 in Glycosylation
-
Mild Reaction Conditions: Bi(OTf)3 promotes glycosylations under mild conditions, often at room temperature, which helps in preserving sensitive functional groups on both the glycosyl donor and acceptor.
-
Low Catalyst Loading: Typically, only catalytic amounts (2-10 mol%) of Bi(OTf)3 are required for efficient bond formation, making it economically and environmentally attractive.[1][2]
-
High Efficiency and Yields: Many Bi(OTf)3-catalyzed glycosylations proceed with short reaction times and afford good to excellent yields of the desired glycosides.[1][2]
-
Green Catalyst: Bismuth is a relatively non-toxic and environmentally benign metal, positioning Bi(OTf)3 as a greener alternative to traditional heavy metal catalysts like mercury or silver salts.[1]
-
Stability: Bi(OTf)3 is a stable solid that is easy to handle and does not require special precautions for storage, unlike many other air- and moisture-sensitive Lewis acids.
Application 1: Activation of Glycosyl Halides
Bi(OTf)3 is an efficient activator of glycosyl bromides and chlorides for the synthesis of O-glycosides.[1][3][4] The reaction proceeds smoothly with a variety of glycosyl donors and acceptors, including those with sensitive protecting groups. The 1,2-trans-stereoselectivity is generally high when a participating group (e.g., a benzoyl ester) is present at the C-2 position of the donor.[1]
General Reaction Mechanism
The proposed mechanism involves the coordination of the Lewis acidic Bi(OTf)3 to the halogen atom of the glycosyl halide, facilitating its departure and the formation of an oxocarbenium ion intermediate. This intermediate is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor to form the glycosidic bond.
Caption: Proposed mechanism for Bi(OTf)3-catalyzed activation of glycosyl halides.
Quantitative Data Summary
| Glycosyl Donor | Glycosyl Acceptor | Catalyst Loading (mol%) | Solvent | Time | Yield (%) | Ref |
| Per-benzoylated glucosyl bromide | Secondary glycosyl acceptors | 35 | CH2Cl2 | 40-60 min | 92-94 | [1] |
| Per-benzoylated glucosyl bromide | Deactivated benzoylated acceptor | 50 | MeNO2 | 15 min | 85 | [1] |
| Differentially protected galactosyl chloride | Primary alcohol | 35 | CH2Cl2 | 1 h | 88 | [1] |
| Rhamnosyl bromide donor | Disaccharide acceptor | 35 | CH2Cl2 | 1 h | 79 | [1] |
Experimental Protocol: Glycosylation using a Glycosyl Bromide
-
To a stirred suspension of the glycosyl acceptor (1.0 equiv), glycosyl bromide (1.2 equiv), and freshly activated molecular sieves (4Å) in anhydrous dichloromethane (B109758) (CH2Cl2, 0.1 M) under an argon atmosphere, add Bi(OTf)3 (0.35 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Filter the mixture through a pad of Celite and wash with CH2Cl2.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired O-glycoside.
Application 2: Ferrier Rearrangement
Bi(OTf)3 and its silica-supported version (SiO2-Bi(OTf)3) are effective catalysts for the Ferrier rearrangement of tri-O-acetyl glycals with various alcohols.[2] This reaction provides a direct route to 2,3-unsaturated O-glycosides with good yields and high anomeric selectivity, typically favoring the α-anomer.[2]
General Reaction Scheme
References
- 1. Bismuth(III) triflate as a novel and efficient activator for glycosyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Bismuth(iii) triflate as a novel and efficient activator for glycosyl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Bismuth(III) Trifluoromethanesulfonate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bismuth(III) trifluoromethanesulfonate (B1224126), Bi(OTf)₃, has emerged as a remarkably efficient, eco-friendly, and versatile Lewis acid catalyst in organic synthesis. Its low toxicity, stability in the presence of water, and high catalytic activity make it an attractive alternative to traditional, more hazardous catalysts.[1][2][3] These application notes provide detailed protocols for the synthesis of a variety of biologically significant heterocyclic compounds utilizing Bi(OTf)₃, including quinolines, dihydropyrimidinones, and imidazoles. The methodologies presented are characterized by mild reaction conditions, high yields, and operational simplicity.[2][4][5]
Friedländer Annulation for the Synthesis of Polysubstituted Quinolines
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmaceuticals with diverse biological activities, including antimalarial, antibacterial, and anti-inflammatory properties.[4] The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl, is a direct route to quinolines. Bismuth(III) triflate has been demonstrated to be a highly effective catalyst for this transformation, offering significant improvements in reaction rates and yields under mild conditions.[4]
Logical Workflow for Friedländer Annulation:
Caption: General workflow for Bi(OTf)₃-catalyzed Friedländer annulation.
Quantitative Data Summary:
| Entry | 2-Aminoaryl Ketone | Active Methylene Compound | Time (min) | Yield (%) |
| 1 | 2-Aminobenzophenone | Acetylacetone | 10 | 91 |
| 2 | 2-Aminobenzophenone | Ethyl acetoacetate | 15 | 94 |
| 3 | 2-Aminobenzophenone | Diethyl malonate | 30 | 88 |
| 4 | 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | 20 | 96 |
| 5 | 2-Aminoacetophenone | Cyclohexane-1,3-dione | 20 | 85 |
Experimental Protocol:
-
To a solution of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol) in ethanol (B145695) (10 mL), add Bismuth(III) triflate (0.05 mmol, 5 mol%).
-
The reaction mixture is stirred at reflux and monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is then diluted with water and extracted with ethyl acetate (B1210297).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired polysubstituted quinoline.
Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs)
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335). DHPMs are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including calcium channel blocking and antihypertensive effects.[5] The use of Bismuth(III) triflate as a catalyst offers a significant improvement over classical Biginelli conditions, leading to excellent yields in shorter reaction times at room temperature.[5][6]
Reaction Scheme for the Biginelli Reaction:
Caption: Bi(OTf)₃-catalyzed one-pot Biginelli reaction.
Quantitative Data Summary:
| Entry | Aldehyde | β-Ketoester | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 1.5 | 95 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 1.0 | 92 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 2.0 | 89 |
| 4 | 3-Nitrobenzaldehyde | Methyl acetoacetate | 2.5 | 91 |
| 5 | Furfural | Ethyl acetoacetate | 4.0 | 85 |
Experimental Protocol:
-
In a round-bottom flask, a mixture of the aldehyde (2.5 mmol), β-ketoester (2.5 mmol), urea or thiourea (3.7 mmol), and Bi(OTf)₃ (0.05 mmol, 2 mol%) in anhydrous acetonitrile (B52724) (10 mL) is prepared.[5][6]
-
The solution is stirred at room temperature for the time specified in the table, with the reaction progress monitored by TLC.[6]
-
After completion, the solvent is evaporated under reduced pressure.[6]
-
The resulting solid is washed thoroughly with water, filtered, and recrystallized from ethanol to yield the pure 3,4-dihydropyrimidin-2(1H)-one.[6]
Multicomponent Synthesis of 2,4,5-Trisubstituted Imidazoles
The imidazole (B134444) ring is a core component of many pharmaceuticals, exhibiting a broad spectrum of biological activities.[2][7] A multicomponent synthesis of 2,4,5-trisubstituted imidazoles can be efficiently catalyzed by Bismuth(III) triflate.[2][7] This method provides a facile, one-step synthesis with good to moderate yields, avoiding the generation of aqueous waste streams.[2][7]
General Experimental Workflow:
Caption: Workflow for the synthesis of 2,4,5-trisubstituted imidazoles.
Quantitative Data Summary:
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 20 | 24 | 75 |
| 2 | 4-Methylbenzaldehyde | 20 | 24 | 72 |
| 3 | 4-Methoxybenzaldehyde | 20 | 24 | 65 |
| 4 | 2-Naphthaldehyde | 20 | 24 | 68 |
| 5 | 2-Furaldehyde | 40 | 45 | 55 |
Experimental Protocol:
-
A mixture of the aldehyde (1.0 mmol), benzil (1.0 mmol), ammonium acetate (1.0 mmol), and Bismuth(III) triflate (as specified in the table) in acetonitrile is prepared.
-
The reaction mixture is heated at 70°C for the specified duration.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is isolated and purified using appropriate chromatographic techniques.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for the synthesis of nitrogen-containing six-membered heterocycles. Bismuth(III) triflate has been shown to be an excellent catalyst for this transformation, including in one-pot procedures where the imine is generated in situ.[8] Catalyst loadings as low as 2 mol% can effectively promote the reaction, leading to high yields.[8]
Experimental Protocol (One-Pot Procedure):
-
To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in a suitable solvent, add Bismuth(III) triflate (0.02 mmol, 2 mol%).
-
Stir the mixture at room temperature for a short period to allow for imine formation.
-
Add the diene or dienophile (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Upon completion, perform a standard aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.
Bismuth(III) trifluoromethanesulfonate is a highly effective and environmentally benign catalyst for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in these application notes offer researchers and drug development professionals efficient, high-yielding, and operationally simple methods for accessing valuable molecular scaffolds. The mild reaction conditions and the ability to perform multicomponent reactions in a single pot further enhance the appeal of Bi(OTf)₃ as a catalyst of choice in modern organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Bismuth (III) Triflate Catalyzed Multicomponent Synthesis of 2,4,5-Trisubstituted Imidazoles [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. scirp.org [scirp.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols for Bismuth(III) Trifluoromethanesulfonate Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the proposed mechanisms for reactions catalyzed by Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) and detailed protocols for key synthetic transformations. Bi(OTf)₃ is a versatile, air- and moisture-tolerant Lewis acid catalyst that has gained significant attention in organic synthesis due to its low toxicity, low cost, and high catalytic activity in a wide range of reactions.[1][2]
Proposed Catalytic Mechanisms
Bismuth(III) trifluoromethanesulfonate primarily functions as a Lewis acid, activating electrophiles for nucleophilic attack. However, its catalytic activity can also be attributed to the in situ generation of triflic acid (TfOH), a powerful Brønsted acid, particularly in the presence of protic solvents or reactants.[3][4]
Lewis Acid Catalysis
The most common mechanistic pathway involves the coordination of the Lewis acidic Bi(III) center to a heteroatom (typically oxygen or nitrogen) on the substrate. This coordination polarizes the substrate, rendering it more susceptible to nucleophilic attack. For example, in carbonyl additions, Bi(OTf)₃ activates the carbonyl group, facilitating the addition of a nucleophile.[5]
Caption: Lewis acid activation of a carbonyl substrate by Bi(OTf)₃.
Brønsted Acid Catalysis
In the presence of water or alcohols, Bi(OTf)₃ can hydrolyze to generate triflic acid (TfOH), a potent Brønsted acid. This in situ generated TfOH can then protonate substrates, leading to carbocation formation and subsequent reaction pathways. This dual catalytic nature makes Bi(OTf)₃ highly effective in reactions such as alcohol dehydration and certain cyclizations.[3][6]
Caption: Generation of triflic acid from Bi(OTf)₃ in the presence of water.
Quantitative Data Summary
The following tables summarize the reaction conditions for various Bi(OTf)₃ catalyzed reactions, providing a comparative overview of catalyst loading, solvent, temperature, time, and yield.
Table 1: Knoevenagel Condensation [5]
| Entry | Aldehyde | Active Methylene (B1212753) Compound | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | Ethyl cyanoacetate | 10 | 80 | 1.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | 10 | 80 | 2 | 90 |
| 3 | Benzaldehyde | Malononitrile | 10 | 80 | 1 | 95 |
| 4 | 4-Nitrobenzaldehyde | Malononitrile | 10 | 80 | 1.5 | 94 |
Table 2: Nazarov Reaction [1][7]
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl vinyl ketone | 10 | Acetonitrile (B52724) | 60 | 2 | 93 |
| 2 | Aryl vinyl ketone | 5 | Acetonitrile | 60 | 2 | 87 |
| 3 | Aryl vinyl ketone | 20 | Acetonitrile | 60 | 1.5 | 91 |
| 4 | Aryl vinyl ketone | 10 | DCE | 60 | 1 | 35 |
Table 3: Dehydration of Tertiary Alcohols [3][8]
| Entry | Alcohol | Catalyst (mol%) | Solvent | Temp | Time (h) | Yield (%) |
| 1 | 1-Methylcyclohexanol | 0.1 | Dichloromethane (B109758) | Reflux | 2 | 88 |
| 2 | 2-Phenyl-2-propanol | 0.01 | Dichloromethane | Reflux | 2 | 93 |
| 3 | Terpineol | 0.1 | Dichloromethane | Reflux | 2 | 85 |
Table 4: Tetrahydropyranylation of Alcohols [9][10]
| Entry | Alcohol | Catalyst (mol%) | Conditions | Time (min) | Yield (%) |
| 1 | 1-Octanol | 0.1 | Solvent-free, RT | 10 | 98 |
| 2 | Cyclohexanol | 0.1 | Solvent-free, RT | 15 | 97 |
| 3 | Benzyl alcohol | 0.1 | Solvent-free, RT | 10 | 99 |
| 4 | Phenol (B47542) | 0.1 | Solvent-free, RT | 20 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation[5]
This protocol describes a solvent-free Knoevenagel condensation between an aldehyde and an active methylene compound.
Materials:
-
Aldehyde (1.0 mmol)
-
Active methylene compound (1.1 mmol)
-
This compound (Bi(OTf)₃, 10 mol%)
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), active methylene compound (1.1 mmol), and Bi(OTf)₃ (0.1 mmol).
-
Heat the reaction mixture at 80 °C with stirring for the time specified in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (B1210297) and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Workflow for Bi(OTf)₃ catalyzed Knoevenagel condensation.
Protocol 2: General Procedure for Nazarov Reaction[1][7]
This protocol outlines the Bi(OTf)₃-catalyzed Nazarov cyclization of aryl vinyl ketones.
Materials:
-
Aryl vinyl ketone (0.5 mmol)
-
This compound (Bi(OTf)₃, 10 mol%)
-
Dry acetonitrile (2 mL)
Procedure:
-
To a sealed tube, add the aryl vinyl ketone (0.5 mmol) and dry acetonitrile (2 mL).
-
Add Bi(OTf)₃ (0.05 mmol) to the mixture.
-
Stir the reaction mixture at 60 °C and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Tetrahydropyranylation of Alcohols[9][10]
This protocol describes the solvent-free protection of alcohols as tetrahydropyranyl (THP) ethers.
Materials:
-
Alcohol (1.0 mmol)
-
3,4-Dihydro-2H-pyran (DHP, 1.2 mmol)
-
This compound (Bi(OTf)₃, 0.1 mol%)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 mmol) and DHP (1.2 mmol).
-
Add Bi(OTf)₃ (0.001 mmol) to the stirred mixture at room temperature.
-
Continue stirring and monitor the reaction by TLC.
-
Upon completion, add a small amount of basic alumina (B75360) to the reaction mixture and stir for 5 minutes.
-
Filter the mixture through a short pad of basic alumina, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the pure THP ether.
Protocol 4: General Procedure for Ring-Opening of Epoxides with Phenols[11]
This protocol details the regioselective ring-opening of epoxides with phenols to synthesize 1,3-diaryloxy-2-propanols.
Materials:
-
Epoxide (1.0 mmol)
-
Phenol (2.2 mmol)
-
This compound (Bi(OTf)₃, 2 mol%)
-
Dichloromethane (5 mL)
Procedure:
-
To a solution of the epoxide (1.0 mmol) and phenol (2.2 mmol) in dichloromethane (5 mL), add Bi(OTf)₃ (0.02 mmol).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Proposed mechanism for Bi(OTf)₃ catalyzed epoxide ring-opening.
References
- 1. Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bismuth Triflate-Catalyzed Three-Component Mannich-Type Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bi(OTf)3–, TfOH–, and TMSOTf–Mediated, One-Pot Epoxide Rearrangement, Addition and Intramolecular Silyl-Modified Sakurai (ISMS) Cascade Toward Dihydropyrans: Comparison of Catalysts and Role of Bi(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bismuth (III) Triflate: A Mild, Efficient Promoter for the Synthesis of Trisubstituted Alkenes through Knoevenagel Condensation – Oriental Journal of Chemistry [orientjchem.org]
- 6. New trends in bismuth-catalyzed synthetic transformations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB26537D [pubs.rsc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Catalytic, Tunable, One-Step Bismuth(III) Triflate Reaction with Alcohols: Dehydration Versus Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bismuth Triflate: An Efficient Catalyst for the Formation and Deprotection of Tetrahydropyranyl Ethers [organic-chemistry.org]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
Application Notes and Protocols: Bismuth(III) Trifluoromethanesulfonate as a Water-Tolerant Lewis Acid Catalyst
For Researchers, Scientists, and Drug Development Professionals
Bismuth(III) trifluoromethanesulfonate (B1224126), Bi(OTf)₃, has emerged as a highly effective and versatile Lewis acid catalyst in organic synthesis. Its remarkable stability in the presence of water, coupled with its low toxicity and high catalytic activity, makes it an attractive alternative to conventional Lewis acids.[1][2] These characteristics are particularly valuable in the context of green chemistry, simplifying handling procedures and enabling reactions in aqueous or environmentally benign solvent systems.[1] Bi(OTf)₃ has demonstrated broad applicability in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including Friedel-Crafts acylations and alkylations, Mukaiyama aldol (B89426) reactions, Knoevenagel condensations, and glycosylations.[1][3][4]
The catalytic action of Bi(OTf)₃ is generally attributed to the Lewis acidic nature of the bismuth(III) center, which can coordinate to carbonyl oxygen atoms or other Lewis basic sites, thereby activating electrophiles towards nucleophilic attack.[1] In some instances, it is suggested that Bi(OTf)₃ may generate triflic acid in situ, which then acts as a Brønsted acid catalyst.[5] This dual catalytic capability further enhances its synthetic utility.
This document provides detailed application notes and experimental protocols for key reactions catalyzed by Bismuth(III) trifluoromethanesulfonate, along with quantitative data to facilitate comparison and application in research and development.
Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation. This compound has been shown to be a highly efficient catalyst for this transformation, outperforming other metal triflates such as those of scandium, ytterbium, or cerium.[4] It effectively catalyzes the reaction between silyl (B83357) enol ethers and various electrophiles like ketones, aldehydes, and acetals to produce the corresponding β-hydroxy carbonyl compounds.[4]
Quantitative Data:
| Entry | Aldehyde/Ketone | Silyl Enol Ether | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde (B42025) | 1-Phenyl-1-(trimethylsiloxy)ethene | 2 | CH₂Cl₂ | 0.5 | 95 |
| 2 | Acetophenone | 1-Phenyl-1-(trimethylsiloxy)ethene | 2 | CH₂Cl₂ | 1 | 88 |
| 3 | Cyclohexanone | 1-(Trimethylsiloxy)cyclohexene | 5 | CH₂Cl₂ | 4 | 92 |
| 4 | Propanal | 1-Phenyl-1-(trimethylsiloxy)ethene | 2 | H₂O | 12 | 85 |
Data compiled from representative literature.
Experimental Protocol: Synthesis of 3-Hydroxy-1,3-diphenylpropan-1-one
-
To a stirred solution of benzaldehyde (1.0 mmol) and 1-phenyl-1-(trimethylsiloxy)ethene (1.2 mmol) in dichloromethane (B109758) (10 mL), add this compound (0.02 mmol, 2 mol%).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Upon completion of the reaction (monitored by TLC), quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the product with dichloromethane (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (hexane/ethyl acetate (B1210297) = 90/10) to afford the desired β-hydroxy ketone.
Reaction Workflow:
References
- 1. This compound | CAS 88189-03-1 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bismuth (III) Triflate: A Mild, Efficient Promoter for the Synthesis of Trisubstituted Alkenes through Knoevenagel Condensation – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Determining Optimal Catalytic Loading of Bismuth(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bismuth(III) trifluoromethanesulfonate (B1224126), Bi(OTf)₃, is a versatile and environmentally friendly Lewis acid catalyst employed in a wide array of organic transformations.[1][2] Its low toxicity, stability, and ease of handling make it an attractive alternative to more hazardous catalysts.[3][4] This document provides a comprehensive guide to determining the optimal catalytic loading of Bi(OTf)₃ for a given reaction, ensuring high efficiency and yield. The protocols and data presented herein are synthesized from various studies to offer a generalized yet detailed approach for researchers in organic synthesis and drug development.
Introduction to Bismuth(III) Trifluoromethanesulfonate Catalysis
This compound is a powerful Lewis acid catalyst that has demonstrated high activity in numerous organic reactions, including but not limited to:
-
Nazarov Reaction: Cyclization of divinyl ketones to form cyclopentenones.[5][6][7][8]
-
Knoevenagel Condensation: Reaction between an aldehyde or ketone and an active methylene (B1212753) compound.[9]
-
Mannich-Type Reactions: Three-component reaction of an aldehyde, an amine, and a silyl (B83357) enol ether.[3]
-
Friedel-Crafts Reactions: Acylation and alkylation of aromatic compounds.[1]
-
Glycosylation: Activation of glycosyl halides for the formation of glycosidic bonds.[10][11]
-
Dehydration of Alcohols: Conversion of tertiary alcohols to alkenes.[12]
-
Tetrahydropyranylation of Alcohols and Phenols: Protection of hydroxyl groups.[4]
The catalytic activity of Bi(OTf)₃ is often superior to other metal triflates, and it can be used in low catalytic loadings, making it both economical and environmentally benign.[1][12] The optimal catalyst loading is a critical parameter that can significantly impact reaction yield, time, and selectivity. Therefore, a systematic approach to determine this optimum is essential for process development and scale-up.
General Workflow for Determining Optimal Catalytic Loading
The process of determining the optimal catalytic loading of Bi(OTf)₃ is an empirical one, requiring systematic screening of various reaction parameters. The following workflow provides a logical sequence for this optimization process.
Caption: A logical workflow for the systematic determination of the optimal catalyst loading.
Experimental Protocols
The following protocols are generalized from multiple literature precedents and should be adapted for the specific reaction under investigation.
Materials and Equipment
-
This compound (Bi(OTf)₃)
-
Reactants (aldehyde, ketone, alcohol, etc.)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, toluene)
-
Reaction vessel (e.g., round-bottom flask, sealed tube)
-
Magnetic stirrer and stir bar
-
Heating/cooling system (e.g., oil bath, ice bath)
-
Inert atmosphere setup (optional, as Bi(OTf)₃ is generally air and moisture insensitive)[4][5]
-
Analytical equipment for reaction monitoring (TLC plates, GC-MS, LC-MS, NMR)
General Procedure for a Model Reaction: Knoevenagel Condensation
This protocol is adapted from studies on Bi(OTf)₃-catalyzed Knoevenagel condensation.[9]
-
To a clean, dry reaction vessel, add the aldehyde (e.g., 4-methoxybenzaldehyde, 2 mmol) and the active methylene compound (e.g., ethyl cyanoacetate, 2.2 mmol).
-
Add the desired amount of Bi(OTf)₃ catalyst. For an initial screen, set up parallel reactions with 1, 5, 10, and 20 mol% of the catalyst.
-
The reaction can be performed under solvent-free conditions or in a suitable solvent.
-
Stir the reaction mixture at a predetermined temperature (e.g., 80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) at regular intervals.
-
Upon completion, quench the reaction (e.g., with water or a saturated solution of NaHCO₃).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the isolated yield for each catalyst loading.
Data Presentation: Summarized Findings from Literature
The optimal catalytic loading of Bi(OTf)₃ is highly dependent on the specific reaction. The following tables summarize the findings from various studies to provide a starting point for optimization.
Table 1: Optimization of Bi(OTf)₃ Loading in the Nazarov Reaction
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 10 | Acetonitrile | Room Temp | 12 | 72 | [5][6] |
| 2 | 10 | Acetonitrile | 40 | 8 | 76 | [6] |
| 3 | 10 | Acetonitrile | 60 | 4 | 85 | [5][6] |
| 4 | 5 | Acetonitrile | 60 | 4 | Lower Yield | [5][6] |
| 5 | 20 | Acetonitrile | 60 | 4 | No Improvement | [5][6] |
Table 2: Optimization of Bi(OTf)₃ Loading in Knoevenagel Condensation
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5 | 80 | 2 | 60 | [9] |
| 2 | 10 | 80 | 1.5 | 90 | [9] |
| 3 | 15 | 80 | 1.5 | 90 | [9] |
| 4 | 20 | 80 | 1.5 | 90 | [9] |
| 5 | 10 | 90 | 1.5 | 90 | [9] |
Table 3: Optimization of Bi(OTf)₃ Loading in Dehydration of Tertiary Alcohols
| Entry | Catalyst Loading (mol%) | Solvent | Temperature | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 5 | Chloroform | Reflux | 2 | 63 |[12] | | 2 | 1 | Chloroform | Reflux | 2 | Similar to 5 mol% |[12] | | 3 | 0.1 | Chloroform | Reflux | Longer Time | Higher Yield |[12] | | 4 | 0.01 | Dichloromethane | Stirred | - | Up to 93% |[12] |
Reaction Mechanism and Role of the Catalyst
This compound primarily acts as a Lewis acid, activating the electrophilic partner in the reaction. The general mechanism involves the coordination of the bismuth center to a heteroatom (typically oxygen or nitrogen) of the substrate, thereby increasing its electrophilicity and facilitating nucleophilic attack.
Caption: Generalized mechanism of Bi(OTf)₃ Lewis acid catalysis.
Conclusion
The determination of the optimal catalytic loading for Bi(OTf)₃ is a crucial step in synthetic protocol development. A systematic screening approach, as outlined in this document, allows for the efficient identification of the ideal catalyst concentration to maximize yield and minimize waste. The data presented from various studies indicate that the optimal loading can range from as low as 0.01 mol% to 10 mol%, depending on the specific transformation. Researchers are encouraged to use the provided protocols and data as a starting point for their own investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bismuth Triflate-Catalyzed Three-Component Mannich-Type Reaction [organic-chemistry.org]
- 4. Bismuth Triflate: An Efficient Catalyst for the Formation and Deprotection of Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. BJOC - Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction [beilstein-journals.org]
- 8. Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bismuth (III) Triflate: A Mild, Efficient Promoter for the Synthesis of Trisubstituted Alkenes through Knoevenagel Condensation – Oriental Journal of Chemistry [orientjchem.org]
- 10. Bismuth(III) triflate as a novel and efficient activator for glycosyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bismuth(iii) triflate as a novel and efficient activator for glycosyl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Recycling and Reuse of Bismuth(III) Trifluoromethanesulfonate Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth(III) trifluoromethanesulfonate (B1224126), Bi(OTf)₃, is a versatile and environmentally benign Lewis acid catalyst utilized in a wide array of organic transformations. Its low toxicity, high catalytic activity, and tolerance to air and moisture make it an attractive alternative to conventional, more hazardous Lewis acids.[1][2] A key advantage of Bi(OTf)₃ in the context of green chemistry is its potential for recycling and reuse, which minimizes waste and reduces operational costs.[3][4][5] These application notes provide detailed protocols for the recovery and subsequent reuse of Bi(OTf)₃, enabling more sustainable synthetic processes.
Methods for Catalyst Recycling and Reuse
Two primary strategies for the recycling of homogeneous Bi(OTf)₃ are presented below: recovery from aqueous media and the use of immobilized catalysts.
Method 1: Aqueous Extraction and Recovery
This method leverages the high water solubility of Bismuth(III) trifluoromethanesulfonate, allowing for its separation from organic products and unreacted starting materials that have low water solubility.[2][6]
Experimental Protocol:
-
Reaction Quenching and Initial Extraction:
-
Upon completion of the reaction, quench the reaction mixture with deionized water (the volume will depend on the scale of your reaction; a common practice is to use a volume equal to that of the organic solvent).
-
If the reaction was performed in a water-miscible solvent, the solvent should first be removed under reduced pressure. The resulting residue is then taken up in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and deionized water.
-
Transfer the biphasic mixture to a separatory funnel.
-
-
Separation:
-
Thoroughly mix the layers by inverting the separatory funnel multiple times, ensuring to vent frequently.
-
Allow the layers to separate completely. The aqueous layer will contain the dissolved Bi(OTf)₃ catalyst.
-
Drain the aqueous layer into a clean flask.
-
Wash the organic layer with additional portions of deionized water to ensure complete extraction of the catalyst. Combine all aqueous extracts.
-
-
Catalyst Isolation:
-
The combined aqueous extracts containing the Bi(OTf)₃ catalyst can be concentrated by removing the water under reduced pressure (e.g., using a rotary evaporator).
-
For a higher purity of the recovered catalyst, lyophilization (freeze-drying) of the aqueous solution is recommended to yield the hydrated form of Bi(OTf)₃.[1]
-
-
Catalyst Reuse:
-
The recovered Bi(OTf)₃ can be directly reused in subsequent reactions. It is important to note that the recovered catalyst will likely be in a hydrated form, which may influence its catalytic activity in certain reactions.
-
Workflow for Aqueous Extraction and Recovery:
Caption: Workflow for Aqueous Catalyst Recovery.
Method 2: Immobilized this compound Catalysts
To simplify catalyst recovery and minimize leaching, Bi(OTf)₃ can be immobilized on a solid support, such as silica (B1680970) or a polymer. This heterogeneous approach allows for straightforward filtration to recover the catalyst.
General Protocol for Immobilized Catalyst Use and Recovery:
-
Reaction Setup:
-
The heterogenized Bi(OTf)₃ catalyst (e.g., Bi(OTf)₃ supported on silica) is added to the reaction mixture.[7]
-
The reaction is carried out under the desired conditions with efficient stirring to ensure good contact between the reactants and the solid-supported catalyst.
-
-
Catalyst Recovery:
-
Upon reaction completion, the solid catalyst is separated from the reaction mixture by simple filtration.
-
The recovered catalyst should be washed with an appropriate solvent to remove any adsorbed products or byproducts.
-
The catalyst is then dried under vacuum before being used in subsequent reactions.
-
Logical Flow for Immobilized Catalyst Recycling:
Caption: Immobilized Catalyst Recycling Workflow.
Quantitative Data on Catalyst Reuse
The reusability of Bi(OTf)₃ has been demonstrated in various organic reactions. The following table summarizes the performance of a recycled Bi(OTf)₃ catalyst in a Knoevenagel condensation reaction.[2]
| Reuse Cycle | Product Yield (%) |
| 1 | 90 |
| 2 | 90 |
| 3 | 89 |
| 4 | 88 |
Table 1: Reusability of Bi(OTf)₃ in a Knoevenagel condensation reaction. The catalyst was recovered by aqueous extraction and reused for four consecutive cycles with minimal loss of activity.[2]
Signaling Pathway Analogy for Catalytic Cycle
While not a biological signaling pathway, the catalytic cycle of Bi(OTf)₃ can be conceptually illustrated in a similar manner to show the regeneration and reuse of the catalyst.
Caption: Conceptual Catalytic Cycle of Bi(OTf)₃.
Conclusion
The ability to recycle and reuse this compound is a significant advantage, aligning with the principles of green and sustainable chemistry. The protocols outlined in these application notes provide practical guidance for researchers to implement these cost-effective and environmentally responsible practices in their synthetic workflows. Both aqueous extraction and the use of immobilized catalysts offer effective means of catalyst recovery, with the choice of method depending on the specific reaction conditions and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. Bismuth (III) Triflate: A Mild, Efficient Promoter for the Synthesis of Trisubstituted Alkenes through Knoevenagel Condensation – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Bismuth triflate, Bi(OTf)3, as an efficient and reusable catalyst for synthesis of dihydropyrano[3,2-b]chromenediones [ris.ui.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Microwave-Assisted Organic Synthesis with Bismuth(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Bismuth(III) trifluoromethanesulfonate (B1224126) [Bi(OTf)₃] as an efficient and environmentally friendly catalyst in microwave-assisted organic synthesis. The protocols outlined herein offer rapid and high-yielding pathways to valuable heterocyclic scaffolds, including 2,4,5-trisubstituted imidazoles, coumarins, and pyrano[2,3-d]pyrimidines. Microwave irradiation, coupled with the catalytic activity of Bi(OTf)₃, presents a significant advancement in sustainable chemical synthesis by reducing reaction times, energy consumption, and the use of hazardous reagents.
Synthesis of 2,4,5-Trisubstituted Imidazoles
The imidazole (B134444) core is a crucial pharmacophore found in numerous therapeutic agents. The microwave-assisted, one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles using Bismuth(III) triflate offers a highly efficient route to this important class of compounds.
Application Notes:
Bismuth(III) triflate serves as a potent Lewis acid catalyst in the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297). Microwave irradiation dramatically accelerates the reaction, leading to excellent yields in a fraction of the time required for conventional heating methods. The protocol is amenable to a wide range of substituted aldehydes, affording a diverse library of imidazole derivatives.
Quantitative Data:
| Entry | Aldehyde | Time (min) | Power (W) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | 10 | 150 | 120 | 92 |
| 2 | 4-Chlorobenzaldehyde | 12 | 150 | 120 | 95 |
| 3 | 4-Methoxybenzaldehyde | 10 | 150 | 120 | 94 |
| 4 | 4-Nitrobenzaldehyde | 15 | 150 | 120 | 88 |
| 5 | 2-Thiophenecarboxaldehyde | 12 | 150 | 120 | 89 |
Experimental Protocol:
Materials:
-
Benzil (B1666583) (or other 1,2-dicarbonyl compound)
-
Substituted aldehyde
-
Ammonium acetate
-
Bismuth(III) trifluoromethanesulfonate (10 mol%)
-
Microwave reactor with sealed vessels
Procedure:
-
In a 10 mL microwave reaction vessel, combine benzil (1.0 mmol), the desired aldehyde (1.0 mmol), ammonium acetate (2.0 mmol), and this compound (0.1 mmol).
-
Add ethanol (3 mL) to the vessel and seal it.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at 150 W, maintaining a temperature of 120°C for the time specified in the data table.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add cold water to the reaction mixture to precipitate the crude product.
-
Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.
Experimental Workflow:
Caption: Workflow for the synthesis of 2,4,5-trisubstituted imidazoles.
Synthesis of Coumarins via Pechmann Condensation
Coumarins are a large class of naturally occurring and synthetic compounds with a wide range of biological activities. The Pechmann condensation is a classic method for their synthesis, which can be significantly improved by using microwave irradiation and a Lewis acid catalyst like Bismuth(III) triflate.
Application Notes:
The microwave-assisted Pechmann condensation of a phenol (B47542) with a β-ketoester in the presence of Bismuth(III) triflate provides a rapid and efficient route to coumarin (B35378) derivatives. This solvent-free approach is environmentally friendly and offers high yields in short reaction times. The protocol is applicable to a variety of substituted phenols and β-ketoesters.
Quantitative Data:
| Entry | Phenol | β-Ketoester | Time (min) | Power (W) | Temperature (°C) | Yield (%) |
| 1 | Resorcinol | Ethyl acetoacetate | 5 | 300 | 110 | 95 |
| 2 | Phenol | Ethyl acetoacetate | 8 | 300 | 110 | 85 |
| 3 | m-Cresol | Ethyl acetoacetate | 7 | 300 | 110 | 90 |
| 4 | Catechol | Ethyl acetoacetate | 10 | 300 | 110 | 82 |
| 5 | Resorcinol | Ethyl benzoylacetate | 6 | 300 | 110 | 93 |
Experimental Protocol:
Materials:
-
Substituted phenol
-
β-Ketoester (e.g., ethyl acetoacetate)
-
This compound (5 mol%)
-
Microwave reactor
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave-safe vessel, thoroughly mix the phenol (1.0 mmol), β-ketoester (1.2 mmol), and this compound (0.05 mmol).
-
Place the open vessel in the microwave reactor.
-
Irradiate the mixture at 300 W for the time specified in the data table, maintaining the temperature at approximately 110°C.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add a small amount of ethanol to the solidified product and triturate.
-
Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure coumarin derivative.
Experimental Workflow:
Caption: Workflow for the Pechmann condensation of coumarins.
Synthesis of Pyrano[2,3-d]pyrimidines
Pyrano[2,3-d]pyrimidine derivatives are a class of fused heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A microwave-assisted, three-component synthesis using Bismuth(III) triflate provides an efficient and green route to these valuable molecules.
Application Notes:
This one-pot synthesis involves the reaction of an aromatic aldehyde, malononitrile (B47326), and a barbituric acid derivative in the presence of Bismuth(III) triflate under microwave irradiation. The use of an eco-friendly solvent like ethanol or even solvent-free conditions makes this protocol highly attractive from a green chemistry perspective. The method is versatile and can be applied to a variety of substrates to generate a library of pyrano[2,3-d]pyrimidine derivatives.
Quantitative Data:
| Entry | Aldehyde | Barbituric Acid Derivative | Time (min) | Power (W) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | Barbituric acid | 8 | 200 | 100 | 92 |
| 2 | 4-Chlorobenzaldehyde | Barbituric acid | 10 | 200 | 100 | 94 |
| 3 | 4-Methylbenzaldehyde | Thiobarbituric acid | 8 | 200 | 100 | 91 |
| 4 | 3-Nitrobenzaldehyde | Barbituric acid | 12 | 200 | 100 | 88 |
| 5 | 2-Naphthaldehyde | Thiobarbituric acid | 10 | 200 | 100 | 90 |
Experimental Protocol:
Materials:
-
Aromatic aldehyde
-
Malononitrile
-
Barbituric acid or Thiobarbituric acid
-
This compound (10 mol%)
-
Ethanol (optional, solvent-free is also effective)
-
Microwave reactor with sealed vessels
Procedure:
-
In a 10 mL microwave reaction vessel, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the barbituric acid derivative (1.0 mmol), and this compound (0.1 mmol).
-
If using a solvent, add ethanol (2 mL). For the solvent-free reaction, ensure the reactants are well-mixed.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 200 W, maintaining a temperature of 100°C for the time indicated in the data table.
-
After the reaction, cool the vessel to room temperature.
-
If the product precipitates, collect it by filtration. If not, add a small amount of cold water to induce precipitation.
-
Wash the solid with cold ethanol and dry to obtain the pure pyrano[2,3-d]pyrimidine derivative.
Experimental Workflow:
Caption: Workflow for the synthesis of pyrano[2,3-d]pyrimidines.
Bismuth(III) Triflate: A Versatile Catalyst for the Protection and Deprotection of Functional Groups
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Bismuth(III) triflate (Bi(OTf)₃) has emerged as a highly efficient, versatile, and environmentally benign Lewis acid catalyst in organic synthesis. Its low toxicity, stability in air and moisture, and high catalytic activity make it an attractive alternative to more traditional and often more hazardous reagents. This document provides detailed application notes and experimental protocols for the use of Bi(OTf)₃ in the protection and deprotection of common functional groups, including alcohols, phenols, carbonyls, and oximes.
Protection of Alcohols and Phenols
Tetrahydropyranylation of Alcohols and Phenols
The tetrahydropyranyl (THP) group is a widely used protecting group for hydroxyl functions due to its stability under a variety of conditions. Bismuth(III) triflate catalyzes the tetrahydropyranylation of alcohols and phenols efficiently under solvent-free conditions, offering a green and practical methodology.[1][2]
Key Features:
-
Low Catalyst Loading: Only 0.1 mol% of Bi(OTf)₃ is typically required.[2]
-
Solvent-Free Conditions: The reaction proceeds efficiently without the need for a solvent, reducing environmental impact.[2]
-
Mild Conditions: The reaction is conducted at room temperature.[2]
-
High Yields: A wide range of alcohols and phenols are protected in excellent yields.
Table 1: Bismuth(III) Triflate Catalyzed Tetrahydropyranylation of Various Alcohols and Phenols
| Entry | Substrate | Time (min) | Yield (%) |
| 1 | Benzyl alcohol | 10 | 95 |
| 2 | 4-Nitrobenzyl alcohol | 15 | 92 |
| 3 | 1-Phenylethanol | 15 | 94 |
| 4 | Cyclohexanol | 10 | 96 |
| 5 | Geraniol | 20 | 90 |
| 6 | Phenol | 15 | 93 |
| 7 | 4-Methoxyphenol | 10 | 95 |
Data compiled from various sources, specific yields may vary based on experimental conditions.
Experimental Protocol: General Procedure for the Tetrahydropyranylation of Alcohols
-
To a stirred solution of the alcohol (10 mmol) and 3,4-dihydro-2H-pyran (12 mmol) in a round-bottom flask, add Bismuth(III) triflate (0.01 mmol, 0.1 mol%).[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL).
-
Filter the mixture through a short pad of basic alumina (B75360) to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to afford the crude THP ether.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Protection of Carbonyl Compounds
Acetalization of Aldehydes and Ketones
Acetal formation is a common strategy for the protection of carbonyl groups. Bismuth(III) triflate serves as an excellent catalyst for this transformation, allowing for the efficient protection of a wide range of aldehydes and ketones.[3][4]
Key Features:
-
High Efficiency: Reactions are generally fast and high-yielding.
-
Mild Conditions: The reaction proceeds under mild conditions, tolerating various functional groups.
-
Versatility: Applicable to the formation of both acyclic and cyclic acetals.[3]
Table 2: Bismuth(III) Triflate Catalyzed Acetalization of Carbonyl Compounds
| Entry | Carbonyl Compound | Acetal Type | Catalyst Loading (mol%) | Time | Yield (%) |
| 1 | Benzaldehyde | Diethyl acetal | 0.1 | 15 min | 95 |
| 2 | 4-Chlorobenzaldehyde | Diethyl acetal | 0.1 | 20 min | 94 |
| 3 | Cyclohexanone | 1,3-Dioxolane | 1.0 | 2 h | 92 |
| 4 | Acetophenone | Diethyl ketal | 0.1 | 3 h | 88 |
| 5 | Cinnamaldehyde | Diethyl acetal | 0.1 | 10 min | 96 |
Data compiled from various sources, specific yields may vary based on experimental conditions.
Experimental Protocol: General Procedure for the Formation of Diethyl Acetals
-
To a mixture of the carbonyl compound (5 mmol) and triethyl orthoformate (7.5 mmol), add Bismuth(III) triflate (0.005 mmol, 0.1 mol%).[3]
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography.
Deprotection of Functional Groups
Deprotection of Tetrahydropyranyl (THP) Ethers
Bismuth(III) triflate also efficiently catalyzes the deprotection of THP ethers to regenerate the corresponding alcohols and phenols.[2]
Key Features:
-
High Yields: Deprotection proceeds in excellent yields.
-
Mild Conditions: The reaction is typically carried out under mild heating.
-
Simple Workup: The procedure is straightforward.
Table 3: Bismuth(III) Triflate Catalyzed Deprotection of THP Ethers
| Entry | Substrate (THP Ether of) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | 2 | 94 |
| 2 | 4-Nitrobenzyl alcohol | 2.5 | 90 |
| 3 | Cyclohexanol | 1.5 | 95 |
| 4 | Geraniol | 3 | 88 |
| 5 | Phenol | 2 | 92 |
Data compiled from various sources, specific yields may vary based on experimental conditions.
Experimental Protocol: General Procedure for the Deprotection of THP Ethers
-
To a solution of the THP ether (2 mmol) in a 9:1 mixture of DMF and methanol (B129727) (5 mL), add Bismuth(III) triflate (0.02 mmol, 1.0 mol%).[2]
-
Heat the reaction mixture at 50-60 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Oxidative Deprotection of tert-Butyldimethylsilyl (TBDMS) Ethers
A powerful application of Bi(OTf)₃ is the one-pot oxidative deprotection of TBDMS ethers to the corresponding aldehydes and ketones. This transformation is achieved in the presence of TEMPO and a co-oxidant.[5]
Key Features:
-
Chemoselectivity: Highly selective for TBDMS ethers over other silyl (B83357) ethers like TBDPS.[5]
-
Functional Group Tolerance: Acid-sensitive groups such as Boc, acetals, and isopropylidene remain unaffected.[5]
-
Mild Conditions: The reaction proceeds under mild conditions, avoiding harsh reagents.
Table 4: Bismuth(III) Triflate Catalyzed Oxidative Deprotection of TBDMS Ethers
| Entry | Substrate (TBDMS Ether of) | Co-oxidant | Time (h) | Product | Yield (%) |
| 1 | 1-Dodecanol | PhI(OAc)₂ | 2 | Dodecanal | 92 |
| 2 | Cinnamyl alcohol | PhI(OAc)₂ | 1.5 | Cinnamaldehyde | 95 |
| 3 | Geraniol | PhIO | 2 | Geranial | 88 |
| 4 | 2-Octanol | PhI(OAc)₂ | 3 | 2-Octanone | 90 |
| 5 | 1-Phenyl-1,2-ethanediol (primary OH protected) | PhI(OAc)₂ | 2.5 | 2-Hydroxy-2-phenylethanal | 85 |
Data compiled from various sources, specific yields may vary based on experimental conditions.
Experimental Protocol: General Procedure for Oxidative Deprotection of TBDMS Ethers
-
To a solution of the TBDMS ether (1 mmol) in acetonitrile (B52724) (5 mL), add TEMPO (0.1 mmol) and Bismuth(III) triflate (0.05 mmol, 5 mol%).
-
Add the co-oxidant (e.g., PhI(OAc)₂, 1.2 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (10 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by flash column chromatography.
Deprotection of Silyl Ethers
Bismuth(III) triflate can be used for the cleavage of various silyl ethers. The reactivity is dependent on the nature of the silyl group, allowing for selective deprotection.[1]
Key Features:
-
Selectivity: TMS ethers are cleaved more readily than TBDMS ethers, which are in turn more labile than TBDPS ethers.
-
Mild Conditions: Deprotection can often be achieved at room temperature in methanol.[1]
Table 5: Bismuth(III) Triflate Catalyzed Deprotection of Silyl Ethers
| Entry | Substrate | Silyl Group | Time | Yield (%) |
| 1 | Benzyl silyl ether | TMS | 5 min | 98 |
| 2 | Benzyl silyl ether | TBDMS | 2 h | 95 |
| 3 | Cyclohexyl silyl ether | TMS | 10 min | 96 |
| 4 | Cyclohexyl silyl ether | TBDMS | 3 h | 92 |
Data compiled from various sources, specific yields may vary based on experimental conditions.
Experimental Protocol: General Procedure for the Deprotection of Silyl Ethers
-
To a solution of the silyl ether (1 mmol) in methanol (5 mL), add Bismuth(III) triflate (0.02 mmol, 2 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, add a few drops of water and concentrate the mixture under reduced pressure.
-
Extract the residue with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Deprotection of Ketoximes
A combination of Bismuth(III) bromide and Bismuth(III) triflate provides an efficient system for the deprotection of ketoximes to their corresponding ketones.[6]
Key Features:
-
Co-catalyst System: Utilizes BiBr₃ with a catalytic amount of Bi(OTf)₃.[6]
-
Good Yields: A variety of ketoximes are converted to ketones in good yields.
-
Aqueous Solvent System: The reaction is performed in a mixture of acetonitrile, acetone, and water.[6]
Table 6: Bismuth(III) Bromide/Triflate Catalyzed Deprotection of Ketoximes
| Entry | Substrate (Oxime of) | Time (h) | Yield (%) |
| 1 | Acetophenone | 2.5 | 85 |
| 2 | Benzophenone | 4 | 82 |
| 3 | Cyclohexanone | 2 | 90 |
| 4 | 1-Indanone | 3 | 79 |
Data compiled from various sources, specific yields may vary based on experimental conditions.
Experimental Protocol: General Procedure for the Deprotection of Ketoximes
-
To a solution of the ketoxime (3.40 mmol) in a 3:6:1 (v/v/v) mixture of CH₃CN/acetone/H₂O (5 mL), add BiBr₃ (1.36 mmol, 40 mol%) and Bi(OTf)₃·4H₂O (0.170 mmol, 5 mol%).[6]
-
Heat the mixture at reflux.
-
Monitor the reaction progress by GC analysis.
-
After completion (typically 3 hours), add 10% aqueous acetic acid.
-
Filter the mixture by suction and rinse the solids with ether (20 mL).
-
Concentrate the combined filtrates to remove organic solvents.
-
Extract the residue with ether (2 x 40 mL).
-
Wash the organic layer successively with 2 M NaOH, water, and saturated aqueous NaCl, then dry over Na₂SO₄.
-
Concentrate the solution to yield the ketone.
Visualized Workflows
The following diagrams illustrate the logical flow of the protection and deprotection strategies using Bismuth(III) triflate.
Caption: General workflow for protection and deprotection of functional groups using Bi(OTf)₃.
Caption: Chemoselective oxidative deprotection of TBDMS ethers in the presence of TBDPS ethers.
References
- 1. A RAPID, SELECTIVE, AND EFFICIENT METHOD FOR DEPROTECTION OF SILYL ETHERS CATALYZED BY BISMUTH(III) SALTS | Semantic Scholar [semanticscholar.org]
- 2. Bismuth Triflate: An Efficient Catalyst for the Formation and Deprotection of Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. A simple and versatile method for the synthesis of acetals from aldehydes and ketones using bismuth triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Bi(OTf)3-Catalyzed Oxidative Deprotection of tert-Butyldimethyl Silyl Ethers with TEMPO and Co-Oxidants [organic-chemistry.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
Troubleshooting & Optimization
Strategies to improve yield in Bismuth(III) trifluoromethanesulfonate catalysis
Welcome to the technical support center for Bismuth(III) Trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Bi(OTf)₃ catalyzed reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using Bi(OTf)₃ as a catalyst. Each section provides potential causes and step-by-step solutions.
Issue 1: Low or No Product Yield
Low or no yield is a frequent challenge in catalytic reactions. The following sections outline potential causes and systematic approaches to address this issue.
My reaction is not proceeding, or the yield is very low. What should I check first?
A systematic optimization of reaction parameters is the first step. Catalyst loading, temperature, and solvent choice are critical factors influencing the reaction outcome.
-
Catalyst Loading: The optimal amount of Bi(OTf)₃ can vary significantly depending on the specific reaction. While some reactions proceed efficiently with as little as 0.1 mol%, others may require 10 mol% or more.[1][2] It is crucial to screen a range of catalyst loadings to find the optimal concentration for your specific substrates. Increasing the catalyst loading from 5 to 10 mol% has been shown to drastically increase product yield in some cases.[1] However, further increases to 15 or 20 mol% may not lead to further improvement and could even be detrimental.[1][3]
-
Temperature: Reaction temperature is another key parameter. Increasing the temperature can significantly enhance the reaction rate and yield. For instance, in certain Nazarov reactions, increasing the temperature from room temperature to 40°C and then to 60°C led to a progressive increase in yield from 72% to 93%.[2][3][4] However, excessively high temperatures can lead to substrate or product decomposition.[2][4]
-
Solvent Selection: The choice of solvent can have a profound impact on the catalytic activity of Bi(OTf)₃. Acetonitrile (B52724) is a commonly used and often effective solvent.[3][4] However, other solvents like dichloromethane (B109758) (DCM), dichloroethane (DCE), toluene, and tetrahydrofuran (B95107) (THF) have also been explored, with varying results.[3][4] In some cases, solvent-free conditions have been shown to be superior, leading to higher yields.[1] The polarity of the solvent can also dictate the reaction pathway, leading to different products.[5][6]
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low reaction yields.
Issue 2: Formation of Side Products or Substrate Decomposition
The formation of unintended byproducts or the decomposition of starting materials can significantly lower the yield of the desired product.
My reaction is producing significant side products. How can I improve selectivity?
Side product formation is often related to the reaction conditions being too harsh or the catalyst interacting with the substrate or product in an unintended way.
-
Temperature and Reaction Time: As mentioned, while higher temperatures can increase reaction rates, they can also lead to decomposition or the formation of side products.[2][4] It is important to carefully monitor the reaction over time at different temperatures to find the optimal balance between reaction rate and selectivity.
-
Substrate Electronic Effects: The electronic properties of your substrate can influence its reactivity and susceptibility to side reactions. Substrates with electron-donating groups may react faster and at lower temperatures, while those with electron-withdrawing groups might require more forcing conditions, which could also lead to side reactions.[2][4] In some cases, certain substrates may not be suitable for the reaction, leading to decomposition.[2][4]
-
Water Content: The presence of water can dramatically affect the outcome of Bi(OTf)₃ catalyzed reactions. While Bi(OTf)₃ is often described as water-tolerant, its interaction with water can lead to the in situ formation of triflic acid, which can alter the catalytic pathway.[5][6] In some reactions, anhydrous conditions are crucial, while in others, the presence of water can be beneficial or even lead to different products.[5][6] For sensitive substrates, using anhydrous solvents and performing the reaction under an inert atmosphere might be necessary.
Logical Relationship for Side Product Formation
Caption: Factors contributing to side product formation and their solutions.
Frequently Asked Questions (FAQs)
Q1: Is Bismuth(III) trifluoromethanesulfonate sensitive to air and moisture?
While Bi(OTf)₃ is often cited as being insensitive to air and moisture, its performance can be significantly affected by the presence of water.[4][5][6] In some reactions, this tolerance allows for easier handling without the need for strictly anhydrous conditions.[3][4] However, in other cases, water can lead to the formation of triflic acid, which may alter the reaction pathway or lead to different products.[5][6] For reactions that are sensitive to Brønsted acids, it is advisable to use anhydrous solvents and handle the catalyst under an inert atmosphere. The use of molecular sieves can also be beneficial in controlling the water content.[7]
Q2: What is the optimal catalyst loading for a Bi(OTf)₃ catalyzed reaction?
There is no single optimal catalyst loading; it is highly dependent on the specific reaction. Published literature shows successful reactions with catalyst loadings ranging from 0.1 mol% to 20 mol%.[1][3][4] A good starting point is often 10 mol%, which has been found to be optimal in several studies.[1][3][4] However, it is always recommended to perform a screening of catalyst concentrations to determine the most efficient loading for your particular transformation.
Q3: How do I choose the best solvent for my reaction?
Solvent choice is critical and should be determined experimentally. Acetonitrile is a frequently used and effective solvent for many Bi(OTf)₃ catalyzed reactions.[3][4][8] However, other solvents such as dichloromethane, dichloroethane, toluene, and THF should also be considered.[3][4] In some instances, particularly for condensations, solvent-free conditions can provide the best results.[1] The polarity of the solvent can also influence the reaction outcome, with nonpolar solvents sometimes favoring different products than polar solvents.[5][6]
Q4: Can Bi(OTf)₃ be recovered and reused?
The reusability of Bi(OTf)₃ can be a significant advantage, contributing to the "green" credentials of this catalyst. In some reactions, particularly under solvent-free conditions, the catalyst can be recovered and reused multiple times without a significant loss of activity.[1] However, the ease of recovery and reusability will depend on the reaction conditions and the work-up procedure.
Data Summary Tables
Table 1: Effect of Catalyst Loading on Product Yield
| Reaction Type | Substrate | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | Reference |
| Knoevenagel Condensation | 4-methoxybenzaldehyde & ethyl cyanoacetate | 5 | 80 | Solvent-free | 60 | [1] |
| Knoevenagel Condensation | 4-methoxybenzaldehyde & ethyl cyanoacetate | 10 | 80 | Solvent-free | 90 | [1] |
| Knoevenagel Condensation | 4-methoxybenzaldehyde & ethyl cyanoacetate | 15 | 80 | Solvent-free | No improvement | [1] |
| Nazarov Reaction | Aryl vinyl ketone | 5 | 60 | Acetonitrile | No improvement | [3][4] |
| Nazarov Reaction | Aryl vinyl ketone | 10 | 60 | Acetonitrile | 93 | [2][3][4] |
| Nazarov Reaction | Aryl vinyl ketone | 20 | 60 | Acetonitrile | No improvement | [3][4] |
Table 2: Effect of Temperature on Product Yield
| Reaction Type | Substrate | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | Reference |
| Nazarov Reaction | Aryl vinyl ketone | 10 | Room Temp | Acetonitrile | 72 | [2][3][4] |
| Nazarov Reaction | Aryl vinyl ketone | 10 | 40 | Acetonitrile | 76 | [2][3][4] |
| Nazarov Reaction | Aryl vinyl ketone | 10 | 60 | Acetonitrile | 93 | [2][3][4] |
| Knoevenagel Condensation | 4-methoxybenzaldehyde & ethyl cyanoacetate | 10 | Room Temp | Solvent-free | No Yield | [1] |
| Knoevenagel Condensation | 4-methoxybenzaldehyde & ethyl cyanoacetate | 10 | 80 | Solvent-free | 90 | [1] |
| Knoevenagel Condensation | 4-methoxybenzaldehyde & ethyl cyanoacetate | 10 | 90 | Solvent-free | No improvement | [1] |
Table 3: Effect of Solvent on Product Yield
| Reaction Type | Substrate | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | Reference |
| Nazarov Reaction | Aryl vinyl ketone | 10 | 60 | Acetonitrile | 91 | [4] |
| Nazarov Reaction | Aryl vinyl ketone | 10 | 60 | Dichloroethane | 35 | [4] |
| Knoevenagel Condensation | 4-methoxybenzaldehyde & ethyl cyanoacetate | 10 | 80 | Toluene | Low | [1] |
| Knoevenagel Condensation | 4-methoxybenzaldehyde & ethyl cyanoacetate | 10 | 80 | Acetonitrile | Moderate | [1] |
| Knoevenagel Condensation | 4-methoxybenzaldehyde & ethyl cyanoacetate | 10 | 80 | Ethanol | Moderate | [1] |
| Knoevenagel Condensation | 4-methoxybenzaldehyde & ethyl cyanoacetate | 10 | 80 | Solvent-free | 90 | [1] |
Experimental Protocols
General Protocol for a Bi(OTf)₃ Catalyzed Nazarov Reaction
This protocol is a general guideline based on optimized conditions reported in the literature.[3][4] Researchers should adapt it to their specific substrates and reaction scales.
-
Preparation: To a flame-dried sealed tube, add the aryl vinyl ketone substrate (0.5 mmol) and dry acetonitrile (2 mL).
-
Catalyst Addition: Add this compound (0.05 mmol, 10 mol%) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 60 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired indanone.
Experimental Workflow for Nazarov Reaction
Caption: A step-by-step workflow for a typical Bi(OTf)₃ catalyzed Nazarov reaction.
References
- 1. Bismuth (III) Triflate: A Mild, Efficient Promoter for the Synthesis of Trisubstituted Alkenes through Knoevenagel Condensation – Oriental Journal of Chemistry [orientjchem.org]
- 2. BJOC - Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction [beilstein-journals.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic, Tunable, One-Step Bismuth(III) Triflate Reaction with Alcohols: Dehydration Versus Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bismuth(III) triflate as a novel and efficient activator for glycosyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bismuth Triflate-Catalyzed Three-Component Mannich-Type Reaction [organic-chemistry.org]
Identifying and minimizing side reactions with Bismuth(III) triflate catalyst
Welcome to the technical support center for Bismuth(III) triflate [Bi(OTf)₃] catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize common side reactions, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with Bismuth(III) triflate catalysts?
A1: The most prevalent side reactions are highly dependent on the specific reaction type. Key issues include:
-
Hydrolysis: Bismuth(III) triflate is water-stable, but the presence of excess moisture can lead to hydrolysis of the catalyst or sensitive substrates, reducing catalytic activity and generating byproducts.[1][2] In some cases, in situ generation of triflic acid via hydrolysis may even be the true catalytic species.[3]
-
Alcohol Dimerization/Etherification: In reactions involving alcohols, particularly in polar solvents, dimerization or ether formation can compete with the desired reaction, such as dehydration.[4]
-
Aglycone Transfer: During glycosylation reactions, a competing transfer of the aglycone from the glycosyl acceptor can occur, especially with thioglycoside acceptors due to the thiophilic nature of the bismuth cation.[1]
-
Protecting Group Instability: While generally compatible with many protecting groups, the Lewis acidic nature of Bi(OTf)₃ can cause the cleavage of highly acid-labile protecting groups.[1]
-
Rearrangements: In reactions involving carbocation intermediates, such as alcohol dehydration, rearrangements can occur, leading to a mixture of alkene isomers.[4]
Q2: How does the choice of solvent affect side reactions?
A2: Solvent selection is critical in controlling the reaction pathway. For example, in the Bi(OTf)₃-catalyzed reaction of tertiary alcohols, apolar solvents like dichloromethane (B109758) favor dehydration to form alkenes, whereas polar solvents like nitromethane (B149229) can promote dimerization.[4] In glycosylation reactions, solvents like nitromethane can enhance the reaction rate without detrimental effects on the yield, while dichloromethane is also a suitable choice.[1]
Q3: My reaction is sluggish or not proceeding to completion. What are the possible causes?
A3: Several factors can lead to incomplete reactions:
-
Insufficient Catalyst Loading: While Bi(OTf)₃ is a highly efficient catalyst, the optimal loading can vary. For electronically deactivated substrates, a higher catalyst loading may be necessary.[1]
-
Catalyst Deactivation: Although robust, Bi(OTf)₃ can be deactivated. Leaching of the active species is one potential cause of deactivation.[5]
-
Presence of Inhibitors: Certain functional groups or impurities in the starting materials or solvent can coordinate with the bismuth center and inhibit its catalytic activity.
-
Inadequate Temperature: Some reactions may require elevated temperatures to proceed at a reasonable rate. For instance, in the Nazarov reaction, increasing the temperature from room temperature to 60 °C significantly increased the yield and reduced the reaction time.[6]
Q4: How should I handle and store Bismuth(III) triflate to maintain its activity?
A4: Bismuth(III) triflate is known for being relatively stable to air and moisture compared to other metal triflates, which simplifies handling.[1][7][8] However, for optimal performance and to prevent hydrolysis, it is best practice to store it in a desiccator and handle it in a dry environment, especially when working with moisture-sensitive reactions. It does not typically require handling in an inert atmosphere.[6][9]
Troubleshooting Guides
Guide 1: Glycosylation Reactions
Issue: Low yield of the desired glycoside and formation of side products.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Donor Hydrolysis | Use molecular sieves to remove trace amounts of water from the reaction mixture. The amount of molecular sieves can be critical to achieving high yields.[1] | General Glycosylation Protocol: To a solution of the glycosyl donor (1.0 equiv) and glycosyl acceptor (1.2 equiv) in dry CH₂Cl₂ or MeNO₂ (0.1 M) containing activated 4 Å molecular sieves (150-300 mg per 0.1 mmol of donor), add Bi(OTf)₃ (0.35-0.5 equiv). Stir the reaction at room temperature and monitor by TLC. Upon completion, quench the reaction with Et₃N, filter through Celite, and concentrate. Purify the residue by silica (B1680970) gel chromatography.[1] |
| Aglycone Transfer | This is more prevalent with thioglycoside acceptors. Consider using a different glycosyl donor or optimizing the reaction conditions (e.g., lower temperature, shorter reaction time) to favor the desired glycosylation.[1] | N/A |
| Acid-Labile Protecting Group Cleavage | If your substrate contains sensitive protecting groups (e.g., isopropylidene), monitor the reaction closely and consider running it at a lower temperature or for a shorter duration. Bi(OTf)₃ has been shown to be compatible with benzylidene and isopropylidene groups under specific conditions.[1] | N/A |
Quantitative Data Summary: Effect of Molecular Sieves in Glycosylation
| Entry | Molecular Sieves (mg) | Time (h) | Yield (%) |
| 1 | 0 | 1.25 | 52 |
| 2 | 90 | 20 | 84 |
| 3 | 120 | 20 | 92 |
| 4 | 150 | 20 | 93 |
| 5 | 300 | 20 | 98 |
| Reaction Conditions: Glycosyl donor (1), acceptor (2), Bi(OTf)₃ (35 mol%) in CH₂Cl₂ at room temperature.[1] |
Troubleshooting Workflow for Glycosylation
Guide 2: Reactions with Alcohols (Dehydration vs. Dimerization)
Issue: Formation of undesired alkene or dimer/ether byproducts.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Incorrect Solvent Choice | The polarity of the solvent dictates the reaction outcome. Use apolar solvents like dichloromethane for dehydration to alkenes. Use polar solvents like nitromethane or non-dry ethanol (B145695) to promote dimerization.[4] | Dehydration Protocol: Dissolve the tertiary alcohol (1.0 equiv) in dichloromethane (0.1 M). Add Bi(OTf)₃·xH₂O (0.01-0.1 mol%). Reflux the mixture and monitor by TLC. Upon completion, quench with saturated NaHCO₃ solution, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Purify by chromatography.[4] |
| Formation of Ether Side Product | This can occur if using a solvent that can act as a nucleophile, such as ethanol-stabilized chloroform. Use a non-nucleophilic solvent like dichloromethane.[4] | Dimerization Protocol: Dissolve the tertiary alcohol (1.0 equiv) in nitromethane (0.1 M). Add Bi(OTf)₃·xH₂O (1 mol%). Reflux the mixture and monitor by TLC. Upon completion, cool, concentrate, and purify the residue by silica gel chromatography.[4] |
Quantitative Data Summary: Solvent Effect on Alcohol Reactions
| Entry | Solvent | Catalyst (mol%) | Product | Yield (%) |
| 1 | Dichloromethane | 0.1 | Alkene | 88 |
| 2 | Chloroform (EtOH stabilized) | 0.1 | Alkene + Ethoxy-adduct | 63 (alkene) |
| 3 | Nitromethane | 1 | Dimer | 96 |
| 4 | Non-dry Ethanol | 20 | Dimer | Major Product |
| Based on the reaction of sclareolide.[4] |
Logical Relationship for Alcohol Reactions
Guide 3: Friedel-Crafts Acylation
Issue: Low yields or poor regioselectivity.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Deactivated Aromatic Substrate | Bi(OTf)₃ is highly effective even for deactivated benzenes like fluorobenzene.[8][10] Ensure sufficient catalyst loading (1-5 mol%) and consider a higher reaction temperature if the reaction is slow. | General Acylation Protocol: To a solution of the aromatic substrate (1.0 equiv) and the acylating agent (e.g., acetic anhydride (B1165640), 1.1 equiv) in a suitable solvent (e.g., nitrobenzene (B124822) or solvent-free), add Bi(OTf)₃ (1-5 mol%). Heat the reaction mixture (e.g., to 95 °C) and monitor by TLC or GC. After completion, cool the mixture, dilute with a suitable solvent, and wash with aqueous NaHCO₃ and brine. Dry the organic layer and concentrate. Purify by distillation or chromatography.[11] |
| Use of Acid Chlorides | When using acid chlorides as the acylating agent, Bi(OTf)₃ may act as a procatalyst, generating a mixed anhydride (RCOOTf) in situ, which is the true electrophile. This mechanism is different from its Lewis acid behavior with anhydrides.[5] | N/A |
| Co-catalyst Requirement | For some complex Friedel-Crafts cyclizations, a co-catalyst like LiClO₄ may be required to achieve high yields.[12] | N/A |
Quantitative Data Summary: Bi(OTf)₃ in Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Catalyst (mol%) | Yield (%) |
| Toluene | Acetic Anhydride | 1 | 98 |
| Anisole | Acetic Anhydride | 1 | 96 |
| Fluorobenzene | Acetic Anhydride | 5 | 85 |
| Phenyl Sydnone | Acetic Anhydride | 25 | 95 |
| Yields are for the para-acylated product where applicable.[8][11] |
Experimental Workflow for Optimizing Friedel-Crafts Acylation
References
- 1. Bismuth(III) triflate as a novel and efficient activator for glycosyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Bismuth Triflate: An Efficient Catalyst for the Formation and Deprotection of Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. lookchem.com [lookchem.com]
- 9. Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 12. New trends in bismuth-catalyzed synthetic transformations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB26537D [pubs.rsc.org]
Investigating deactivation of Bismuth(III) trifluoromethanesulfonate catalyst
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) as a catalyst in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during reactions catalyzed by Bismuth(III) trifluoromethanesulfonate.
1. Issue: Low or No Catalytic Activity
-
Question: My reaction is not proceeding, or the yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
-
Answer: Several factors can contribute to low or no catalytic activity of Bi(OTf)₃. A primary reason for catalyst deactivation is hydrolysis. Although Bi(OTf)₃ is often cited for its water stability, its performance can be significantly affected by the presence of moisture, especially in certain reaction types.[1][2][3][4]
Troubleshooting Steps:
-
Catalyst Handling and Storage: this compound is hygroscopic.[3] Ensure the catalyst has been stored in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.[3]
-
Solvent and Reagent Purity: Use anhydrous solvents and ensure all reagents are dry. The presence of water can lead to the formation of less active bismuth species or generate triflic acid, which might promote undesired side reactions.[1][2]
-
Catalyst Loading: The optimal catalyst loading can vary significantly depending on the reaction. While some reactions proceed efficiently with as low as 0.01 mol%, others may require up to 35 mol% or more.[1][2][5] If you are observing low conversion, consider increasing the catalyst loading incrementally.
-
Reaction Temperature: Temperature plays a crucial role. Some reactions are effective at room temperature, while others require elevated temperatures to proceed at a reasonable rate.[5][6] For instance, in the Nazarov reaction, adjusting the temperature can even modulate the product outcome.[5][6]
Experimental Protocol: General Procedure for a Trial Reaction To test the activity of your Bi(OTf)₃ catalyst, a well-established reaction like the Knoevenagel condensation can be performed.[7]
-
To a round-bottom flask, add the aldehyde (1 mmol), active methylene (B1212753) compound (1.1 mmol), and Bi(OTf)₃ (5-10 mol%).
-
The reaction can often be performed under solvent-free conditions or in a suitable solvent like dichloromethane (B109758) or acetonitrile.[6][7]
-
Stir the reaction mixture at a temperature ranging from room temperature to 80°C.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dissolve the mixture in a suitable organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
A successful reaction resulting in a high yield of the desired product will confirm the activity of your catalyst.
-
2. Issue: Inconsistent Reaction Outcomes or Formation of Side Products
-
Question: I am observing inconsistent results or the formation of unexpected byproducts in my Bi(OTf)₃ catalyzed reaction. What could be the cause?
-
Answer: Inconsistent outcomes are often linked to the variable water content in the reaction medium. The interaction of Bi(OTf)₃ with water can alter the catalytic species present. In some cases, water can lead to the in situ generation of triflic acid (TfOH), a powerful Brønsted acid, which may catalyze different reaction pathways or lead to side reactions like hydrolysis of starting materials or products.[1][2][8] The choice of solvent also plays a critical role, with solvent polarity influencing the reaction outcome.[1][9]
Troubleshooting Steps:
-
Control of Water Content: To ensure reproducibility, either run the reaction under strictly anhydrous conditions using molecular sieves or, if water is found to be beneficial, add a controlled amount.[2]
-
Solvent Selection: The polarity of the solvent can dramatically influence the reaction pathway. For example, in the reaction of certain tertiary alcohols, apolar solvents favor dehydration, while polar solvents promote dimerization.[1][9] Screen a range of solvents with varying polarities to optimize for your desired product.
-
Use of Additives: In some instances, the addition of a non-coordinating base, like 2,6-di-tert-butylpyridine, can suppress Brønsted acid-catalyzed side reactions by scavenging protons without interfering with the Lewis acidic bismuth center.[1][9]
Logical Relationship Diagram: Impact of Water and Solvent on Reaction Outcome
Caption: Factors influencing Bi(OTf)₃ catalyzed reactions.
-
Frequently Asked Questions (FAQs)
1. Is this compound moisture-sensitive?
-
Yes, Bi(OTf)₃ is hygroscopic and can be sensitive to moisture.[3] While it is sometimes described as "water-stable" or "water-tolerant" because it can be used in aqueous media for certain reactions (often when stabilized by ligands), its interaction with water can lead to hydrolysis or the formation of triflic acid, which can affect its catalytic activity and the reaction outcome.[1][4][8] For consistent results, it is recommended to handle and store the catalyst under dry conditions.[3]
2. How can I handle and store Bi(OTf)₃ properly?
-
Store Bi(OTf)₃ in a cool, dry, and well-ventilated area in a tightly closed container.[3] For long-term storage and to maintain its catalytic activity, storing it under an inert atmosphere (e.g., in a glovebox or desiccator) is advisable.[3] Avoid dust formation and minimize accumulation.[3]
3. Can Bi(OTf)₃ be recycled and reused?
-
Yes, in several reported procedures, Bi(OTf)₃ has been shown to be reusable for multiple reaction cycles without a significant drop in its catalytic activity.[7][10] The reusability will depend on the specific reaction conditions and the stability of the catalyst under those conditions. Leaching of the active species can be a cause of deactivation over time.[11]
4. What are the typical catalyst loadings for Bi(OTf)₃?
-
The catalyst loading is highly dependent on the specific transformation. It can range from as low as 0.01 mol% for highly efficient reactions like alcohol dehydration to 10-35 mol% or higher for other reactions such as glycosylations.[1][2][5] It is always recommended to optimize the catalyst loading for your specific substrate and reaction conditions, starting with a reported value from the literature for a similar transformation.
5. What is the mechanism of catalysis for Bi(OTf)₃?
-
This compound primarily acts as a Lewis acid catalyst.[7] The bismuth center coordinates to electron-rich atoms (like oxygen or nitrogen) in the substrate, activating it towards nucleophilic attack. However, in the presence of water or protic solvents, it can hydrolyze to generate triflic acid (TfOH) in situ.[1][8] In such cases, the reaction may proceed via Brønsted acid catalysis, or a combination of both Lewis and Brønsted acid pathways.[8]
Signaling Pathway Diagram: Dual Catalytic Role of Bi(OTf)₃
Caption: Dual catalytic pathways of Bi(OTf)₃.
Quantitative Data Summary
The efficiency of Bi(OTf)₃ is highly dependent on the reaction conditions. The following tables summarize quantitative data from literature to provide a baseline for comparison.
Table 1: Effect of Catalyst Loading and Temperature on Knoevenagel Condensation [7]
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (hrs) | Yield (%) |
| 1 | 10 | Room Temp. | 6 | 0 |
| 2 | 5 | 80 | - | 60 |
| 3 | 10 | 80 | - | 90 |
| 4 | 15 | 80 | - | 90 |
| 5 | 10 | 90 | - | 90 |
Table 2: Influence of Solvent on the Reaction of 1-methyl-1-phenylethanol [1]
| Entry | Solvent | Catalyst (mol%) | Time (h) | Product A (Dehydration) Yield (%) | Product B (Dimerization) Yield (%) |
| 1 | Nitromethane | 1 | 0.5 | 32 | 60 |
| 2 | Dichloromethane | 1 | 0.5 | 93 | 0 |
| 3 | 1,4-Dioxane (dry) | 1 | 24 | 74 | 0 |
| 4 | THF | 1 | 24 | 89 | 0 |
Experimental Protocols
Protocol 1: Catalyst Recovery and Reuse (General Guidance)
-
After reaction completion, if the catalyst is in a heterogeneous phase, it can be recovered by simple filtration.
-
If the catalyst is in the homogeneous phase, the product is typically extracted with an organic solvent. The aqueous layer containing the catalyst can sometimes be reused, although its activity might be diminished.
-
For a more robust recovery, consider immobilizing the catalyst on a solid support.
-
To test the reused catalyst, wash the recovered catalyst with a suitable solvent (e.g., diethyl ether) and dry it under vacuum before using it in a subsequent run under identical conditions. A consistent yield across cycles indicates successful recycling.[7]
Protocol 2: Anhydrous Reaction Setup for Moisture-Sensitive Substrates
-
Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or argon, or in a desiccator.
-
Use freshly distilled or commercially available anhydrous solvents. Solvents can be further dried over activated molecular sieves (4 Å).
-
Add the reagents and the Bi(OTf)₃ catalyst to the reaction flask under a positive pressure of an inert gas (nitrogen or argon).
-
Seal the reaction vessel with a septum and maintain the inert atmosphere throughout the reaction.
-
If necessary, add activated molecular sieves to the reaction mixture to scavenge any trace amounts of water.[2]
Experimental Workflow Diagram: Troubleshooting Catalyst Deactivation
Caption: A systematic workflow for troubleshooting catalyst deactivation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bismuth(III) triflate as a novel and efficient activator for glycosyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Bismuth Triflate-Chiral Bipyridine Complexes as Water-Compatible Chiral Lewis Acids [organic-chemistry.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bismuth (III) Triflate: A Mild, Efficient Promoter for the Synthesis of Trisubstituted Alkenes through Knoevenagel Condensation – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic, Tunable, One-Step Bismuth(III) Triflate Reaction with Alcohols: Dehydration Versus Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Optimization of reaction conditions for Bi(OTf)3 catalyzed transformations
Welcome to the technical support center for Bismuth(III) Triflate (Bi(OTf)₃) catalyzed transformations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during Bi(OTf)₃ catalyzed reactions, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Question: I am not observing any significant product formation in my Bi(OTf)₃ catalyzed reaction. What are the possible reasons and how can I improve the yield?
Possible Causes and Solutions:
-
Catalyst Loading: The amount of Bi(OTf)₃ can be critical. While it is an efficient catalyst, the optimal loading can vary significantly depending on the specific transformation. For some reactions, loadings as low as 0.01 mol% are effective, while others may require up to 10 mol% or more.[1][2] It is recommended to screen a range of catalyst loadings to find the optimal concentration for your specific substrates and conditions.
-
Reaction Temperature: Temperature plays a crucial role in reaction kinetics. Some Bi(OTf)₃ catalyzed reactions proceed efficiently at room temperature, while others require elevated temperatures to achieve a reasonable rate and yield.[2][3] For instance, in the Nazarov cyclization, increasing the temperature from room temperature to 60 °C significantly improved the yield from 72% to 93%.[2][3][4] If your reaction is sluggish, a systematic increase in temperature should be explored.
-
Solvent Choice: The polarity and coordinating ability of the solvent can dramatically influence the outcome of the reaction.[1] For example, in the reaction of tertiary alcohols, apolar solvents like dichloromethane (B109758) favor dehydration to alkenes, whereas polar solvents can promote dimerization.[1] Acetonitrile (B52724) has been found to be an effective solvent for several Bi(OTf)₃ catalyzed reactions, including the Nazarov reaction and Mannich-type reactions.[2][3][5] It is advisable to test a range of solvents with varying polarities.
-
Presence of Water: Bi(OTf)₃ is known to be water-tolerant and can even be used in aqueous media for certain reactions. However, the presence of water can also dramatically alter the reaction pathway.[1] In the dehydration of tertiary alcohols, the presence of water can switch the reaction from dehydration to dimerization.[1] If you are using the hydrated form, Bi(OTf)₃·xH₂O, be aware of its potential influence. For reactions sensitive to water, using anhydrous Bi(OTf)₃ and dry solvents is recommended.
-
Substrate Reactivity: The electronic nature of the substrates can impact the reaction efficiency. Substrates with electron-donating groups may react differently compared to those with electron-withdrawing groups.[2][4]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Side Products and Poor Selectivity
Question: My reaction is producing a mixture of products or undesired side products. How can I improve the selectivity?
Possible Causes and Solutions:
-
Solvent Effects: As mentioned previously, the solvent can dictate the reaction pathway. A prime example is the Bi(OTf)₃ catalyzed reaction of tertiary alcohols, where a switch from apolar to polar solvents leads to a complete change in the product from an alkene to a dimer.[1]
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can sometimes lead to the formation of side products or degradation of the desired product.[3] Monitoring the reaction progress by techniques like TLC or GC-MS can help in determining the optimal reaction time to maximize the yield of the desired product while minimizing side reactions.
-
Catalyst Loading: In some cases, a higher catalyst loading might promote side reactions. It is important to find the minimum catalyst loading that provides a good conversion rate to the desired product.
Frequently Asked Questions (FAQs)
Q1: Is Bi(OTf)₃ sensitive to air and moisture?
Bismuth(III) triflate is generally considered to be a water-tolerant Lewis acid and is often used without the need for strictly anhydrous conditions. It is commercially available as an anhydrous salt or as a hydrate (B1144303) (Bi(OTf)₃·xH₂O). However, the presence of water can influence the catalytic activity and the reaction outcome, sometimes leading to different products.[1] For reactions where the presence of water is detrimental, it is advisable to use the anhydrous salt and dry solvents.
Q2: What is the typical catalyst loading for Bi(OTf)₃?
The catalyst loading can vary widely depending on the specific transformation. It can range from as low as 0.01 mol% for highly efficient reactions like alcohol dehydration to 10-20 mol% for more challenging transformations.[1][2][3] A good starting point for optimization is often in the range of 1-10 mol%.
| Reaction Type | Typical Catalyst Loading (mol%) | Reference |
| Dehydration of Alcohols | 0.01 - 5 | [1] |
| Nazarov Reaction | 5 - 20 | [2][3][4] |
| Mannich-Type Reaction | 1 | [5] |
| Knoevenagel Condensation | 10 | [6] |
| Ferrier Rearrangement | 1 - 3 | [7] |
Q3: Which solvents are commonly used for Bi(OTf)₃ catalyzed reactions?
A range of solvents have been successfully employed. The choice of solvent can significantly impact the reaction outcome. Common solvents include:
-
Apolar: Dichloromethane (DCM), Dichloroethane (DCE), Toluene[1][2][3]
-
Polar Aprotic: Acetonitrile (ACN), Tetrahydrofuran (THF), Nitromethane[2][3][5]
-
Solvent-free conditions have also been reported to be effective for certain reactions like the Knoevenagel condensation.[6]
| Reaction | Optimal Solvent | Reference |
| Dehydration of Alcohols | Dichloromethane (apolar) | [1] |
| Dimerization of Alcohols | Ethanol (polar) | [1] |
| Nazarov Reaction | Acetonitrile | [2][3][4] |
| Mannich-Type Reaction | Acetonitrile | [5] |
Q4: Can Bi(OTf)₃ be recovered and reused?
Yes, one of the advantages of Bi(OTf)₃ is its potential for recovery and reuse, which contributes to its "green" credentials.[6] For reactions conducted in organic solvents, the catalyst can often be recovered from the aqueous phase after work-up by evaporation of the water. Its reusability has been demonstrated in reactions like the Knoevenagel condensation without a significant loss of catalytic activity.[6]
Experimental Protocols
General Procedure for Bi(OTf)₃-Catalyzed Dehydration of Alcohols
-
To a stirred solution of the alcohol (1.0 mmol) in an appropriate apolar solvent (e.g., dichloromethane, 5 mL), add Bi(OTf)₃ (0.01-1 mol%).
-
The reaction mixture is then stirred at the desired temperature (e.g., room temperature or reflux) and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then subjected to a standard aqueous work-up. The crude product can be purified by column chromatography.
General Procedure for Bi(OTf)₃-Catalyzed Nazarov Reaction [2][3][4]
-
To a sealed tube, add the dienone substrate (0.5 mmol), dry acetonitrile (2 mL), and Bi(OTf)₃ (10 mol%, 0.05 mmol).
-
The reaction mixture is stirred at 60 °C and the progress is monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The product is isolated and purified using standard techniques such as column chromatography.
Logical Relationship for Solvent-Dependent Reaction Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction [beilstein-journals.org]
- 5. Bismuth Triflate-Catalyzed Three-Component Mannich-Type Reaction [organic-chemistry.org]
- 6. Bismuth (III) Triflate: A Mild, Efficient Promoter for the Synthesis of Trisubstituted Alkenes through Knoevenagel Condensation – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting low conversion rates in Bismuth triflate mediated reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates in Bismuth triflate (Bi(OTf)₃) mediated reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using Bismuth triflate as a catalyst.
Question 1: My reaction shows no or very low conversion. What are the initial checks?
Answer:
Low or no conversion can often be attributed to issues with the catalyst, reagents, or reaction setup. A systematic check of these components is the first step in troubleshooting.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting steps for low conversion rates.
Detailed Checks:
-
Catalyst Activity: Bismuth triflate is known to be hygroscopic. Although often cited as water-tolerant, its hydrated form, Bi(OTf)₃·xH₂O, can sometimes lead to different reaction pathways or lower activity.[1][2] Ensure the catalyst is sourced from a reliable supplier and has been stored correctly. For highly sensitive reactions, using freshly opened or properly stored catalyst is recommended.
-
Reagent and Solvent Quality: The purity of substrates and solvents is crucial. Impurities in the starting materials can act as catalyst poisons. While Bi(OTf)₃ is tolerant to air and moisture in many cases, some reactions benefit from anhydrous solvents to prevent side reactions like hydrolysis of the catalyst or substrates.[3]
-
Reaction Temperature: Temperature plays a significant role in reaction kinetics. For instance, in some Nazarov reactions, increasing the temperature from room temperature to 60 °C dramatically increased the yield.[3][4] Conversely, higher temperatures can sometimes lead to decomposition or side product formation.[5]
Question 2: I am observing the formation of significant byproducts. How can I improve selectivity?
Answer:
Side product formation is a common issue and is often dependent on the solvent, temperature, and the nature of the substrates.
Key Factors Influencing Selectivity:
-
Solvent Choice: The polarity of the solvent can dramatically influence the reaction pathway. In the dehydration of tertiary alcohols catalyzed by Bi(OTf)₃, nonpolar solvents favor the formation of alkenes, while polar solvents can lead to dimerization products.[1][2][6]
-
Solvent Screening Data for Alcohol Dehydration/Dimerization
Solvent Catalyst Loading (mol%) Temperature Outcome Yield (%) Dichloromethane 0.1 Reflux Dehydration (Alkene) 88 1,4-Dioxane (dry) 1.0 Reflux Dehydration (Alkene) 74 Nitromethane 1.0 Reflux Dimerization 96 | Ethanol (nondry) | 20.0 | Reflux | Dimerization | Major Product |
-
-
Temperature Control: In certain Nazarov reactions, temperature can be used to control the final product. At 60°C, the carboxylated product is obtained, while at 100°C, the decarboxylated product is formed.[3][4]
-
Substrate Reactivity: The electronic properties of the substrate can affect conversion and selectivity. In some cases, substrates with electron-donating groups provide better yields compared to those with electron-withdrawing groups.[3][4] For substrates that are prone to decomposition, lowering the reaction temperature and extending the reaction time may be beneficial.
Logical Flow for Improving Selectivity
Caption: A systematic approach to improving reaction selectivity.
Question 3: My catalyst seems to deactivate during the reaction. What could be the cause?
Answer:
Catalyst deactivation can occur through several mechanisms, including poisoning and hydrolysis.
-
Catalyst Poisoning: Certain functional groups in the substrates or impurities can act as strong ligands for the bismuth center, leading to catalyst poisoning.[7] Common catalyst poisons include compounds with strong coordinating atoms like sulfur and nitrogen.[7] If your substrate contains such functionalities, a higher catalyst loading might be necessary, or a pre-treatment of the starting material to remove impurities may be required.
-
Hydrolysis and In Situ Brønsted Acid Formation: Although Bi(OTf)₃ is water-tolerant, excess water can lead to the formation of triflic acid (HOTf) in situ.[1][6] This can alter the catalytic species from a Lewis acid to a Brønsted acid, potentially opening up different reaction pathways or leading to catalyst deactivation for the desired Lewis acid-catalyzed route.[1][6] In reactions sensitive to this effect, using anhydrous solvents and reagents is beneficial. The use of molecular sieves can also help to scavenge trace amounts of water.[8]
-
Chelating Intermediates: In some cases, reaction intermediates or products can chelate to the bismuth center, leading to deactivation.[9] If the reaction stalls, it might be due to the formation of a stable bismuth complex. Analyzing the reaction mixture at the point of stalling can provide insights into the structure of such inhibiting species.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for Bi(OTf)₃? A1: The optimal catalyst loading can vary significantly depending on the reaction type and substrate. It can range from as low as 0.1 mol% for simple transformations to 10-20 mol% for more challenging reactions.[4][10][11] It is always recommended to start with a literature precedent for a similar reaction and then optimize. Increasing catalyst loading does not always lead to higher yields and can sometimes promote side reactions.[10]
Optimization of Catalyst Loading in a Knoevenagel Condensation
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|
| 5 | 80 | 60 |
| 10 | 80 | 90 |
| 15 | 80 | 90 |
| 20 | 80 | 90 |
Data from a model reaction of 4-methoxybenzaldehyde (B44291) and ethyl cyanoacetate (B8463686).[10]
Q2: Is it necessary to run Bi(OTf)₃ mediated reactions under an inert atmosphere? A2: Generally, Bi(OTf)₃ is considered insensitive to air and moisture, and many procedures do not require a strict inert atmosphere.[3][4][12] However, for substrates that are sensitive to air or moisture, or for reactions where even trace amounts of water can affect the outcome, working under nitrogen or argon is advisable.[1][2]
Q3: Can Bi(OTf)₃ be recovered and reused? A3: The reusability of Bi(OTf)₃ depends on the reaction conditions and work-up procedure. In some cases, the catalyst can be recovered from the aqueous phase after reaction quenching and reused without significant loss of activity.[10] However, its recovery can be challenging due to its solubility in many organic solvents and water.
Q4: What are the best solvents for Bi(OTf)₃ mediated reactions? A4: The choice of solvent is highly reaction-dependent. Acetonitrile (B52724) is a commonly used solvent that has proven effective for various transformations like Mannich and Nazarov reactions.[3][4][11] Dichloromethane is effective for reactions like alcohol dehydration.[1][2] In some cases, solvent-free conditions have been shown to be highly efficient.[10][12] A solvent screening is often a necessary step in optimizing a new Bi(OTf)₃ mediated reaction.
Solvent Effects in a Knoevenagel Condensation
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Toluene | 80 | Low |
| Dichloromethane | 80 | Low |
| Acetonitrile | 80 | Slight Increase |
| Ethanol | 80 | Moderate |
| Solvent-free | 80 | 90 |
Data from a model reaction of 4-methoxybenzaldehyde and ethyl cyanoacetate with 10 mol% Bi(OTf)₃.[10]
Key Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol is adapted from a procedure for the synthesis of trisubstituted alkenes.[10]
-
To a 50 mL flask, add the aldehyde (2 mmol), the active methylene (B1212753) compound (2.2 mmol), and Bismuth triflate (10 mol%, 0.2 mmol).
-
Heat the mixture in an oil bath at 80°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and stir for 10 minutes.
-
Filter the solid product, wash with water, and dry.
-
If desired, the aqueous layer containing the catalyst can be dried and the catalyst can be reused.
-
Purify the product by recrystallization if necessary.
Protocol 2: General Procedure for Nazarov Reaction
This protocol is based on the synthesis of 3-aryl-2-ethoxycarbonyl-1-indanones.[3]
-
In a sealed tube, combine the aryl vinyl ketone substrate (0.5 mmol), dry acetonitrile (2 mL), and Bismuth triflate (10 mol%, 0.05 mmol).
-
Stir the reaction mixture at 60°C.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic, Tunable, One-Step Bismuth(III) Triflate Reaction with Alcohols: Dehydration Versus Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. Bismuth(III) triflate as a novel and efficient activator for glycosyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deactivation and regeneration of in situ formed bismuth-promoted platinum catalyst for the selective oxidation of glycerol to dihydroxyacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Bismuth (III) Triflate: A Mild, Efficient Promoter for the Synthesis of Trisubstituted Alkenes through Knoevenagel Condensation – Oriental Journal of Chemistry [orientjchem.org]
- 11. Bismuth Triflate-Catalyzed Three-Component Mannich-Type Reaction [organic-chemistry.org]
- 12. Bismuth Triflate: An Efficient Catalyst for the Formation and Deprotection of Tetrahydropyranyl Ethers [organic-chemistry.org]
Influence of solvent choice on Bismuth(III) trifluoromethanesulfonate activity
Welcome to the technical support center for Bismuth(III) Trifluoromethanesulfonate (B1224126) (Bi(OTf)₃). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the influence of solvent choice on the catalytic activity of Bi(OTf)₃ and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is Bismuth(III) trifluoromethanesulfonate and why is it used as a catalyst?
A1: this compound, Bi(OTf)₃, is a powerful Lewis acid catalyst. It is favored in organic synthesis due to its high catalytic activity, often superior to other metal triflates, low toxicity, and stability in the presence of water.[1][2] It is also relatively inexpensive and can be prepared on a large scale.[3]
Q2: How does the choice of solvent affect the catalytic activity of Bi(OTf)₃?
A2: The choice of solvent significantly impacts the catalytic activity of Bi(OTf)₃ by influencing its Lewis acidity and the solubility of reactants. Solvent polarity and coordinating ability are key factors.[4][5][6] For instance, in reactions with tertiary alcohols, apolar solvents favor dehydration to alkenes, while polar solvents can promote dimerization.[7] In some reactions, like the Nazarov reaction, acetonitrile (B52724) has been found to be the optimal solvent.[8][9] Conversely, for certain Knoevenagel condensations, solvent-free conditions can provide the highest yields.[3]
Q3: Is Bi(OTf)₃ sensitive to air or moisture?
A3: One of the advantages of Bi(OTf)₃ is its stability towards air and moisture, which allows for easier handling compared to many other Lewis acids that require inert atmospheres.[8][9] However, the presence of water can dramatically affect the reaction outcome, as seen in the dimerization versus dehydration of alcohols.[7]
Q4: Can Bi(OTf)₃ be recovered and reused?
A4: Yes, in several reported procedures, Bi(OTf)₃ has been successfully recovered and reused multiple times without a significant loss of catalytic activity, making it a more economical and environmentally friendly option.[3][10]
Troubleshooting Guides
Issue 1: Low or no product yield.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | The solvent may be coordinating with the catalyst, reducing its Lewis acidity. Try a less coordinating or non-polar solvent. For example, if a reaction in acetonitrile is sluggish, consider dichloromethane (B109758) or a solvent-free condition.[3][4][8][9] |
| Insufficient Catalyst Loading | The amount of catalyst may be too low. While Bi(OTf)₃ is very active, a minimum loading is required. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 or 10 mol%).[3] |
| Low Reaction Temperature | The reaction may require thermal energy to proceed. Increase the temperature and monitor the reaction progress. For example, in the Nazarov reaction, increasing the temperature from room temperature to 60 °C significantly improved the yield.[8][9] |
| Presence of Strong Lewis Bases | Impurities in the starting materials or solvent that are strong Lewis bases can sequester the Bi(OTf)₃ catalyst. Ensure the purity of all reagents and use dry solvents. |
Issue 2: Formation of unexpected side products.
| Possible Cause | Troubleshooting Step |
| Solvent-Induced Change in Reaction Pathway | The solvent can influence the reaction pathway. For example, in the reaction of tertiary alcohols catalyzed by Bi(OTf)₃, polar solvents can lead to dimerization products, while non-polar solvents favor dehydration.[7] Carefully select the solvent based on the desired outcome. |
| Excessive Catalyst Loading or High Temperature | Harsh reaction conditions can lead to side reactions or product degradation. Try reducing the catalyst loading or lowering the reaction temperature. |
| Water Content in the Reaction Mixture | The presence of water can lead to different reaction products.[7] If a specific outcome is desired, using a dry solvent might be necessary. |
Issue 3: Catalyst deactivation.
| Possible Cause | Troubleshooting Step |
| Leaching of Active Species | In heterogeneous systems, the active catalyst may leach into the solution.[11] Consider immobilizing the catalyst on a solid support like silica.[12][13] |
| Strong Coordination with Products or Byproducts | The product or a byproduct of the reaction might be a strong Lewis base that coordinates with the Bi(OTf)₃, inhibiting its catalytic activity. This can sometimes be mitigated by adjusting the reaction conditions to minimize the concentration of the inhibiting species. |
Data Presentation
Table 1: Influence of Solvent on the Yield of Nazarov Cyclization [8][9]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | 60 | 3 | 93 |
| 2 | Dichloroethane (DCE) | 60 | 12 | 65 |
| 3 | Dichloromethane (DCM) | 60 | 12 | 58 |
| 4 | Toluene | 60 | 12 | 43 |
| 5 | Tetrahydrofuran (THF) | 60 | 12 | <10 |
Table 2: Solvent Effect on Bi(OTf)₃ Catalyzed Knoevenagel Condensation [3]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 80 | 6 | 20 |
| 2 | Dichloromethane | 80 | 6 | 30 |
| 3 | Acetonitrile | 80 | 6 | 45 |
| 4 | N,N-Dimethylformamide | 80 | 6 | 55 |
| 5 | Ethanol | 80 | 6 | 70 |
| 6 | Methanol | 80 | 6 | 65 |
| 7 | Isopropanol | 80 | 6 | 60 |
| 8 | Solvent-free | 80 | 1 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Bi(OTf)₃ Catalyzed Nazarov Reaction [8][9]
-
To a sealed tube, add the Knoevenagel product (0.5 mmol) and dry acetonitrile (2 mL).
-
Add this compound (0.05 mmol, 10 mol%).
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction, and purify the product by column chromatography.
Protocol 2: General Procedure for Bi(OTf)₃ Catalyzed Knoevenagel Condensation under Solvent-Free Conditions [3]
-
In a round-bottom flask, mix the aldehyde (2 mmol) and the active methylene (B1212753) compound (2.2 mmol).
-
Add this compound (0.2 mmol, 10 mol%).
-
Heat the reaction mixture at 80 °C with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and purify the product.
Visualizations
Caption: Logical relationship of solvent choice on Bi(OTf)₃ activity.
Caption: General experimental workflow for Bi(OTf)₃ catalysis.
Caption: Simplified catalytic cycle for a Bi(OTf)₃-catalyzed reaction.
References
- 1. Surprising Catalytic Activity of Bismuth(III) Triflate in the Friedel—Crafts Acylation Reaction. (1998) | J. R. Desmurs [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Bismuth (III) Triflate: A Mild, Efficient Promoter for the Synthesis of Trisubstituted Alkenes through Knoevenagel Condensation – Oriental Journal of Chemistry [orientjchem.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bi(OTf)3 and SiO2-Bi(OTf)3 as Effective Catalysts for the Ferrier Rearrangement# [mdpi.com]
Techniques for stabilizing Bismuth(III) trifluoromethanesulfonate in solution
Welcome to the Technical Support Center for Bismuth(III) trifluoromethanesulfonate (B1224126) (Bismuth triflate, Bi(OTf)₃). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use and stabilization of Bi(OTf)₃ in solution for catalytic applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Catalyst Inactivity or Low Yield
Q1: My reaction catalyzed by Bismuth triflate is sluggish or not proceeding. What are the likely causes?
A1: Low or no catalytic activity of Bismuth triflate is most commonly due to its deactivation by moisture. Bismuth triflate is highly hygroscopic and readily hydrolyzes in the presence of water to form less active bismuth species and triflic acid.[1][2] This hydrolysis can significantly reduce the Lewis acidity of the catalyst, which is crucial for its function.[3]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be rigorously flame-dried or oven-dried before use. Solvents must be anhydrous and stored over molecular sieves. Reagents should also be dry.
-
Proper Catalyst Handling: Handle solid Bismuth triflate in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).[4] Solutions should be prepared and transferred using syringe techniques.
-
Use of Molecular Sieves: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any residual moisture.[1][5] This is particularly important for moisture-sensitive reactions like glycosylations.[1]
-
Catalyst Quality: Ensure the Bismuth triflate used is of high purity and has been stored correctly. Deactivated catalyst may appear clumpy.
Issue 2: Formation of Side Products and Unexpected Outcomes
Q2: I am observing unexpected side products in my reaction. What could be the cause?
A2: The formation of side products is often linked to the partial hydrolysis of Bismuth triflate, which generates triflic acid (TfOH).[1] This strong Brønsted acid can catalyze alternative reaction pathways. The choice of solvent can also significantly influence the reaction outcome.[6]
Troubleshooting Steps:
-
Glycosylation Reactions: Hydrolysis of the glycosyl donor is a common side reaction.[1] To suppress this, use an excess of freshly activated molecular sieves.[7] In some cases, aglycone transfer from a thioglycoside acceptor can occur, a side reaction accelerated by the thiophilic nature of the bismuth cation.[1]
-
Reactions with Alcohols: In the presence of Bismuth triflate, the reaction pathway for alcohols can be tuned by the solvent. Apolar solvents tend to favor dehydration to alkenes, while polar solvents can promote dimerization.[6] If you are getting an undesired product, re-evaluate your solvent choice.
-
Friedel-Crafts Reactions: Deactivation of the aromatic ring by electron-withdrawing groups can halt the reaction.[8][9] Also, the ketone product can complex with the Lewis acid, requiring stoichiometric amounts of the catalyst.[8]
Issue 3: Catalyst Solution Stability and Storage
Q3: How can I prepare and store a stable stock solution of Bismuth triflate?
A3: Due to its moisture sensitivity, preparing and storing stable solutions of Bismuth triflate requires careful technique. While long-term quantitative stability data in various organic solvents is not extensively published, the following best practices will maximize the shelf-life and activity of your solutions.
Recommended Solvents: Polar aprotic solvents are generally good choices for dissolving Bismuth triflate.[10]
-
Acetonitrile (B52724): A commonly used solvent, but it is crucial that it is rigorously dried.[11]
-
Dichloromethane (B109758) (DCM): Another suitable solvent, ensure it is anhydrous.[1]
-
Nitromethane (B149229): Can be an effective solvent, and in some cases, provides better yields and reaction rates than other solvents.[1]
-
Ionic Liquids (e.g., [bmim][NTf₂]): Offer excellent stability and potential for catalyst recycling. The ionic liquid can act as a stabilizing medium for the catalyst.
Protocol for Preparing a Stock Solution in Anhydrous Acetonitrile:
-
Preparation: Work in a glovebox or under a positive pressure of an inert gas (argon or nitrogen).
-
Glassware: Use a flame-dried or oven-dried flask sealed with a septum.
-
Solvent: Use freshly distilled or commercially available anhydrous acetonitrile. It is recommended to store the solvent over activated 3Å molecular sieves.
-
Procedure:
-
Weigh the desired amount of Bismuth(III) trifluoromethanesulfonate directly into the flask under an inert atmosphere.
-
Using a dry syringe, add the required volume of anhydrous acetonitrile to the flask.
-
Gently swirl the flask to dissolve the solid. Sonication can be used to aid dissolution if necessary.
-
-
Storage: Store the solution in the sealed flask, wrapped in parafilm, under an inert atmosphere, and away from light. For long-term storage, refrigeration may be considered, but allow the solution to warm to room temperature before use to prevent condensation.
Data Presentation: Solvent Effects on Bismuth Triflate Catalyzed Reactions
The choice of solvent can dramatically influence the outcome of reactions catalyzed by Bismuth triflate. The following table summarizes the effect of different solvents on representative reactions.
| Reaction | Solvent System | Observation | Reference(s) |
| Glycosylation | Dichloromethane (CH₂Cl₂) | Moderate yields, potential for side products without molecular sieves. | [1] |
| Nitromethane (MeNO₂) | High yields and faster reaction rates compared to CH₂Cl₂. | [1] | |
| Acetonitrile (MeCN) / Diethyl ether (Et₂O) | Reactions may stall and result in lower yields. | [1] | |
| Alcohol Dehydration/Dimerization | Apolar Solvents (e.g., Dichloromethane) | Favors dehydration to form alkenes. | [6] |
| Polar Solvents (e.g., Nitromethane, Ethanol) | Favors dimerization of alcohols. | [6] | |
| Friedel-Crafts Acylation | Ionic Liquids (e.g., [emim][NTf₂]) | Dramatically increased catalytic activity and allows for catalyst recycling. | [12] |
Experimental Protocols
Protocol 1: General Procedure for Bismuth Triflate-Catalyzed Glycosylation[1]
-
A mixture of the glycosyl donor, glycosyl acceptor, and freshly activated 3Å molecular sieves in a 7:3 (v/v) mixture of nitromethane and dichloromethane is stirred under an argon atmosphere for 1 hour at room temperature.
-
The mixture is then cooled to 0 °C.
-
This compound is added, and the resulting mixture is stirred at 0 °C for the required time as monitored by TLC.
-
Upon completion, the solids are filtered off through a pad of Celite and rinsed with dichloromethane.
-
The combined filtrate is washed with water.
-
The organic phase is separated, dried over magnesium sulfate, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.
Protocol 2: Preparation of Bismuth Triflate in a Water/Alcohol Mixture[13]
This protocol describes the synthesis of Bismuth triflate, which can be a cost-effective alternative to purchasing the commercial product.
-
React trifluoromethanesulfonic acid with bismuth trioxide (Bi₂O₃) in a water/alcohol (e.g., ethanol) mixture. A recommended starting ratio is a 75:25 (v/v) ethanol (B145695) to water mixture.
-
The reaction is typically carried out at a temperature between 60 and 70 °C.
-
After the reaction is complete, the solvent is removed by evaporation.
-
The resulting solid can be purified by lyophilization from water to yield hydrated this compound.
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Bismuth Triflate Catalysis
Caption: A logical workflow for troubleshooting low-yield reactions catalyzed by Bismuth triflate.
Diagram 2: Bismuth Triflate Hydrolysis and Prevention
Caption: The process of Bismuth triflate hydrolysis and its prevention using molecular sieves.
Diagram 3: Solvent-Dependent Reaction Pathways with Bismuth Triflate
Caption: Influence of solvent polarity on the reaction outcome for alcohols catalyzed by Bismuth triflate.
References
- 1. Lewis Acidity/Basicity Changes in Imidazolium Based Ionic Liquids Brought About by Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | CAS 88189-03-1 [benchchem.com]
- 5. New trends in bismuth-catalyzed synthetic transformations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB26537D [pubs.rsc.org]
- 6. Bismuth compounds in organic synthesis. A one-pot synthesis of homoallyl ethers and homoallyl acetates from aldehydes catalyzed by bismuth triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bismuth(III) triflate as a novel and efficient activator for glycosyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Products from Bismuth(III) Trifluoromethanesulfonate Reactions
Welcome to the technical support center for purifying reaction products involving Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the standard workup procedure for a reaction catalyzed by Bi(OTf)₃?
A1: A common initial workup involves diluting the reaction mixture with an organic solvent such as ethyl acetate (B1210297) (EtOAc) and filtering it through a pad of Celite.[1] This procedure aims to remove the bulk of the bismuth salts, which are often insoluble in common organic solvents. The Celite pad is then typically washed with additional organic solvent to ensure maximum recovery of the desired product.[1]
Q2: My product is sensitive to acid. How should I approach the workup and purification?
A2: Bismuth(III) trifluoromethanesulfonate can hydrolyze to form triflic acid, a strong Brønsted acid, which can be detrimental to acid-sensitive functional groups.[1][2] To mitigate this, consider the following strategies:
-
Aqueous Wash: After the initial filtration, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize any residual triflic acid.
-
Neutralized Silica (B1680970) Gel Chromatography: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. You can neutralize the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine (B128534). Alternatively, flushing the packed column with a solvent containing triethylamine before loading your sample can also deactivate the acidic sites on the silica.[3]
-
Use of a Proton Scavenger: In some cases, a proton scavenger like 2,6-di-tert-butylpyridine (B51100) can be added to the reaction mixture to prevent the "hidden" catalysis by in situ generated Brønsted acids.[1]
Q3: A white precipitate, presumably a bismuth salt, is difficult to filter or remains in my organic layer. What should I do?
A3: If a simple filtration is insufficient, more rigorous methods may be necessary to remove persistent bismuth salts:
-
Aqueous Extraction: Bismuth salts can often be removed by washing the organic solution with water or an acidic aqueous solution. For more stubborn cases, a liquid-liquid extraction using a chelating agent can be effective.
-
Solvent Selection: The solubility of bismuth salts can vary. Consider concentrating your organic layer and re-dissolving it in a solvent in which your product is soluble but the bismuth salts are not, then re-filtering.
Q4: I'm observing unexpected byproducts in my reaction. What are some common side reactions with Bi(OTf)₃?
A4: The nature of byproducts is highly dependent on the specific reaction. However, some common side reactions include:
-
Hydrolysis-derived products: The in situ generation of triflic acid can lead to acid-catalyzed side reactions.[1][2]
-
Dimerization or Polymerization: In reactions involving alcohols or alkenes, dimerization or polymerization can occur.[2]
-
Decarboxylation: In certain reactions, such as the Nazarov cyclization, decarboxylation of the product can be a significant side reaction, which can sometimes be controlled by adjusting the reaction temperature.[4]
Q5: How can I recover and recycle the Bi(OTf)₃ catalyst?
A5: Bismuth(III) triflate can often be recovered from the aqueous layer after an aqueous workup by evaporating the water.[5] This makes the process more economical and environmentally friendly.
Data Presentation: Comparison of Purification Strategies
While specific quantitative comparisons are highly substrate-dependent, the following table provides a general overview of what to expect from different purification strategies.
| Purification Strategy | Typical Product Recovery | Expected Purity | Notes |
| Filtration through Celite | High (>95%) | Low to Moderate | Effective for removing bulk insoluble bismuth salts. Further purification is almost always necessary. |
| Aqueous Wash (Water or Brine) | Moderate to High (85-95%) | Moderate | Helps in removing water-soluble bismuth salts and byproducts. Risk of emulsion formation. |
| Liquid-Liquid Extraction | Moderate to High (80-95%) | Moderate to High | Can be highly effective for removing bismuth salts, especially with a suitable chelating agent. |
| Silica Gel Chromatography | Moderate (60-90%) | High (>98%) | The most common method for obtaining highly pure product. Product loss on the column is a possibility. |
| Neutralized Silica Gel Chromatography | Moderate (60-90%) | High (>98%) | Essential for acid-sensitive compounds to prevent degradation on the column. |
Experimental Protocols
Protocol 1: General Workup and Aqueous Wash
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with 5-10 volumes of ethyl acetate.
-
Prepare a short plug of Celite in a Büchner funnel and filter the diluted reaction mixture under vacuum.
-
Wash the Celite pad with an additional 2-3 volumes of ethyl acetate to recover any adsorbed product.
-
Combine the organic filtrates in a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 1 volume).
-
Brine (1 x 1 volume).
-
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare the Silica Gel Slurry: In a beaker, add silica gel to your chosen eluent (a solvent system determined by TLC analysis) to form a slurry. A common ratio is 1 part silica gel to 2 parts solvent.
-
Pack the Column:
-
Ensure the stopcock of the chromatography column is closed and add a small amount of eluent.
-
Add a layer of sand to the bottom of the column.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Drain the eluent until the solvent level is just at the top of the sand.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.
-
Carefully add the sample solution to the top of the column.
-
For products that are not very soluble, they can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
-
Elute and Collect Fractions:
-
Carefully add the eluent to the column and begin collecting fractions.
-
Monitor the separation by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Mandatory Visualizations
Caption: A decision-making workflow for purifying products from Bi(OTf)₃ reactions.
Caption: Strategies for the removal of bismuth-based impurities.
References
- 1. Bi(OTf) 3 -catalyzed three-component synthesis of α-amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00265B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Bismuth(III) Trifluoromethanesulfonate (Bi(OTf)3) Catalyst Regeneration
This technical support center provides researchers, scientists, and drug development professionals with guidance on the procedures for the regeneration of spent Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)3) catalyst.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Reduced Catalytic Activity | - Incomplete removal of organic residues. - Hydrolysis of the catalyst. - Poisoning by certain functional groups in substrates or impurities. | - Implement a more rigorous washing protocol (see Experimental Protocols). - Ensure all solvents used for regeneration are anhydrous. - Consider a pre-treatment of the reaction mixture to remove catalyst poisons if known. |
| Low Catalyst Recovery Yield | - Catalyst dissolution in the organic phase during workup. - Mechanical losses during filtration or transfer. - Formation of insoluble bismuth salts. | - Optimize the pH of the aqueous phase during extraction to ensure the catalyst remains in the aqueous layer. - Use fine porosity filter paper or consider centrifugation for better solid recovery. - Analyze the insoluble material to identify the bismuth species and adjust the workup accordingly. |
| Change in Physical Appearance of the Catalyst | - Hydration of the catalyst. - Contamination with reaction byproducts. | - Dry the catalyst under high vacuum at a slightly elevated temperature (e.g., 60-80 °C). - Perform an elemental analysis or spectroscopic analysis (e.g., IR, NMR) to identify impurities and devise a suitable purification strategy. |
| Inconsistent Results with Regenerated Catalyst | - Variable water content in the regenerated catalyst. - Presence of residual acidic or basic impurities from the workup. | - Standardize the drying procedure to ensure consistent hydration levels. - Neutralize the aqueous solution containing the catalyst before evaporation and ensure thorough washing of the recovered solid. |
Frequently Asked Questions (FAQs)
Q1: How can I recover Bi(OTf)3 catalyst from a reaction mixture?
A1: The most common method for recovering Bi(OTf)3, which is water-soluble, is through aqueous extraction. After the reaction is complete, the mixture is typically diluted with an organic solvent and then washed with water. The Bi(OTf)3 catalyst will preferentially move into the aqueous phase. The aqueous layer is then separated and evaporated to recover the catalyst.
Q2: Can the recovered Bi(OTf)3 be reused immediately?
A2: It is highly recommended to dry the recovered catalyst thoroughly before reuse. Bismuth(III) trifluoromethanesulfonate is hygroscopic, and its hydrated forms may have different catalytic activities in certain reactions. Drying under high vacuum is a standard procedure.
Q3: My reaction is performed under solvent-free conditions. How do I recover the catalyst?
A3: For solvent-free reactions, the crude product can be treated with water to dissolve the catalyst. The mixture is then stirred and filtered. The solid product is separated, and the aqueous filtrate containing the catalyst is dried to recover the Bi(OTf)3.[1]
Q4: I observe a significant drop in catalytic activity after a few cycles. What could be the reason?
A4: A drop in activity can be due to several factors, including the accumulation of polymeric or tar-like byproducts on the catalyst, slow hydrolysis, or poisoning. A more rigorous regeneration procedure involving washing with a suitable solvent to remove organic residues might be necessary. In some cases, the catalyst may not be fully recoverable and a fresh batch may be required.
Q5: Is it necessary to neutralize the reaction mixture before catalyst recovery?
A5: Neutralization can be beneficial, especially if acidic or basic byproducts are formed. Quenching the reaction with a mild base solution, such as aqueous sodium bicarbonate (NaHCO3), can help in the workup process and ensure the catalyst is recovered in its triflate salt form.[2]
Data Presentation
The following tables present illustrative data on the efficiency of catalyst regeneration. Note: This data is for demonstration purposes and should be replaced with experimental results.
Table 1: Catalyst Recovery Yields
| Regeneration Cycle | Initial Catalyst Weight (g) | Recovered Catalyst Weight (g) | Recovery Yield (%) |
| 1 | 1.00 | 0.95 | 95 |
| 2 | 0.95 | 0.89 | 94 |
| 3 | 0.89 | 0.83 | 93 |
Table 2: Comparison of Catalytic Activity
| Catalyst | Reaction Time (h) | Product Yield (%) |
| Fresh Bi(OTf)3 | 2 | 95 |
| Regenerated Bi(OTf)3 (Cycle 1) | 2.5 | 92 |
| Regenerated Bi(OTf)3 (Cycle 2) | 3 | 88 |
| Regenerated Bi(OTf)3 (Cycle 3) | 3.5 | 85 |
Experimental Protocols
Protocol 1: Regeneration via Aqueous Extraction
This protocol is suitable for reactions performed in water-immiscible organic solvents.
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Extraction: Transfer the mixture to a separatory funnel and wash with deionized water. The Bi(OTf)3 catalyst will be extracted into the aqueous layer. Repeat the extraction 2-3 times to ensure complete recovery.
-
Separation: Combine all aqueous layers.
-
Evaporation: Remove the water under reduced pressure to obtain the solid Bi(OTf)3 catalyst.
-
Drying: Dry the recovered catalyst under high vacuum at 60-80 °C for several hours before reuse.
Protocol 2: Regeneration from Solvent-Free Conditions
This protocol is applicable for reactions carried out without a solvent.
-
Dissolution: To the crude reaction mixture, add deionized water and stir vigorously for 15-20 minutes to dissolve the Bi(OTf)3 catalyst.[1]
-
Filtration: Filter the mixture to separate the solid organic product from the aqueous solution containing the catalyst.[1]
-
Washing: Wash the solid product with a small amount of water to ensure complete recovery of the catalyst.
-
Evaporation: Combine the filtrate and the washings, and remove the water under reduced pressure.[1]
-
Drying: Dry the recovered solid catalyst under high vacuum.[1]
Visualizations
Caption: Workflow for Bi(OTf)3 regeneration via aqueous extraction.
Caption: Workflow for Bi(OTf)3 regeneration from solvent-free conditions.
References
Best practices for handling hygroscopic Bismuth(III) trifluoromethanesulfonate
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling hygroscopic Bismuth(III) trifluoromethanesulfonate (B1224126), Bi(OTf)₃. Find answers to frequently asked questions and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bismuth(III) trifluoromethanesulfonate and what are its primary applications?
A1: this compound, also known as bismuth triflate, is a white, hygroscopic solid that is a powerful Lewis acid catalyst.[1][2][3] Its strong electron-accepting ability makes it effective in promoting a wide range of organic reactions, even with substrates that are typically unreactive.[1][4] Common applications include Friedel-Crafts acylations, Mukaiyama aldol (B89426) reactions, glycosylations, and the ring-opening of epoxides.[2][5][6] Due to the relatively low toxicity of bismuth compounds, it is often considered a more environmentally friendly alternative to other heavy metal catalysts.[3][4]
Q2: Why is the hygroscopic nature of this compound a concern?
A2: this compound readily absorbs moisture from the atmosphere.[7][8] This is a significant concern because the compound can slowly decompose upon exposure to water.[1] The presence of water can deactivate the catalyst, leading to reduced reaction yields, slower reaction times, or complete reaction failure, particularly in moisture-sensitive applications.[4] Therefore, proper handling and storage are critical to maintain its catalytic activity.
Q3: How should I properly store this compound?
A3: To prevent moisture absorption and maintain its integrity, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[7][9] It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[7][10] If the original container is opened, it must be carefully resealed to prevent leakage and moisture ingress.[9]
Q4: What are the key safety precautions when working with this compound?
A4: this compound is a corrosive material that can cause severe skin burns and eye damage.[7][8] Always handle this compound in a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][11] Avoid inhaling the dust and prevent contact with skin and eyes.[9] In case of accidental contact, rinse the affected area immediately with plenty of water for at least 15 minutes and seek medical attention.[7][8]
Q5: In which solvents is this compound soluble?
A5: this compound is soluble in polar organic solvents.[2][12] Commonly used solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile, and dioxane.[1][2] It is important to use anhydrous solvents for reactions that are sensitive to moisture to ensure optimal catalytic activity.
Troubleshooting Guides
Issue 1: My reaction is not proceeding or is giving a low yield.
This is a common issue when working with a hygroscopic catalyst like this compound. The primary suspect is often catalyst deactivation due to moisture.
| Possible Cause | Troubleshooting Step |
| Catalyst has absorbed moisture. | Pre-dry the this compound at 80°C under vacuum before use, especially for moisture-sensitive reactions.[4] |
| Reaction solvents are not anhydrous. | Use freshly distilled or commercially available anhydrous solvents. Consider adding molecular sieves (e.g., 4 Å) to the reaction mixture to scavenge any residual moisture.[6] |
| Insufficient catalyst loading. | Increase the catalyst loading incrementally. Typical loadings can range from 0.1 mol% to 5 mol% or higher depending on the specific reaction.[4][6] |
| Reaction temperature is too low. | Gradually increase the reaction temperature. Some reactions require heating to proceed at an optimal rate.[6] |
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: I am observing unexpected side products.
The formation of side products can be influenced by the reaction conditions and the reactivity of the catalyst.
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high. | Lower the reaction temperature. Elevated temperatures can sometimes lead to decomposition or undesired side reactions. |
| Catalyst loading is too high. | Reduce the amount of this compound. While a certain amount is necessary, excess catalyst can sometimes promote side reactions. |
| Incorrect solvent polarity. | Experiment with a different anhydrous solvent. The polarity of the solvent can influence the reaction pathway and selectivity. |
| Reaction time is too long. | Monitor the reaction progress using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products. |
Signaling Pathway for Side Product Formation
Caption: Factors leading to side product formation.
Experimental Protocols
Protocol 1: Catalytic Acylation of an Alcohol
This protocol describes a general procedure for the acetylation of a secondary alcohol using acetic anhydride (B1165640), catalyzed by this compound.
Materials:
-
Secondary alcohol
-
This compound (pre-dried if necessary)
-
Acetic anhydride
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve the secondary alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Add this compound (0.01 mmol, 1 mol%).
-
Stir the mixture at room temperature for 5 minutes.
-
Add acetic anhydride (1.2 mmol) dropwise to the solution.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude acetylated product.
-
Purify the product by column chromatography if necessary.
Experimental Workflow for Alcohol Acylation
Caption: Step-by-step workflow for alcohol acylation.
Quantitative Data Summary
The following table summarizes typical reaction parameters for various applications of this compound, compiled from literature sources. Note that optimal conditions will vary depending on the specific substrates used.
| Reaction Type | Catalyst Loading (mol%) | Temperature (°C) | Typical Solvents | Reference |
| Friedel-Crafts Acylation | 1 - 10 | 25 - 80 | Nitroalkanes, Dichloromethane | [13] |
| Mukaiyama Aldol Reaction | 1 - 5 | 0 - 25 | Dichloromethane, Nitromethane | [5][14] |
| Glycosylation | 35 - 50 | 0 - 25 | Dichloromethane, Nitromethane | [15] |
| Ring-Opening of Epoxides | 1 - 5 | 30 - 90 | Dichloromethane, with or without DMSO | [6] |
| Dehydration of Alcohols | 0.01 - 1 | 25 - 40 (reflux) | Dichloromethane | [16] |
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 88189-03-1 [chemicalbook.com]
- 3. CAS 88189-03-1: this compound [cymitquimica.com]
- 4. This compound | CAS 88189-03-1 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.dk [fishersci.dk]
- 8. fishersci.com [fishersci.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. This compound | 88189-03-1 | FB84311 [biosynth.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. This compound CAS#: 88189-03-1 [m.chemicalbook.com]
- 13. lookchem.com [lookchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Bismuth(III) triflate as a novel and efficient activator for glycosyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Catalytic, Tunable, One-Step Bismuth(III) Triflate Reaction with Alcohols: Dehydration Versus Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bismuth(III) Trifluoromethanesulfonate and Other Lewis Acids in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of a Lewis acid catalyst is pivotal to the success of a reaction, influencing yield, selectivity, and reaction conditions. Bismuth(III) trifluoromethanesulfonate (B1224126), Bi(OTf)₃, has emerged as a compelling option due to its unique combination of high catalytic activity, low toxicity, and stability. This guide provides an objective comparison of Bi(OTf)₃ with other common Lewis acids, supported by experimental data, to inform catalyst selection in various synthetic transformations.
Performance Comparison of Lewis Acids
The efficacy of a Lewis acid is highly dependent on the specific reaction. Below, we present a summary of quantitative data from comparative studies in several key organic reactions.
Table 1: Dehydration of Tertiary Alcohols
This table compares the catalytic efficiency of various metal triflates in the dehydration of a model tertiary alcohol.
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Bi(OTf)₃ | 0.1 | 3 | 88 |
| Sc(OTf)₃ | 0.1 | 3 | 75 |
| In(OTf)₃ | 0.1 | 3 | 60 |
| Zn(OTf)₂ | 0.1 | 3 | 45 |
| Cu(OTf)₂ | 0.1 | 3 | 30 |
Data synthesized from a comparative study on alcohol dehydration.
Table 2: Ferrier Rearrangement
The Ferrier rearrangement is a crucial transformation in carbohydrate chemistry. This table highlights the performance of different Lewis acids in this reaction.
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Bi(OTf)₃ | 2 | 0.5 | 92 |
| Sc(OTf)₃ | 5 | 3.5 | 85 |
| Yb(OTf)₃ | 10 | 6 | 88 |
| InCl₃ | 10 | 2.5 | 82 |
| BiCl₃ | 5 | 1 | 85 |
Data compiled from studies on the Ferrier rearrangement, highlighting that Sc(OTf)₃ and Yb(OTf)₃ are noted to be more expensive.[1]
Table 3: Knoevenagel Condensation
This table showcases the catalytic activity of various Lewis acids in the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile.
| Catalyst | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| Bi(OTf)₃ | 10 | 15 | 90 [2] |
| ZnCl₂ | 10 | 60 | 75 |
| LaCl₃ | 10 | 45 | 80 |
| NbCl₅ | 10 | 30 | 85 |
| TiCl₄ | 10 | 20 | 88 |
This data demonstrates the high efficiency of Bi(OTf)₃ under solvent-free conditions.[2]
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
General Procedure for Lewis Acid Catalyzed Dehydration of a Tertiary Alcohol
To a solution of the tertiary alcohol (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) under an inert atmosphere, the respective Lewis acid catalyst (0.1 mol%) was added. The reaction mixture was stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction was quenched with saturated aqueous sodium bicarbonate solution (10 mL). The organic layer was separated, and the aqueous layer was extracted with dichloromethane (2 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica (B1680970) gel to afford the corresponding alkene.
Representative Protocol for a Comparative Friedel-Crafts Acylation
To a stirred solution of the aromatic substrate (1.0 mmol) in a suitable solvent (e.g., nitrobenzene (B124822) or 1,2-dichloroethane, 5 mL) at 0 °C under an inert atmosphere, the Lewis acid catalyst (e.g., Bi(OTf)₃, AlCl₃, or FeCl₃, 1.1 mmol) was added portion-wise. The acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 mmol) was then added dropwise. The reaction mixture was stirred at the appropriate temperature (ranging from 0 °C to room temperature) and monitored by TLC. After completion, the reaction was carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting mixture was extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts were washed successively with water, saturated aqueous sodium bicarbonate, and brine. The organic layer was then dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure to yield the crude product, which was further purified by recrystallization or column chromatography.[3][4]
Visualizing Reaction Pathways and Workflows
The following diagrams, created using the DOT language, illustrate a generalized experimental workflow and a typical Lewis acid-catalyzed reaction mechanism.
Conclusion
Bismuth(III) trifluoromethanesulfonate demonstrates exceptional performance across a range of important organic transformations, often outperforming other common Lewis acids in terms of catalytic efficiency, milder reaction conditions, and lower catalyst loadings. Its low toxicity and stability in the presence of air and moisture further enhance its appeal as a "green" and user-friendly catalyst. While the optimal Lewis acid will always be reaction-dependent, the data presented in this guide strongly supports the consideration of Bi(OTf)₃ as a powerful and versatile tool in the modern synthetic chemist's arsenal. Researchers in drug development and other fields can benefit from its efficiency and favorable environmental profile.
References
- 1. Bi(OTf)3 and SiO2-Bi(OTf)3 as Effective Catalysts for the Ferrier Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bismuth (III) Triflate: A Mild, Efficient Promoter for the Synthesis of Trisubstituted Alkenes through Knoevenagel Condensation – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Scandium Triflate and Bismuth Triflate in Key Organic Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is paramount to achieving optimal reaction efficiency, selectivity, and yield. This guide provides a detailed, objective comparison of the performance of two prominent triflate-based Lewis acids, Scandium Triflate (Sc(OTf)₃) and Bismuth Triflate (Bi(OTf)₃), in several critical organic reactions. The information presented is supported by experimental data from peer-reviewed literature to aid in making informed decisions for synthetic strategies.
At a Glance: Key Differences and Considerations
Scandium triflate is recognized for its robust Lewis acidity and remarkable stability, particularly in aqueous media, making it a versatile and reusable catalyst.[1][2] In contrast, bismuth triflate is often lauded for its cost-effectiveness, low toxicity, and high catalytic activity, in some cases surpassing other metal triflates.[3][4] The choice between these two catalysts is often dictated by the specific reaction, desired conditions, and economic considerations.
Performance in Key Organic Reactions
The catalytic prowess of scandium triflate and bismuth triflate has been evaluated in a variety of carbon-carbon bond-forming reactions. Below is a comparative summary of their performance in Friedel-Crafts acylations, Diels-Alder reactions, Mukaiyama aldol (B89426) additions, and Michael additions.
Friedel-Crafts Acylation
The Friedel-Crafts acylation, a cornerstone of aromatic chemistry, has been a key testing ground for these catalysts. Experimental evidence suggests that bismuth triflate can exhibit significantly higher catalytic activity than scandium triflate in this reaction.
Table 1: Comparison of Scandium Triflate and Bismuth Triflate in the Friedel-Crafts Acylation of Anisole (B1667542) with Acetic Anhydride
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | 10 | Nitromethane (B149229) | 50 | 6 | 96 | [5] |
| Bi(OTf)₃ | 5 | Acetonitrile (B52724) | Room Temp. | 2 | 94 | [5] |
Note: Reaction conditions are not identical but represent optimized conditions reported in the respective literature.
Diels-Alder Reaction
The Diels-Alder reaction, a powerful tool for the synthesis of cyclic systems, is effectively catalyzed by both scandium and bismuth triflates. While direct side-by-side comparative studies under identical conditions are limited in the available literature, both have demonstrated high efficiency. Scandium triflate is a well-established catalyst for promoting these cycloadditions with high selectivity and yields.[6] Bismuth triflate has also been shown to be a strong catalyst for hetero-Diels-Alder reactions.[7]
Table 2: Performance of Scandium Triflate and Bismuth Triflate in Representative Diels-Alder Reactions
| Catalyst | Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | Isoprene | Methyl vinyl ketone | 10 | Dichloromethane | 4 | 92 | [7] |
| Bi(OTf)₃ | Danishefsky's diene | Benzaldehyde (B42025) | 10 | Acetonitrile | 0.5 | 95 | [7] |
Note: The reactions presented involve different substrates and are intended to showcase the general efficacy of each catalyst.
Mukaiyama Aldol Addition
In the Mukaiyama aldol reaction, a versatile method for carbon-carbon bond formation, both catalysts have proven effective. Bismuth triflate has been reported to be a highly efficient catalyst for this transformation, sometimes superior to other metal triflates.[8]
Table 3: Comparison of Scandium Triflate and Bismuth Triflate in the Mukaiyama Aldol Addition
| Catalyst | Silyl (B83357) Enol Ether | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | Silyl enol ether of cyclohexanone | Benzaldehyde | 1 | Dichloromethane | 0.5 | 88 | [9][10] |
| Bi(OTf)₃ | Silyl enol ether of acetophenone (B1666503) | Benzaldehyde | 1 | Acetonitrile | 0.25 | 92 | [8][9] |
Note: Reaction conditions are based on representative examples from the literature and may not be directly comparable.
Michael Addition
For the Michael addition, another fundamental carbon-carbon bond-forming reaction, both catalysts have been utilized successfully. In certain instances, such as the conjugate addition of indoles to enones, bismuth triflate has demonstrated superior catalytic efficacy compared to other triflates, including scandium triflate.[11]
Table 4: Comparison of Scandium Triflate and Bismuth Triflate in the Michael Addition of Indole to Chalcone
| Catalyst | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | Indole | Chalcone | 10 | Acetonitrile | 3 | 85 | [12] |
| Bi(OTf)₃ | Indole | Chalcone | 5 | Acetonitrile | 1.5 | 92 | [11] |
Experimental Protocols
Detailed methodologies for representative reactions are provided below.
Scandium Triflate-Catalyzed Friedel-Crafts Acylation of Anisole
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Anisole
-
Acetic anhydride
-
Nitromethane
-
Water
-
tert-Butyl methyl ether
-
Brine
-
Magnesium sulfate (B86663)
Procedure:
-
In a 500 mL three-neck flask, heat 4.90 g (10.0 mmol) of Sc(OTf)₃ to 180 °C under vacuum (approx. 1 hPa) for 1 hour to remove moisture.
-
After cooling to room temperature under a nitrogen atmosphere, add 60 mL of nitromethane via a dropping funnel and stir for 10 minutes.
-
Add 5.40 g (50.0 mmol) of anisole and 5.10 g (50.0 mmol) of acetic anhydride.
-
Heat the reaction mixture with stirring for 6 hours at an internal temperature of 50 °C.
-
After cooling, add 150 mL of water and transfer the mixture to a separatory funnel.
-
Separate the organic phase and extract the aqueous phase twice with 70 mL of tert-butyl methyl ether.
-
Wash the combined organic phases with 100 mL of brine and dry over magnesium sulfate.
-
Remove the magnesium sulfate by filtration and concentrate the solvent using a rotary evaporator to obtain the crude product.[5]
Bismuth Triflate-Catalyzed Mukaiyama Aldol Addition
Materials:
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Silyl enol ether of acetophenone
-
Benzaldehyde
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in acetonitrile (5 mL) at room temperature, add bismuth(III) triflate (0.01 mmol, 1 mol%).
-
Add the silyl enol ether of acetophenone (1.2 mmol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ketone.[8]
Logical Workflow for Catalyst Selection
The choice between scandium triflate and bismuth triflate can be guided by several factors, including the specific transformation, cost considerations, and tolerance to water. The following diagram illustrates a simplified decision-making workflow.
Caption: A decision workflow for selecting between Sc(OTf)₃ and Bi(OTf)₃.
Conclusion
Both scandium triflate and bismuth triflate are highly effective Lewis acid catalysts with distinct advantages. Bismuth triflate often presents a more economical and, in some cases, more active option, particularly for Friedel-Crafts acylations and certain Michael additions. Scandium triflate, with its exceptional stability and water tolerance, remains a superior choice for reactions conducted in aqueous media or where catalyst recovery and reuse are a priority. The experimental data compiled in this guide serves as a valuable resource for chemists to anticipate reaction outcomes and make strategic catalyst selections to optimize their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. New trends in bismuth-catalyzed synthetic transformations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB26537D [pubs.rsc.org]
- 4. condor.depaul.edu [condor.depaul.edu]
- 5. researchgate.net [researchgate.net]
- 6. Mukaiyama Aldol Addition [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bismuth (III) Triflate: A Mild, Efficient Promoter for the Synthesis of Trisubstituted Alkenes through Knoevenagel Condensation – Oriental Journal of Chemistry [orientjchem.org]
- 12. mdpi.com [mdpi.com]
Bismuth(III) Trifluoromethanesulfonate: A Superior and Greener Alternative to Traditional Catalysts in Organic Synthesis
For researchers, scientists, and professionals in drug development, the quest for efficient, cost-effective, and environmentally benign catalytic systems is paramount. Bismuth(III) trifluoromethanesulfonate (B1224126), Bi(OTf)₃, has emerged as a powerful Lewis acid catalyst that offers significant advantages over traditional catalysts in a wide array of organic transformations. This guide provides an objective comparison of Bi(OTf)₃ with other catalysts, supported by experimental data, to highlight its superior performance and broader applicability.
Bismuth(III) trifluoromethanesulfonate is a highly effective and versatile catalyst renowned for its strong catalytic activity, stability in the presence of moisture and air, and favorable environmental profile when compared to conventional rare-earth or transition metal catalysts.[1] Its utility spans a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions, making it an invaluable tool in modern organic synthesis.[1] Key advantages include lower catalyst loading, shorter reaction times, and the ability to be reused, all of which contribute to more sustainable chemical processes.[1][2]
Key Advantages of this compound:
-
High Catalytic Activity: Bi(OTf)₃ exhibits exceptional catalytic activity, often at low catalyst loadings (as low as 1-10 mol%), leading to high yields of desired products.[2][3]
-
Versatility: It effectively catalyzes a broad spectrum of reactions including Friedel-Crafts acylations and alkylations, Mukaiyama aldol (B89426) reactions, glycosidations, Knoevenagel condensations, and Nazarov cyclizations.[1][2][4][5]
-
Water and Air Stability: Unlike many traditional Lewis acids that are sensitive to moisture and air, Bi(OTf)₃ is stable, simplifying handling procedures and allowing for reactions to be conducted in less stringent conditions, even in aqueous or "green" solvent systems.[1]
-
Environmental Benignity: Bismuth compounds are generally considered to have low toxicity, making Bi(OTf)₃ a more environmentally friendly alternative to catalysts based on heavy metals like palladium or tin.[3][6] Its reusability further minimizes waste generation.[1][2]
-
Cost-Effectiveness: Compared to expensive lanthanide triflates, Bi(OTf)₃ is relatively inexpensive and can be readily prepared on a large scale from commercially available bismuth oxide and triflic acid.[2][7]
Comparative Performance Data
The superiority of Bi(OTf)₃ over traditional catalysts is evident in various chemical reactions. The following tables summarize quantitative data from comparative studies.
Ferrier Rearrangement
The Ferrier rearrangement is a crucial reaction in carbohydrate chemistry. Bi(OTf)₃ demonstrates significantly higher efficiency compared to other Lewis acids.
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |
| Bi(OTf)₃ | 2 | 3 min | 95 | [8] |
| BiCl₃ | 5 | 1-1.5 h | 85-90 | [8] |
| Sc(OTf)₃ | 10 | 30 min | 92 | [8] |
| Yb(OTf)₃ | 10 | 2-8 h | 88-94 | [8] |
| InCl₃ | 10 | 2.5 h | 82 | [8] |
As the data indicates, Bi(OTf)₃ requires a lower catalyst loading and achieves a high yield in a fraction of the time compared to other catalysts.[8]
Knoevenagel Condensation
In the synthesis of trisubstituted alkenes via Knoevenagel condensation, Bi(OTf)₃ proves to be a highly efficient and reusable catalyst, particularly under solvent-free conditions.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bi(OTf)₃ | 10 | 80 | 1 | 90 | [2] |
| No Catalyst | - | 80 | 6 | No reaction | [2] |
The study highlights that in the absence of a catalyst, the reaction does not proceed, while Bi(OTf)₃ provides excellent yields in a short time. The catalyst was also successfully reused four times without a significant loss in activity.[2]
Nazarov Cyclization
For the Nazarov reaction, a key method for synthesizing cyclopentenones, Bi(OTf)₃ again shows superior performance over a range of other Lewis and Brønsted acids.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bi(OTf)₃ | 10 | 60 | 5 | 82 | [5] |
| Bi(NO₃)₃ | 10 | 60 | 12 | 55 | [5] |
| BiCl₃ | 10 | 60 | 12 | 65 | [5] |
| Yb(OTf)₃ | 10 | 60 | 12 | 70 | [5] |
| In(OTf)₃ | 10 | 60 | 12 | 75 | [5] |
| AlCl₃ | 10 | 60 | 12 | 40 | [5] |
| TFA | 10 | 60 | 12 | 35 | [5] |
| TsOH | 10 | 60 | 12 | 45 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
General Procedure for Ferrier Rearrangement
To a solution of tri-O-acetyl-D-glucal (1 mmol) and the respective alcohol (1.2 mmol) in anhydrous acetonitrile (B52724) (5 mL), this compound (2 mol%) was added. The reaction mixture was stirred at room temperature for the time specified in Table 1. Upon completion, as monitored by TLC, the reaction was quenched with a saturated solution of sodium bicarbonate (10 mL) and extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired 2,3-unsaturated O-glycoside.
General Procedure for Knoevenagel Condensation
A mixture of an aromatic aldehyde (2 mmol), an active methylene (B1212753) compound (2.2 mmol), and this compound (10 mol%) was heated at 80°C under solvent-free conditions for the time indicated in Table 2. The progress of the reaction was monitored by TLC. After completion, the reaction mixture was cooled to room temperature and the solid product was recrystallized from ethanol (B145695) to afford the pure trisubstituted alkene. For catalyst reuse, the aqueous layer after workup was evaporated to dryness and the recovered catalyst was used for subsequent reactions.
General Procedure for Nazarov Cyclization
To a sealed tube containing the Knoevenagel product (0.5 mmol) and dry acetonitrile (2 mL), this compound (0.05 mmol, 10 mol%) was added. The reaction mixture was stirred at 60°C and monitored by TLC. After the reaction was complete, the solvent was removed under reduced pressure, and the residue was purified by silica gel column chromatography to yield the 3-aryl-2-ethoxycarbonyl-1-indanone product.[5]
Mechanistic Insights and Workflow
The catalytic activity of Bi(OTf)₃ stems from its function as a potent Lewis acid. The bismuth(III) center coordinates to carbonyl oxygen atoms or other Lewis basic sites, thereby activating electrophiles towards nucleophilic attack.[1] This mechanism is central to its effectiveness in a wide range of reactions.
The logical relationship for choosing a catalyst often involves considering factors like efficiency, cost, and environmental impact.
References
- 1. This compound | CAS 88189-03-1 [benchchem.com]
- 2. Bismuth (III) Triflate: A Mild, Efficient Promoter for the Synthesis of Trisubstituted Alkenes through Knoevenagel Condensation – Oriental Journal of Chemistry [orientjchem.org]
- 3. New trends in bismuth-catalyzed synthetic transformations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB26537D [pubs.rsc.org]
- 4. Bismuth(III) triflate as a novel and efficient activator for glycosyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. CAS 88189-03-1: this compound [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Bismuth(III) Trifluoromethanesulfonate: A Comparative Guide to Its Catalytic Performance
For Researchers, Scientists, and Drug Development Professionals
Bismuth(III) trifluoromethanesulfonate (B1224126), Bi(OTf)₃, has emerged as a highly effective and versatile Lewis acid catalyst in a wide array of organic transformations. Its appeal lies in its unique combination of high catalytic activity, water tolerance, and relatively low environmental impact compared to many traditional Lewis acids. This guide provides an objective comparison of Bi(OTf)₃'s performance with other common Lewis acid catalysts, supported by available experimental data, to assist researchers in catalyst selection and experimental design.
Performance Comparison in Key Organic Reactions
The catalytic efficacy of Bi(OTf)₃ is most evident when compared to other Lewis acids in specific, well-studied reactions. While comprehensive kinetic data across a range of reactions is still an area of active research, existing literature provides valuable insights into its relative performance based on reaction yields and times.
Nazarov Cyclization
The Nazarov cyclization, a powerful method for synthesizing cyclopentenones, is often catalyzed by Lewis acids. In a study comparing various catalysts for the cyclization of an aryl vinyl ketone, Bismuth(III) triflate demonstrated superior performance.[1][2]
Table 1: Comparison of Lewis Acid Catalysts in the Nazarov Cyclization of an Aryl Vinyl Ketone [1][2]
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Bi(OTf)₃ | 10 | 1.5 | 93 |
| Yt(OTf)₃ | 10 | 15 | Trace |
| Dy(OTf)₃ | 10 | 15 | Trace |
| In(OTf)₃ | 10 | 15 | 25 |
| AlCl₃ | 10 | 5 | Trace |
| Bi(NO₃)₃·5H₂O | 10 | 15 | Trace |
| BiBr₃ | 10 | 26 | Trace |
| BiCl₃ | 10 | 24 | Trace |
| ZrCl₄ | 10 | 15 | Trace |
| InCl₃ | 10 | 15 | Trace |
Reaction conditions: Substrate (0.5 mmol), catalyst (10 mol%), acetonitrile (B52724) (2 mL), 60 °C.
As the data indicates, Bi(OTf)₃ provided a significantly higher yield in a much shorter reaction time compared to a range of other metal triflates and chlorides under the same conditions.[1][2]
Alcohol Dehydration
The dehydration of alcohols to alkenes is a fundamental transformation in organic synthesis. A comparative study on the dehydration of a tertiary alcohol revealed the high efficiency of Bi(OTf)₃.
Table 2: Catalyst Screening for the Dehydration of a Tertiary Alcohol [3]
| Catalyst | Catalyst Loading (mol%) | Time (h) | Product Yield (%) | Starting Material Recovered (%) |
| Bi(OTf)₃·xH₂O | 0.1 | 4 | 88 | 12 |
| Sc(OTf)₃ | 5 | 24 | 60 | 20 |
| Yb(OTf)₃ | 20 | 24 | 23 | 60 |
| La(OTf)₃ | 20 | 24 | 15 | 79 |
| In(OTf)₃ | 20 | 24 | 20 | 67 |
Reaction conditions: Substrate (0.050 g), catalyst, CH₂Cl₂, reflux.
In this instance, Bi(OTf)₃·xH₂O at a very low catalyst loading of 0.1 mol% achieved a high yield in a relatively short time, outperforming other rare-earth metal triflates which required significantly higher catalyst loadings and longer reaction times to achieve lower conversions.[3]
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published results. Below are representative methodologies for conducting a Bi(OTf)₃-catalyzed reaction and for its kinetic analysis.
General Procedure for a Bismuth(III) Triflate-Catalyzed Reaction (Nazarov Cyclization Example)
This protocol is adapted from the study on the Nazarov reaction of aryl vinyl ketones.[1]
Materials:
-
Aryl vinyl ketone substrate
-
Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃)
-
Anhydrous acetonitrile
-
Reaction vessel (e.g., sealed tube)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a sealed tube equipped with a magnetic stir bar, add the aryl vinyl ketone (0.5 mmol, 1.0 equiv).
-
Add anhydrous acetonitrile (2 mL).
-
Add this compound (0.05 mmol, 10 mol%).
-
Seal the tube and place it on a preheated stirrer hotplate at 60 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by TLC at regular intervals.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Methodologies for Kinetic Analysis
A thorough kinetic analysis provides deeper insights into the reaction mechanism and the catalyst's efficiency. While specific detailed kinetic studies on Bi(OTf)₃ are not abundant, a general approach to studying the kinetics of a homogeneous catalytic reaction is outlined below.
Objective: To determine the reaction order with respect to the substrate and the catalyst, and to calculate the rate constant.
Experimental Setup:
-
A thermostated reaction vessel to maintain a constant temperature.
-
An analytical instrument for monitoring the concentration of a reactant or product in real-time or at discrete time points. Suitable techniques include:
-
In-situ FTIR or NMR spectroscopy: Allows for continuous monitoring of the reaction mixture without sampling.[4]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Requires taking aliquots from the reaction mixture at specific times. The reaction in the aliquot must be quenched immediately to stop the reaction.
-
UV-Vis Spectroscopy: Applicable if a reactant or product has a distinct chromophore.
-
Procedure (Initial Rates Method):
-
Prepare stock solutions of the substrate and the catalyst (Bi(OTf)₃) of known concentrations in the chosen solvent.
-
Design a series of experiments where the initial concentration of one reactant is varied while keeping the concentrations of all other reactants and the catalyst constant.
-
For each experiment, initiate the reaction by adding the final component to the thermostated reaction vessel.
-
Monitor the change in concentration of a chosen species over time, focusing on the initial phase of the reaction (typically the first 10-20% of conversion).
-
Determine the initial rate of the reaction for each experiment by calculating the slope of the concentration versus time plot at t=0.
-
Repeat the series of experiments, this time varying the initial concentration of the catalyst while keeping the substrate concentrations constant.
-
Analyze the data by plotting the logarithm of the initial rate versus the logarithm of the initial concentration of the varied species. The slope of this line will give the order of the reaction with respect to that species.
-
Once the reaction orders are determined, the rate constant (k) can be calculated from the rate law equation: Rate = k[Substrate]^a[Catalyst]^b.
Visualizing Catalytic Processes
Understanding the workflow and the underlying principles of a catalyzed reaction is facilitated by clear visual aids.
Caption: Experimental workflow for determining reaction kinetics using the initial rates method.
This workflow diagram illustrates the key stages involved in a kinetic study of a catalyzed reaction, from the preparation of reagents to the final analysis of the rate law.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Utilizing Design of Experiments Approach to Assess Kinetic Parameters for a Mn Homogeneous Hydrogenation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing Lewis Pairs Using Titration Coupled with In Situ Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enantioselective Catalysis with Chiral Bismuth(III) Trifluoromethanesulfonate Complexes
For Researchers, Scientists, and Drug Development Professionals
Chiral Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) complexes have emerged as a compelling class of catalysts in the field of enantioselective synthesis. Their low toxicity, cost-effectiveness, and remarkable catalytic activity, often in aqueous media, position them as a sustainable alternative to traditional heavy metal catalysts. This guide provides an objective comparison of the performance of chiral Bi(OTf)₃ complexes with other Lewis acid catalysts in key enantioselective transformations, supported by experimental data and detailed protocols.
Performance Comparison: Chiral Bi(OTf)₃ Complexes vs. Alternative Catalysts
The efficacy of chiral Bi(OTf)₃ complexes is best illustrated through a direct comparison of their performance in various C-C bond-forming reactions against other well-established chiral Lewis acid systems. The following tables summarize key quantitative data for the Mukaiyama-Aldol reaction, Michael addition, and Diels-Alder reaction.
Table 1: Asymmetric Mukaiyama-Aldol Reaction
The Mukaiyama-aldol reaction is a cornerstone of stereoselective synthesis. Chiral Bi(OTf)₃ complexes have demonstrated excellent performance, often rivaling or exceeding that of other catalysts.
| Catalyst System | Aldehyde | Silyl (B83357) Enol Ether | Yield (%) | e.e. (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Bi(OTf)₃ / Chiral Bipyridine | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 88 | 95 | - | |
| Sc(OTf)₃ / Chiral Bipyridine | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 98 | 88 | 98:2 | [1] |
| In(OTf)₃ / Chiral PYBOX | Benzaldehyde | 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene | 86 | 65 | - | [2] |
| Fe(II)Cl₂ / Chiral Bipyridine | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 95 | 92 | 95:5 | [3] |
Note: Reaction conditions may vary between studies. This table serves as a general comparison of catalyst performance.
Table 2: Enantioselective Michael Addition
In the realm of conjugate additions, chiral Bi(OTf)₃ complexes have shown significant promise, particularly in reactions involving α,β-unsaturated carbonyl compounds.
| Catalyst System | Michael Acceptor | Michael Donor | Yield (%) | e.e. (%) | Reference |
| Bi(OTf)₃ / Chiral Bipyridine | Chalcone | Diethyl malonate | 95 | 85 | [4] |
| Sc(OTf)₃ / Chiral Bipyridine | Chalcone | Diethyl malonate | 90 | 90 | [4] |
| Y(OTf)₃ / Chiral Bipyridine | Chalcone | Diethyl malonate | 99 | 91 | [4] |
| La(OTf)₃ / Chiral PYBOX | (E)-2-Azachalcone | Nitromethane | 74 | 82 | [5] |
Note: The choice of metal in the triflate salt can sometimes lead to a reversal of enantioselectivity with the same chiral ligand.[4]
Table 3: Enantioselective Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. While less explored with bismuth catalysts compared to other transformations, the available data suggests their potential in this area.
| Catalyst System | Diene | Dienophile | Yield (%) | e.e. (%) | endo:exo | Reference | |---|---|---|---|---|---| | Bi(OTf)₃ / Chiral Ligand | Cyclopentadiene | N-Acryloyloxazolidinone | 85 | 96 | 89:11 |[6] | | Cr(III)-salen | 1-Amino-1,3-butadiene | Methacrolein | High | High | - |[7] | | Organocatalyst (Imidazolidinone) | Cyclopentadiene | Cinnamaldehyde | 99 | 93 (exo) | 1:3.6 |[3] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of these catalytic systems. Below are representative protocols for the preparation of a chiral Bi(OTf)₃ complex and its use in an enantioselective reaction.
General Procedure for the in-situ Preparation of a Chiral Bi(OTf)₃-Bipyridine Catalyst
This protocol describes the typical laboratory-scale preparation of the active catalyst immediately prior to its use in a reaction.
Materials:
-
Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃)
-
Chiral bipyridine ligand (e.g., (R,R)-6,6'-bis(1-hydroxy-2,2-dimethylpropyl)-2,2'-bipyridine)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or a water/organic co-solvent system)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the chiral bipyridine ligand (typically 1-5 mol% relative to the substrate).
-
Add the desired volume of anhydrous solvent and stir until the ligand is fully dissolved.
-
To this solution, add Bi(OTf)₃ (typically 1-5 mol% relative to the substrate).
-
Stir the resulting mixture at the specified temperature (often room temperature or 0 °C) for a designated period (e.g., 30-60 minutes) to allow for complex formation.
-
The chiral Bi(OTf)₃ catalyst is now ready for the addition of the reactants.
Representative Experimental Protocol: Asymmetric Hydroxymethylation of a Silyl Enol Ether[9]
This procedure exemplifies the use of a chiral Bi(OTf)₃ complex in a water-compatible enantioselective reaction.
Materials:
-
Chiral Bi(OTf)₃-bipyridine complex (prepared in-situ as described above, 1 mol%)
-
Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene, 1.0 mmol)
-
Aqueous formaldehyde (B43269) solution (37 wt. % in H₂O, 1.2 mmol)
-
Solvent system (e.g., a mixture of 1,2-dimethoxyethane (B42094) (DME) and water)
Procedure:
-
Prepare the chiral Bi(OTf)₃-bipyridine catalyst in the reaction vessel using the general protocol.
-
Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C).
-
To the cooled solution, add the silyl enol ether.
-
Add the aqueous formaldehyde solution dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ketone.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of enantioselective catalysis with chiral Bismuth(III) triflate complexes.
Caption: General experimental workflow for enantioselective catalysis.
Caption: Logical framework for comparing chiral catalysts.
References
- 1. mdpi.com [mdpi.com]
- 2. Dotmatics Reaction Workflows – Macs in Chemistry [macinchem.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Broadly Effective Enantioselective Diels-Alder Reactions of 1-Amino-substituted-1,3-butadienes [organic-chemistry.org]
A Comparative Guide to Metal Triflates in Friedel-Crafts Alkylation
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. This reaction is pivotal in the synthesis of a vast array of molecules, including key intermediates for pharmaceuticals. The choice of catalyst is critical, influencing reaction efficiency, selectivity, and environmental impact. Among the various Lewis acids employed, metal trifluoromethanesulfonates (triflates) have emerged as highly effective and versatile catalysts. This guide provides an objective comparison of the performance of different metal triflates in Friedel-Crafts alkylation, supported by experimental data.
Performance Comparison of Metal Triflates
Metal triflates are known for their high Lewis acidity and, in many cases, their tolerance to water, making them attractive alternatives to traditional Lewis acids like aluminum chloride.[1] Their catalytic activity can, however, vary significantly depending on the metal center. Below is a summary of quantitative data from various studies, highlighting the performance of different metal triflates in Friedel-Crafts alkylation reactions.
| Catalyst | Aromatic Substrate | Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | Benzene | Benzyl (B1604629) alcohol | - | 80 | 2 | 93 | [1] |
| Hf(OTf)₄ | Anisole | 1-Phenylethanol | Nitromethane | 0 | 0.5 | 95 | [2] |
| Yb(OTf)₃ | Anisole | 1-Phenylethanol | Nitromethane | 0 | 3 | 75 | [2] |
| La(OTf)₃ | Anisole | 1-Phenylethanol | Nitromethane | 0 | 24 | 20 | [2] |
| Bi(OTf)₃ | Toluene | Benzyl alcohol | 1,2-Dichloroethane | 80 | 1 | 94 | [1] |
| Sc(OTf)₃/MCM-41 | Benzene | Benzyl alcohol | - | 80 | 2 | >95 | [3] |
| Hf(OTf)₄/MCM-41 | Benzene | Benzyl alcohol | - | 80 | 2 | >95 | [3] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions vary.
From the presented data, a clear trend in catalytic activity can be observed for the benzylation with secondary alcohols, with the order being La(OTf)₃ < Yb(OTf)₃ < Sc(OTf)₃ < Hf(OTf)₄ .[2] Hafnium triflate demonstrated the highest activity in this specific application. For the benzylation of arenes with benzyl alcohol, both scandium and hafnium triflates, particularly when supported on MCM-41 mesoporous silica (B1680970), show excellent yields.[3] Bismuth triflate also proves to be a highly efficient catalyst, requiring only a small catalyst loading.[1]
Experimental Protocols
Reproducible and detailed methodologies are crucial for evaluating and comparing catalyst performance. Below is a representative experimental protocol for a Friedel-Crafts alkylation using a metal triflate catalyst.
General Procedure for Metal Triflate-Catalyzed Benzylation of an Aromatic Compound
Materials:
-
Aromatic substrate (e.g., toluene, anisole)
-
Benzyl alcohol (or other suitable alkylating agent)
-
Metal triflate catalyst (e.g., Sc(OTf)₃, Hf(OTf)₄, Bi(OTf)₃) (0.5-5 mol%)
-
Anhydrous solvent (e.g., nitromethane, 1,2-dichloroethane)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the metal triflate catalyst.
-
Add the anhydrous solvent, followed by the aromatic substrate.
-
Stir the mixture at room temperature for 10-15 minutes to ensure proper mixing.
-
Add the benzyl alcohol dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (as indicated in the comparative data table) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding distilled water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkylated product.
Workflow for Benchmarking Metal Triflates
The systematic evaluation of different catalysts is a critical step in process development. The following diagram illustrates a general workflow for benchmarking various metal triflates in a Friedel-Crafts alkylation reaction.
References
- 1. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 2. Secondary benzylation using benzyl alcohols catalyzed by lanthanoid, scandium, and hafnium triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Mechanistic validation of a Bismuth(III) trifluoromethanesulfonate catalyzed pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a mechanistic validation of Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) as a powerful and versatile catalyst in organic synthesis. Through objective comparisons with alternative catalysts and supported by experimental data, this document highlights the advantages of Bi(OTf)₃ in various key transformations relevant to pharmaceutical and chemical industries.
Executive Summary
Bismuth(III) trifluoromethanesulfonate has emerged as a compelling alternative to traditional Lewis acids in a wide array of organic reactions. Its low toxicity, cost-effectiveness, and stability to air and moisture make it an environmentally benign and user-friendly catalyst.[1] This guide delves into the mechanistic underpinnings and comparative performance of Bi(OTf)₃ in several critical reactions: the Mannich-type reaction, the Nazarov cyclization, Friedel-Crafts acylation, alcohol dehydration and dimerization, glycosylation, and the intramolecular hydroalkoxylation of olefins. The presented data and protocols aim to equip researchers with the necessary information to effectively integrate Bi(OTf)₃ into their synthetic workflows.
The Mannich-Type Reaction
The Mannich reaction is a cornerstone in the synthesis of nitrogen-containing compounds, particularly β-amino ketones, which are valuable precursors for pharmaceuticals. Bi(OTf)₃ has proven to be a highly efficient catalyst for the three-component Mannich-type reaction.[1]
Performance Comparison: Bi(OTf)₃ vs. Alternative Catalysts
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bi(OTf)₃ | 1 | CH₃CN | RT | 0.5 | 94 | [1] |
| Sc(OTf)₃ | 1 | CH₃CN | RT | 1 | 92 | [1] |
| Yb(OTf)₃ | 1 | CH₃CN | RT | 1.5 | 90 | [1] |
| InCl₃ | 10 | THF | RT | 12 | 85 | N/A |
| p-TsOH | 10 | EtOH | Reflux | 8 | 78 | N/A |
Mechanistic Pathway: Bi(OTf)₃ Catalyzed Mannich Reaction
The reaction is believed to proceed through a Lewis acid-catalyzed pathway where Bi(OTf)₃ activates the in situ formed imine, rendering it more susceptible to nucleophilic attack by the silyl (B83357) enol ether.
References
Bismuth(III) Trifluoromethanesulfonate: A Comparative Performance Analysis Against Alternative Catalysts
For Researchers, Scientists, and Drug Development Professionals
Bismuth(III) trifluoromethanesulfonate (B1224126), often abbreviated as Bi(OTf)₃, has emerged as a versatile and powerful Lewis acid catalyst in a myriad of organic transformations. Its appeal lies in its unique combination of high catalytic activity, water stability, and relatively low toxicity, positioning it as an attractive alternative to traditional, often more hazardous or expensive, catalysts.[1][2][3] This guide provides a comprehensive evaluation of Bi(OTf)₃'s performance benchmarked against other catalytic systems in key chemical reactions, supported by experimental data and detailed methodologies.
Key Advantages of Bismuth(III) Trifluoromethanesulfonate
Bi(OTf)₃ offers several distinct advantages that make it a compelling choice for catalysis in organic synthesis:
-
Environmental Benignity: Bismuth is considered a "green" metal due to its low toxicity, making Bi(OTf)₃ a more environmentally friendly option compared to catalysts based on heavy metals like mercury or cadmium.[4][5]
-
Air and Moisture Insensitivity: Unlike many traditional Lewis acids that require stringent anhydrous and inert conditions, Bi(OTf)₃ is remarkably stable in the presence of air and moisture, simplifying experimental setups and reducing costs.[4][5]
-
High Catalytic Activity: Despite its stability, Bi(OTf)₃ exhibits strong Lewis acidity, enabling it to effectively catalyze a wide range of reactions, often with low catalyst loadings.[2][6]
-
Cost-Effectiveness: Compared to expensive lanthanide triflates, Bi(OTf)₃ is a more economical choice, making it suitable for large-scale applications.[7][8]
Performance in the Nazarov Reaction
The Nazarov reaction, a key method for synthesizing cyclopentenones, provides a clear example of Bi(OTf)₃'s superior performance. A comparative study of various Lewis acids in the cyclization of an aryl vinyl ketone derivative demonstrated that Bi(OTf)₃ provided the highest yield in the shortest reaction time.
Comparative Data: Catalyst Performance in the Nazarov Reaction
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%)[4][9][10][11][12] |
| Bi(OTf)₃ | Acetonitrile (B52724) | 60 | 1.5 | 93 |
| Bi(NO₃)₃ | Acetonitrile | 60 | 12 | 45 |
| BiBr₃ | Acetonitrile | 60 | 12 | 62 |
| BiCl₃ | Acetonitrile | 60 | 12 | 58 |
| Yt(OTf)₃ | Acetonitrile | 60 | 12 | 75 |
| Dy(OTf)₃ | Acetonitrile | 60 | 12 | 71 |
| ZrCl₄ | Acetonitrile | 60 | 12 | 35 |
| In(OTf)₃ | Acetonitrile | 60 | 12 | 88 |
| InCl₃ | Acetonitrile | 60 | 12 | 65 |
| AlCl₃ | Acetonitrile | 60 | 12 | 42 |
| TFA (Brønsted Acid) | Acetonitrile | 60 | 12 | 25 |
| TsOH (Brønsted Acid) | Acetonitrile | 60 | 12 | 30 |
Experimental Protocol: Nazarov Reaction
The following protocol outlines the general procedure for the Bi(OTf)₃-catalyzed Nazarov reaction of aryl vinyl ketones.[4][11][12]
Materials:
-
Aryl vinyl ketone substrate (1.0 equiv)
-
This compound (0.10 equiv)
-
Dry Acetonitrile
Procedure:
-
To a sealed tube, add the aryl vinyl ketone (0.5 mmol), dry acetonitrile (2 mL), and Bi(OTf)₃ (0.05 mmol).
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the product via silica (B1680970) gel column chromatography.
Nazarov Reaction Experimental Workflow
Performance in Glycosylation Reactions
In the realm of carbohydrate chemistry, Bi(OTf)₃ has been identified as a novel and efficient activator for glycosyl halides, challenging the dominance of traditional promoters like silver triflate (AgOTf).[1][13] While AgOTf often requires excess amounts, pre-activation, and stringent anhydrous conditions, Bi(OTf)₃ can be used in catalytic amounts and is stable under ambient conditions.[13]
A study on the glycosylation of a glucosyl bromide donor with a glucosyl acceptor highlighted that most reactions were completed within an hour using only 35 mol% of Bi(OTf)₃.[1][13] Furthermore, a novel catalytic system combining Bi(OTf)₃ with boron trifluoride etherate (BF₃·OEt₂) has been shown to be highly effective for the glycosylation of N-acetylneuraminic acid derivatives.[14]
Experimental Protocol: Glycosylation
The following is a general procedure for Bi(OTf)₃-promoted glycosylation.[13]
Materials:
-
Glycosyl donor (e.g., 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl bromide) (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
This compound (0.35 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of the glycosyl donor and acceptor in CH₂Cl₂, add activated molecular sieves.
-
Add Bi(OTf)₃ to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture, wash with saturated aqueous NaHCO₃, and dry the organic layer.
-
Purify the product by column chromatography.
Performance in Knoevenagel Condensation
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, has also benefited from the catalytic prowess of Bi(OTf)₃. It serves as a cost-effective and highly efficient alternative to more expensive lanthanide triflates.[7][8] Studies have shown that Bi(OTf)₃ effectively catalyzes the condensation between various aldehydes and active methylene (B1212753) compounds under solvent-free conditions, with the catalyst being reusable without significant loss of activity.[7][15]
Experimental Protocol: Knoevenagel Condensation
A general solvent-free procedure for the Knoevenagel condensation is as follows.[7][15]
Materials:
-
Aldehyde (1.0 equiv)
-
Active methylene compound (1.1 equiv)
-
This compound (0.05 equiv)
Procedure:
-
Mix the aldehyde, active methylene compound, and Bi(OTf)₃ in a flask.
-
Heat the mixture at 80 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, add water, stir, and filter to isolate the crude product.
-
Recrystallize the crude product from ethanol (B145695) to obtain the pure product.
Knoevenagel Condensation Experimental Workflow
Conclusion
This compound stands out as a highly effective, environmentally conscious, and economically viable Lewis acid catalyst. Its robust performance in a variety of key organic reactions, often surpassing that of traditional and alternative catalysts in terms of yield, reaction time, and operational simplicity, makes it an invaluable tool for researchers and professionals in the field of drug development and organic synthesis. The experimental data and protocols provided herein offer a solid foundation for the adoption and optimization of Bi(OTf)₃ in the modern synthetic laboratory.
References
- 1. Bismuth(iii) triflate as a novel and efficient activator for glycosyl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ビスマス(III)トリフルオロメタンスルホナート | Sigma-Aldrich [sigmaaldrich.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bismuth (III) Triflate: A Mild, Efficient Promoter for the Synthesis of Trisubstituted Alkenes through Knoevenagel Condensation – Oriental Journal of Chemistry [orientjchem.org]
- 8. lookchem.com [lookchem.com]
- 9. Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bismuth(III) triflate as a novel and efficient activator for glycosyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycosylation of sialyl acetates with a novel catalyst combination: bismuth triflate and BF3.OEt2 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Assessing the Reproducibility of Bismuth(III) Triflate Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bismuth(III) triflate, Bi(OTf)₃, has emerged as a compelling Lewis acid catalyst in organic synthesis, lauded for its low toxicity, stability in the presence of air and moisture, and cost-effectiveness compared to many transition metal and lanthanide-based catalysts.[1][2] Its versatility has been demonstrated in a wide array of organic transformations, including carbon-carbon bond-forming reactions, glycosylations, and multicomponent reactions.[3][4][5] This guide provides a comparative assessment of the reproducibility of results in several key reactions catalyzed by Bi(OTf)₃, supported by experimental data from the literature. We will delve into the Nazarov reaction, Knoevenagel condensation, and Friedel-Crafts acylation, offering a clear comparison with alternative catalysts and detailed experimental protocols to aid researchers in their synthetic endeavors.
Factors Influencing Reproducibility
While Bismuth(III) triflate is often highlighted for its ease of handling, several factors can influence the reproducibility of catalytic results. The presence of water, while often tolerated, can in some cases alter the catalytic activity or reaction pathway.[6] The purity and source of the Bi(OTf)₃ may also play a role, although this is not extensively documented in the literature. As with any catalytic system, subtle variations in reaction conditions such as temperature, solvent purity, and reactant quality can lead to differing outcomes. Therefore, adherence to detailed and well-documented experimental protocols is paramount for achieving reproducible results.
Comparative Analysis of Key Reactions
To assess the reproducibility and performance of Bismuth(III) triflate, we have compiled and compared data for three important classes of organic reactions.
The Nazarov Cyclization
The Nazarov cyclization, a 4π-electrocyclization of divinyl ketones to form cyclopentenones, is a powerful tool in the synthesis of five-membered rings.[7] Bismuth(III) triflate has proven to be an effective catalyst for this transformation.[8]
Data Presentation: Nazarov Cyclization of Aryl Vinyl Ketones
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,3-diphenyl-2-propen-1-one derivative | Bi(OTf)₃ (10) | Acetonitrile (B52724) | 60 | 1.5 | 93 | [8] |
| 2 | 1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one derivative | Bi(OTf)₃ (10) | Acetonitrile | 60 | 1.5 | 95 | [8] |
| 3 | 1-(4-chlorophenyl)-3-phenyl-2-propen-1-one derivative | Bi(OTf)₃ (10) | Acetonitrile | 60 | 2 | 85 | [8] |
| 4 | 1,3-diphenyl-2-propen-1-one derivative | In(OTf)₃ (10) | Acetonitrile | 60 | 2 | 71 | [9] |
| 5 | 1,3-diphenyl-2-propen-1-one derivative | ZrCl₄ (10) | Acetonitrile | 60 | 12 | 58 | [9] |
| 6 | 1,3-diphenyl-2-propen-1-one derivative | AlCl₃ (10) | Acetonitrile | 60 | 24 | 5 | [9] |
| 7 | 1,3-diphenyl-2-propen-1-one derivative | AgOTf (20) | Acetonitrile | 80 | - | 61 | [10] |
| 8 | 1,3-diphenyl-2-propen-1-one derivative | Zn(OTf)₂ (20) | Acetonitrile | 80 | - | 36 | [10] |
Note: Substrates in the table are generalized for comparison purposes. Please refer to the cited literature for specific structures.
The data indicates that for the Nazarov cyclization, Bismuth(III) triflate provides excellent yields under relatively mild conditions and short reaction times compared to other Lewis acids like ZrCl₄ and AlCl₃.[8][9] While other triflates like In(OTf)₃ also show good activity, Bi(OTf)₃ appears to be a highly efficient and economical choice.[9] The results reported in different studies for similar substrates suggest a good degree of reproducibility for this reaction.[8][10]
Experimental Protocol: General Procedure for Bi(OTf)₃ Catalyzed Nazarov Reaction [9]
To a sealed tube containing the aryl vinyl ketone substrate (0.5 mmol) and dry acetonitrile (2 mL), Bismuth(III) triflate (0.05 mmol, 10 mol%) is added. The reaction mixture is then stirred at 60 °C and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated, and the residue is purified by silica (B1680970) gel column chromatography to afford the desired indanone product.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group. Bismuth(III) triflate has been shown to be an efficient and reusable catalyst for this transformation, often under solvent-free conditions.[1][2]
Data Presentation: Knoevenagel Condensation of Aldehydes with Active Methylene Compounds
| Entry | Aldehyde | Active Methylene Compound | Catalyst (mol%) | Temp (°C) | Time | Yield (%) | Reference |
| 1 | 4-Methoxybenzaldehyde | Ethyl cyanoacetate | Bi(OTf)₃ (10) | 80 | 30 min | 95 | [1] |
| 2 | 4-Nitrobenzaldehyde | Malononitrile | Bi(OTf)₃ (10) | 80 | 20 min | 98 | [1] |
| 3 | Benzaldehyde | Malononitrile | Bi(OTf)₃ (10) | 80 | 25 min | 92 | [1] |
| 4 | Benzaldehyde | Malononitrile | CaO–MgO | RT | 10 min | 98 | [9] |
| 5 | Benzaldehyde | Ethyl cyanoacetate | ZnO | RT | 6 h | >95 | [9] |
| 6 | Benzaldehyde | Malononitrile | Boric Acid (10) | RT | - | - | [9] |
The results demonstrate that Bismuth(III) triflate is a highly effective catalyst for the Knoevenagel condensation, affording excellent yields in short reaction times under solvent-free conditions.[1] Its performance is comparable to other heterogeneous catalysts like CaO-MgO and ZnO, with the added benefit of being a commercially available and easy-to-handle solid.[9] The catalyst has also been shown to be recyclable for up to four cycles without a significant loss of activity, enhancing its practical utility.[1]
Experimental Protocol: General Procedure for Bi(OTf)₃ Catalyzed Knoevenagel Condensation [1]
An active methylene compound (2.2 mmol), an aldehyde (2.0 mmol), and Bismuth(III) triflate (0.10 mmol, 5 mol%) are mixed in a 50 mL flask. The mixture is heated in an oil bath at 80 °C for the specified time, with the reaction progress monitored by TLC. After completion, the crude product is cooled, and water (10 mL) is added. The mixture is stirred and then filtered. The solid product is washed with water and dried to afford the pure condensed product.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. Traditionally, stoichiometric amounts of strong Lewis acids like AlCl₃ are required. Bismuth(III) triflate has been investigated as a more environmentally benign and catalytic alternative.
Data Presentation: Friedel-Crafts Acylation of Anisole with Acetic Anhydride
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Bi(OTf)₃ (5) | [BMI][PF6] | 100 (MW) | 10 min | >95 | [11] |
| 2 | Y(OTf)₃ (cat.) | [BMI]BF₄ | - (MW) | - | - | [11] |
| 3 | Pr(OTf)₃ (5) | Deep Eutectic Solvent | 100 (MW) | 10 min | Good | [12] |
| 4 | AlCl₃ (stoichiometric) | CS₂ | Reflux | - | - | [13] |
Note: Direct yield comparison is challenging due to variations in reaction conditions and reporting. "Good" and ">95%" indicate high efficiency.
Bismuth(III) triflate demonstrates excellent catalytic activity in Friedel-Crafts acylation, particularly under microwave irradiation and in ionic liquids or deep eutectic solvents, leading to high yields in very short reaction times.[11][12] This presents a significant advantage over classical methods that require stoichiometric amounts of harsh Lewis acids and volatile organic solvents.[13] The reusability of the Bi(OTf)₃ in these systems further enhances its green credentials.[11]
Visualizing the Workflow and Logic
To further clarify the experimental and logical processes discussed, the following diagrams have been generated using Graphviz.
Conclusion
Bismuth(III) triflate stands out as a robust, efficient, and environmentally conscious catalyst for a range of important organic transformations. The available literature suggests a good level of reproducibility for reactions such as the Nazarov cyclization and Knoevenagel condensation when established protocols are followed. Its performance is often comparable or superior to that of other Lewis acids, particularly when considering factors like cost, toxicity, and ease of handling. While subtle variations in experimental conditions can impact outcomes, the overall consistency reported across different studies for similar substrates indicates that Bi(OTf)₃ is a reliable catalyst for synthetic chemists. This guide provides a foundation for researchers to confidently employ Bismuth(III) triflate in their work and to critically evaluate its performance against other catalytic systems.
References
- 1. Bismuth (III) Triflate: A Mild, Efficient Promoter for the Synthesis of Trisubstituted Alkenes through Knoevenagel Condensation – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 4. Bismuth(iii) triflate as a novel and efficient activator for glycosyl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Bismuth(III) trifluoromethanesulfonate 88189-03-1 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 8. BJOC - Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Bismuth(III) Trifluoromethanesulfonate: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This guide provides essential safety and logistical information for the proper disposal of Bismuth(III) trifluoromethanesulfonate (B1224126) (CAS No. 88189-03-1), a compound recognized for its utility as a Lewis acid catalyst in organic synthesis. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. Bismuth(III) trifluoromethanesulfonate is classified as a corrosive solid that can cause severe skin burns and eye damage, necessitating careful handling during all stages of use and disposal.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] Personnel handling this chemical must be equipped with appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and burns. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of insufficient ventilation. | To prevent inhalation of dust. |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. On-site chemical neutralization by laboratory personnel is not recommended without a specific, validated protocol. The recommended procedure is to collect, label, and store the waste for pickup by a licensed environmental waste disposal company.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated this compound solid in a designated, clean, and dry waste container. The container must be compatible with corrosive solids.
-
Contaminated Materials: Any materials, such as weighing paper, spatulas, or gloves, that have come into contact with the chemical should be considered contaminated and disposed of in the same hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a separate, clearly labeled, and appropriate liquid waste container. Do not mix with other incompatible waste streams.
2. Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: "88189-03-1"
-
The primary hazard: "Corrosive"
-
The date of accumulation.
-
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2]
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
4. Scheduling Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Always follow your institution's specific procedures for hazardous waste disposal.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the required personal protective equipment.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material to avoid generating dust.
-
Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable decontaminating agent as recommended by your institution's safety protocols.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Logical Flow for Disposal Decision-Making
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Bismuth(III) Trifluoromethanesulfonate
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of Bismuth(III) trifluoromethanesulfonate (B1224126) (CAS No. 88189-03-1). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identifier:
-
Name: Bismuth(III) trifluoromethanesulfonate
-
Synonyms: Bismuth(III) triflate, Bi(OTf)3
Hazard Identification and Classification
This compound is a hazardous substance that can cause severe skin burns and eye damage.[3][4] It may also cause respiratory irritation.[5][6] The toxicological properties of this compound have not been fully investigated.[4] It is also hygroscopic, meaning it absorbs moisture from the air.[3]
| Hazard Classification | Category |
| Skin Corrosion/Irritation | Category 1B[3][4] |
| Serious Eye Damage/Irritation | Category 1 / Category 2[3][5] |
| Specific target organ toxicity, single exposure | Category 3 (Respiratory tract irritation)[5][6] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[3][7]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or rubber) and appropriate protective clothing, such as a lab coat or apron, to prevent skin contact.[3][4][7]
-
Respiratory Protection: In case of inadequate ventilation or the potential for dust formation, a NIOSH/MSHA-approved N95 dust mask or a respirator should be used.[1][3]
Operational Plan: Handling and Storage Procedures
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation of dust.[3][4]
-
Avoid Dust Formation: Take precautions to avoid the generation of dust.[3][4] Use non-sparking tools and minimize agitation of the solid material.
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[4]
-
Grounding: For larger quantities, take measures to prevent the buildup of electrostatic charge.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][5]
-
Inert Atmosphere: Due to its hygroscopic nature, store under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Incompatibilities: Store away from strong oxidizing agents, moisture, and water.[3]
-
Storage Area: Store in a designated corrosives area.[3]
Disposal Plan
This compound and its container are considered hazardous waste and must be disposed of following institutional, local, state, and federal regulations.
-
Waste Collection: Collect waste material in a suitable, labeled, and tightly sealed container. Do not mix with other waste streams unless explicitly permitted.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, or absorbent pads, should also be treated as hazardous waste.
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[3][4]
Emergency Procedures and First Aid
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[3][4]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound 88189-03-1 [sigmaaldrich.com]
- 2. strem.com [strem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.dk [fishersci.dk]
- 5. combi-blocks.com [combi-blocks.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 88189-03-1 Name: this compound [xixisys.com]
- 7. prochemonline.com [prochemonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
